Xestoaminol C
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H31NO |
|---|---|
Molecular Weight |
229.4 g/mol |
IUPAC Name |
(2S,3R)-2-aminotetradecan-3-ol |
InChI |
InChI=1S/C14H31NO/c1-3-4-5-6-7-8-9-10-11-12-14(16)13(2)15/h13-14,16H,3-12,15H2,1-2H3/t13-,14+/m0/s1 |
InChI Key |
WMUMHAZHWIUBPN-UONOGXRCSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@H]([C@H](C)N)O |
Canonical SMILES |
CCCCCCCCCCCC(C(C)N)O |
Synonyms |
(2S, 3R)-2-amino-3-tetradecanol xestoaminol C |
Origin of Product |
United States |
Foundational & Exploratory
Xestoaminol C: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xestoaminol C is a naturally occurring amino alcohol that has garnered significant interest within the scientific community due to its potent biological activities, including cytotoxicity against various cancer cell lines and inhibition of reverse transcriptase.[1] First identified in the early 1990s, this marine-derived natural product continues to be a subject of research for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known natural sources of this compound and the methodologies for its isolation and characterization.
Natural Sources
The primary and originally documented natural source of this compound is the marine sponge Xestospongia sp., collected in Fiji.[1] While other species of Xestospongia are found in various marine environments, the Fijian specimen is the only one explicitly reported to produce this compound.
Interestingly, a stereoisomer of this compound, 3-epi-Xestoaminol C, has been isolated from a different marine organism, the New Zealand brown alga Xiphophora chondrophylla.[2] This discovery suggests that the biosynthesis of Xestoaminol-like compounds may not be restricted to the Xestospongia genus and could be present in other marine flora and fauna.
Table 1: Natural Sources of this compound and its Stereoisomer
| Compound | Natural Source | Location of Collection |
| This compound | Xestospongia sp. (marine sponge) | Fiji |
| 3-epi-Xestoaminol C | Xiphophora chondrophylla (brown alga) | New Zealand |
Isolation Methodologies
Experimental Protocol: Bioassay-Guided Isolation of 3-epi-Xestoaminol C from Xiphophora chondrophylla
This protocol details the successful isolation of 58 mg of 3-epi-Xestoaminol C from 300 g of the brown alga.[2]
1. Extraction:
-
The collected algal sample (300 g) is extracted twice with methanol (B129727) (MeOH, 400 mL).
-
The combined methanolic extracts are then loaded onto a reversed-phase polymeric resin (HP20).
2. Initial Fractionation (Reversed-Phase Chromatography):
-
The resin is eluted with a stepwise gradient of acetone (B3395972) in water (20%, 40%, 60%, 80%) followed by 100% acetone.
-
Fractions are collected and subjected to bioassays to identify the active fractions. For 3-epi-Xestoaminol C, the 40% acetone fraction showed the highest activity.
3. Purification (Normal-Phase Chromatography):
-
The bioactive fraction (40% acetone) is further purified using repetitive normal-phase chromatography on a diol column.
-
Elution is performed with a solvent system of increasing polarity, starting with hexane/ethyl acetate (B1210297) (EtOAc) mixtures and progressing to EtOAc/methanol (MeOH) mixtures.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) and bioassay to isolate the pure compound.
Table 2: Chromatographic Conditions for the Purification of 3-epi-Xestoaminol C
| Chromatographic Step | Stationary Phase | Mobile Phase | Elution Profile |
| Initial Fractionation | HP20 polymeric resin | Acetone/Water | Stepwise gradient: 20%, 40%, 60%, 80%, 100% Acetone |
| Purification | Diol column | Hexane/EtOAc, EtOAc/MeOH | Stepwise gradient |
Structure Elucidation
The structure of the isolated compound is typically determined using a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To elucidate the chemical structure and stereochemistry.
Quantitative Data
The isolation of 3-epi-Xestoaminol C from Xiphophora chondrophylla yielded 58 mg of the pure compound from 300 g of the starting material.[2] Unfortunately, specific yield data for the original isolation of this compound from Xestospongia sp. is not available in the reviewed literature.
Table 3: Biological Activity of 3-epi-Xestoaminol C
| Assay | Cell Line/Target | IC₅₀ (µM) |
| Cytotoxicity | HL-60 (Human promyelocytic leukemia cells) | 8.8[2] |
| Cytotoxicity | HEK (Human embryonic kidney cells) | 18.0[2] |
| Antimycobacterial | Mycobacterium tuberculosis H37Ra | 19.4[2] |
Logical Workflow and Diagrams
Experimental Workflow for the Isolation of this compound Analogs
The following diagram illustrates the general workflow for the bioassay-guided isolation of this compound and its analogs from a natural source.
Proposed High-Level Mechanism of Action
While a specific signaling pathway for this compound has not been elucidated, its known biological activities suggest a mechanism that involves the inhibition of key cellular processes.
References
Xestoaminol C: A Technical Guide to its Discovery, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xestoaminol C, a fascinating amino alcohol first isolated from a marine sponge of the genus Xestospongia, represents a class of natural products with significant therapeutic potential. This technical guide provides a comprehensive overview of the discovery and history of this compound and its stereoisomer, 3-epi-Xestoaminol C. It details their chemical properties, biological activities, and the experimental methodologies employed in their isolation and characterization. This document aims to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and development, offering insights into the scientific journey from a marine organism to a promising bioactive compound.
Discovery and History
The story of this compound begins in the Fiji archipelago with the investigation of marine sponges for novel bioactive compounds.
-
Initial Discovery : In 1990, C. Jiménez and P. Crews first reported the isolation of Xestoaminols A, B, and C from a Fijian specimen of a Xestospongia species.[1][2][3] This research was initially driven by a search for new anthelmintic agents.[1][4] Among the isolated compounds, Xestoaminol A demonstrated a broad spectrum of biological activity, including effects against parasites, microbes, and notably, reverse transcriptase inhibition.[1][2][4]
-
A Stereoisomer from an Unexpected Source : For years, 1-deoxysphingoids like this compound were thought to be exclusive to marine invertebrates such as sponges and ascidians.[5] This perception changed with the discovery of 3-epi-Xestoaminol C, a stereoisomer of this compound, isolated from the New Zealand brown alga Xiphophora chondrophylla.[5][6][7][8] This finding was significant as it was the first instance of a 1-deoxysphingoid being isolated from a marine alga, suggesting a potential dietary origin or a more widespread distribution of these compounds in the marine ecosystem.[5]
-
Elucidation of Absolute Configuration : The precise three-dimensional structure of (+)-Xestoaminol C was definitively established through chemical synthesis. Its absolute configuration was determined to be (2S, 3R)-2-amino-3-tetradecanol.[4][9][10]
Chemical Properties
This compound and its 3-epi isomer are long-chain amino alcohols. Their fundamental chemical characteristics are summarized below.
-
Chemical Structure : The IUPAC name for this compound is (2S,3R)-2-aminotetradecan-3-ol.[11] Its stereoisomer, 3-epi-Xestoaminol C, shares the same planar structure but differs in the stereochemistry at one of the chiral centers.[5][8]
-
Molecular Formula : The molecular formula for these compounds is C₁₄H₃₁NO.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₃₁NO | [5] |
| Molecular Weight | 229.40 g/mol | [11] |
| IUPAC Name | (2S,3R)-2-aminotetradecan-3-ol | [11] |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for 3-epi-Xestoaminol C in CD₃OD
| Position | ¹³C (δc) | ¹H (δc, mult., J in Hz) |
| 1 | 16.1 | 1.27, d, 6.8 |
| 2 | 53.5 | 3.09, m |
| 3 | 73.2 | 3.44, m |
| 4 | 34.7 | 1.40, m; 1.56, m |
| 5 | 26.4 | 1.39, m; 1.54, m |
| 6-11 | 30.8-30.5 | 1.32, br s |
| 12 | 33.1 | 1.29, m |
| 13 | 23.8 | 1.31, m |
| 14 | 14.5 | 0.91, t, 7.0 |
Data sourced from Dasyam et al., 2014.[5]
Biological Activities and Therapeutic Potential
This compound and its analogues have demonstrated a range of biological activities, highlighting their potential as leads for drug development.
-
Antimicrobial and Antiparasitic Activity : The initial discovery of the xestoaminols was linked to their anthelmintic properties.[1] Xestoaminol A, a close analogue, was shown to be active against various microbes and parasites.[1][2]
-
Antitubercular Activity : 3-epi-Xestoaminol C has been evaluated for its activity against Mycobacterium tuberculosis H37Ra, the causative agent of tuberculosis.[5][8]
-
Antitumor Activity : Perhaps the most significant finding is the cytotoxic activity of 3-epi-Xestoaminol C against human cancer cell lines. It has shown notable activity against HL-60 (human promyelocytic leukemia) and HEK (human embryonic kidney) cells.[5] The antitumor potential of this compound is considered to be more prominent than its antitubercular effects.[5][8]
-
Reverse Transcriptase Inhibition : Xestoaminol A was identified as an inhibitor of reverse transcriptase, an enzyme crucial for the replication of retroviruses like HIV.[1][4]
Table 3: In Vitro Biological Activity of 3-epi-Xestoaminol C
| Assay | Cell Line/Organism | IC₅₀ (µM) |
| Antitubercular | Mycobacterium tuberculosis H37Ra | 19.4 |
| Cytotoxicity | HL-60 | 8.8 |
| Cytotoxicity | HEK | 18.0 |
Data sourced from Dasyam et al., 2014.[5][6]
Experimental Protocols
This section provides an overview of the methodologies used for the isolation, characterization, and biological evaluation of this compound and its derivatives.
Bioassay-Guided Isolation of 3-epi-Xestoaminol C
The isolation of 3-epi-Xestoaminol C from the brown alga Xiphophora chondrophylla is a classic example of bioassay-guided fractionation.
-
Extraction : The dried algal material is extracted with methanol (B129727) (MeOH). The crude MeOH extract is then subjected to further fractionation.
-
Initial Fractionation (Reversed-Phase Chromatography) : The crude extract is fractionated using reversed-phase chromatography on a polystyrene-divinylbenzene copolymer resin. Elution is typically performed with a stepwise gradient of decreasingly polar solvents (e.g., from water to methanol/dichloromethane). The antitubercular activity of each fraction is monitored to identify the active fractions.
-
Purification (Normal-Phase Chromatography) : The active fraction from the reversed-phase chromatography is further purified by repetitive normal-phase chromatography using a diol-functionalized silica (B1680970) gel column. A solvent system of hexanes and ethyl acetate (B1210297) (EtOAc), followed by ethyl acetate and methanol, is used for elution. Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing the pure compound are combined.[5][6]
Structure Elucidation
The chemical structure of the isolated compound is determined using a combination of spectroscopic techniques.
-
Mass Spectrometry : High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : A suite of NMR experiments is employed to elucidate the planar structure and assign the proton and carbon signals. These include:
-
¹H NMR: To identify proton environments.
-
¹³C NMR: To identify carbon environments.
-
HSQC (Heteronuclear Single Quantum Coherence): To determine direct C-H correlations.
-
COSY (Correlation Spectroscopy): To identify H-H correlations and establish spin systems.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range C-H correlations and connect substructures.
-
1D-TOCSY (Total Correlation Spectroscopy): To confirm the connectivity of the long alkyl chain.[5]
-
-
Determination of Relative and Absolute Stereochemistry :
-
Oxazolidinone Formation : To determine the relative stereochemistry of the 2-amino-3-ol moiety, the compound is reacted with a reagent like phosgene (B1210022) or a phosgene equivalent to form a cyclic oxazolidinone derivative. The coupling constants and NOE (Nuclear Overhauser Effect) correlations of the protons in this rigid ring system in the ¹H NMR spectrum allow for the assignment of the relative configuration.[5][8]
-
Synthesis of Derivatives : The absolute configuration is often confirmed by synthesizing a derivative (e.g., the N,O-diacetyl derivative) from a starting material with a known absolute configuration, such as an amino acid.[4][10] Comparison of the optical rotation and spectroscopic data of the synthesized derivative with that of the derivative of the natural product confirms the absolute stereochemistry.
-
Representative Biological Assays
-
Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA) :
-
Mycobacterium tuberculosis H37Ra is cultured in an appropriate broth medium.
-
The compound is serially diluted in a 96-well microplate.
-
A standardized inoculum of the bacteria is added to each well.
-
The plates are incubated for several days at 37°C.
-
A resazurin-based indicator solution (Alamar Blue) is added to each well.
-
After further incubation, the color change (from blue to pink) is measured spectrophotometrically or fluorometrically to determine cell viability.
-
The minimum inhibitory concentration (MIC) or the half-maximal inhibitory concentration (IC₅₀) is calculated.
-
-
Cytotoxicity Assay (MTT or MTS Assay) :
-
Human cancer cell lines (e.g., HL-60, HEK) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with serial dilutions of the compound and incubated for a specified period (e.g., 48-72 hours).
-
A tetrazolium salt solution (MTT or MTS) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan (B1609692) product.
-
The absorbance of the formazan is measured using a microplate reader.
-
The IC₅₀ value is determined by plotting cell viability against the compound concentration.
-
-
HIV-1 Reverse Transcriptase Inhibition Assay (Non-radioactive ELISA-based) :
-
Recombinant HIV-1 reverse transcriptase is incubated with a template-primer (e.g., poly(A)•oligo(dT)) and a mixture of deoxynucleoside triphosphates (dNTPs), including a labeled dUTP (e.g., with digoxigenin (B1670575) or biotin), in the presence of various concentrations of the test compound.
-
The reaction mixture is incubated to allow for DNA synthesis.
-
The newly synthesized labeled DNA is captured on a streptavidin-coated microplate.
-
The captured DNA is detected using an antibody conjugate (e.g., anti-digoxigenin-HRP) followed by the addition of a chromogenic substrate.
-
The absorbance is measured, and the IC₅₀ value is calculated.[12]
-
Mechanism of Action Studies and Signaling Pathways
Understanding the mechanism of action is crucial for the development of a new drug candidate. For 3-epi-Xestoaminol C, preliminary studies have utilized yeast chemical genomics to probe its cellular targets.
-
Yeast Chemical Genomics : This powerful technique uses the budding yeast, Saccharomyces cerevisiae, as a model organism to identify the cellular pathways affected by a bioactive compound.[1][2][9][13] A genome-wide collection of yeast deletion mutants, where each strain is missing a single non-essential gene, is screened for hypersensitivity to the compound.[1][13] Genes whose deletion leads to increased sensitivity are likely to function in pathways that are either targeted by the compound or help the cell to buffer against its toxic effects.[1] By analyzing the functions of the genes identified in the screen, it is possible to formulate a hypothesis about the compound's mechanism of action.
Below is a diagram illustrating the workflow for determining the mechanism of action of a bioactive compound like this compound using a yeast chemical genomics approach.
Caption: Workflow for Yeast Chemical Genomics.
While the specific pathways affected by 3-epi-Xestoaminol C have been described as "multiple pathways of interest", this methodology has been successfully used to identify the targets of other marine natural products. For instance, a similar approach revealed that dihydromotuporamine C targets sphingolipid biosynthesis.[2][13] Given the structural similarity of this compound to sphingoid bases, it is plausible that it may also interfere with lipid metabolism or signaling pathways.
Future Directions
This compound and its analogues represent a promising area for future research and development. Key areas to be explored include:
-
Total Synthesis and Analogue Development : The development of an efficient total synthesis route would not only provide a sustainable supply of this compound but also enable the creation of a library of analogues for structure-activity relationship (SAR) studies. This could lead to the identification of compounds with improved potency and selectivity.
-
In-depth Mechanism of Action Studies : Further investigation into the specific cellular targets and signaling pathways modulated by this compound is warranted. This could involve proteomics, transcriptomics, and targeted biochemical assays to validate the hypotheses generated from the yeast chemical genomics screen.
-
In Vivo Efficacy and Preclinical Development : Promising analogues should be evaluated in animal models of cancer and infectious diseases to assess their in vivo efficacy, pharmacokinetics, and toxicity profiles.
Conclusion
From its initial discovery in a Fijian marine sponge to the surprising finding of its stereoisomer in a New Zealand alga, this compound has had a rich scientific history. Its diverse biological activities, particularly its antitumor potential, make it a compelling natural product for further investigation. The application of modern techniques like yeast chemical genomics offers a powerful approach to unraveling its mechanism of action. This technical guide has summarized the key findings to date and provided a framework of the experimental protocols involved, with the aim of facilitating future research into this intriguing marine-derived compound and accelerating its journey towards potential clinical applications.
References
- 1. brennerlab.net [brennerlab.net]
- 2. Chemical genomics in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel marine sponge amino acids, 10. Xestoaminols from Xestospongia sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chemical genetic and chemogenomic analysis in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Yeast genome-wide drug-induced haploinsufficiency screen to determine drug mode of action - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Mechanism of Action Studies for Xestoaminol C: A Technical Guide
Introduction
Xestoaminol C is a 1-deoxysphingoid, a class of atypical sphingolipids, originally isolated from the Fijian sponge Xestospongia. A stereoisomer, 3-epi-Xestoaminol C, has also been identified in the New Zealand brown alga Xiphophora chondrophylla.[1][2] As a 1-deoxysphingoid, this compound lacks the C1 hydroxyl group characteristic of canonical sphingolipids. This structural feature prevents its degradation through standard metabolic pathways, leading to its accumulation and subsequent cellular toxicity.[3][4][5] Preliminary studies into its mechanism of action, primarily through yeast chemical genomics, suggest that its cytotoxic effects are linked to the disruption of multiple cellular pathways. This guide provides an in-depth overview of the current understanding of this compound's bioactivity, the experimental approaches used in its study, and its putative mechanism of action.
Quantitative Bioactivity Data
The biological activity of 3-epi-Xestoaminol C has been evaluated against various cell lines, revealing both antimycobacterial and antitumor potential. The following table summarizes the reported 50% inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values.
| Assay Type | Target Organism/Cell Line | Result (µM) |
| IC50 | Mycobacterium tuberculosis H37Ra | 19.4 |
| IC50 | Human promyelocytic leukemia (HL-60) | 8.8 |
| IC50 | Human embryonic kidney (HEK) cells | 18.0 |
| MIC | Mycobacterium tuberculosis H37Ra | 65 |
Data sourced from the Journal of Natural Products.[2]
Experimental Protocols
The preliminary mechanism of action for this compound was investigated using yeast chemical genomics. This powerful technique identifies gene-drug interactions by screening a comprehensive library of yeast gene deletion mutants for hypersensitivity to a specific compound.
Yeast Chemical Genomics Protocol
This protocol outlines the general steps for performing a chemical-genetic screen in Saccharomyces cerevisiae.
-
Dose-Response Determination:
-
A wild-type yeast strain (e.g., BY4741) is cultured in standard liquid media (e.g., YEPD).
-
The culture is exposed to a range of concentrations of the test compound (this compound) to determine a sub-lethal dose.
-
The ideal concentration for the screen is one that causes a slight inhibition of growth (typically 10-15%) in the wild-type strain.[6] This ensures that the assay is sensitive enough to detect hypersensitive mutants without causing widespread lethality.
-
-
High-Throughput Screening of the Deletion Mutant Array (DMA):
-
The comprehensive yeast gene deletion library, containing thousands of haploid strains each with a single non-essential gene deleted, is used.[7]
-
Using a robotic pinning tool, the entire collection of mutants is transferred from stock plates to new agar (B569324) plates containing the predetermined sub-lethal concentration of this compound.
-
Control plates containing the vehicle (e.g., DMSO) but no compound are also prepared in parallel.[6]
-
Plates are incubated at 30°C for 24-48 hours.
-
-
Identification of Hypersensitive Mutants:
-
The plates are photographed at regular intervals.
-
The growth of each mutant colony on the drug-containing plates is compared to its growth on the control plates.
-
Strains that show significantly reduced or no growth in the presence of this compound are identified as "hits." These genes are considered necessary to tolerate the compound.
-
-
Validation and Analysis:
-
The identified hits are typically re-tested in lower-throughput assays (e.g., spot assays) to confirm their hypersensitivity.
-
The list of confirmed genes is then analyzed using bioinformatics tools to identify enriched biological pathways or processes. This provides strong clues about the compound's mechanism of action.[8]
-
Putative Signaling Pathways and Mechanisms
As a 1-deoxysphingoid, the mechanism of action of this compound is believed to be rooted in the disruption of sphingolipid metabolism. The following diagrams illustrate the proposed metabolic pathway leading to its formation and the subsequent cellular consequences, as well as the workflow for its investigation using yeast genomics.
Caption: Putative mechanism of this compound formation and induced cytotoxicity.
The diagram above illustrates how serine palmitoyltransferase (SPT) can utilize L-alanine instead of its canonical substrate, L-serine, to produce 1-deoxysphingoids like this compound.[4][9] Unlike normal sphingoid bases, these molecules cannot be further metabolized or degraded, leading to their accumulation.[3] This buildup is associated with significant cellular stress, including mitochondrial dysfunction and endoplasmic reticulum (ER) stress, ultimately triggering programmed cell death pathways like apoptosis and autophagy.[3][10]
Caption: Experimental workflow for Yeast Chemical Genomics.
This flowchart details the systematic process of using a yeast deletion mutant library to probe the mechanism of action of a compound.[7][11][12] By identifying genes whose deletion confers hypersensitivity to this compound, researchers can map the cellular pathways that are either directly targeted by the compound or are essential for buffering the cell against its toxic effects. This approach provides an unbiased, genome-wide view of the compound's biological impact.
References
- 1. 1-Deoxysphinganine initiates adaptive responses to serine and glycine starvation in cancer cells via proteolysis of sphingosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Deoxysphingolipids cause autophagosome and lysosome accumulation and trigger NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. 1-Deoxysphingolipids - Wikipedia [en.wikipedia.org]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Rapid Identification of Chemical Genetic Interactions in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical genetic and chemogenomic analysis in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. 1-Deoxysphingolipid synthesis compromises anchorage-independent growth and plasma membrane endocytosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | 1-Deoxysphingolipids, Early Predictors of Type 2 Diabetes, Compromise the Functionality of Skeletal Myoblasts [frontiersin.org]
- 11. brennerlab.net [brennerlab.net]
- 12. brennerlab.net [brennerlab.net]
Unraveling the Stereochemistry of Xestoaminol C: A Technical Guide for Researchers
An In-depth Examination of the Synthesis, Biological Activity, and Stereoisomeric Differentiation of a Promising Marine Natural Product
Xestoaminol C, a 1-deoxysphingoid originally isolated from the marine sponge Xestospongia sp., has garnered significant interest within the scientific community due to its notable biological activities, including the inhibition of reverse transcriptase and antiproliferative effects against various cancer cell lines.[1][2][3] This technical guide provides a comprehensive overview of the stereoisomers of this compound, detailing their chemical synthesis, comparative biological evaluation, and the experimental methodologies employed in their characterization. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of sphingoid base analogs.
Chemical Structure and Stereochemical Determination
This compound is chemically defined as (2S, 3R)-2-aminotetradecan-3-ol.[1][3] Its structure belongs to the 1,2-aminoalcohol class of organic compounds, positioning it as a sphingoid base analog.[4][5] The absolute configuration of the naturally occurring (+)-Xestoaminol C was definitively established as 2S, 3R through total synthesis and analysis of its N,O-diacetyl derivative.[1][3][6]
The stereochemistry at the C-2 and C-3 positions is crucial for its biological function. The synthesis of all possible stereoisomers has been a key strategy to elucidate structure-activity relationships.[1] One notable stereoisomer is 3-epi-xestoaminol C, which has also been isolated and characterized.[2][7] The determination of the absolute configuration of these stereoisomers often involves chiral derivatization with reagents like (S)- and (R)-α-methoxyphenylacetic acid (MPA) followed by ¹H-NMR analysis, or the application of Mosher's method.[1][7]
Synthesis of this compound Stereoisomers
The synthesis of this compound and its stereoisomers has been achieved through various chemical strategies, often starting from chiral precursors to control the stereochemistry at the C-2 and C-3 centers. A common approach involves the use of chiral aziridines or asymmetric Henry reactions.[1] The diastereomers are typically separated by column chromatography, sometimes after conversion to corresponding 2-phenyloxazoline derivatives to facilitate separation.[1]
A generalized workflow for the synthesis and stereochemical assignment is depicted below.
Biological Activity and Structure-Activity Relationship
The stereoisomers of this compound have demonstrated significant antiproliferative activity against a range of cancer cell lines. A key finding is that the relative stereochemistry (syn vs. anti) at the C-2 and C-3 positions significantly influences this activity.
Table 1: Antiproliferative Activity (IC₅₀) of this compound Stereoisomers
| Compound/Stereoisomer | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3-epi-Xestoaminol C | M. tuberculosis H37Ra | 19.4 | [7] |
| 3-epi-Xestoaminol C | HL-60 | 8.8 | [7] |
| 3-epi-Xestoaminol C | HEK | 18.0 | [7] |
Note: Further specific IC₅₀ values for other stereoisomers and cell lines are mentioned in the literature but not explicitly quantified in the provided search results. The general trend indicates that stereoisomers with a syn-configuration exhibit greater antiproliferative effects compared to those with an anti-configuration.[1]
The stereochemistry plays a pivotal role in the biological activity of chiral natural compounds, often influencing target binding, metabolism, and cellular uptake.[8][9][10] For this compound, the differences in antiproliferative activity among its stereoisomers suggest a stereoselective interaction with its biological targets.[1]
Potential Mechanism of Action
While the precise signaling pathways modulated by this compound are not fully elucidated, its classification as a 1-deoxysphingoid provides insights into its potential mechanism of action. 1-deoxysphingoids are known to influence multiple cellular processes that can lead to cell death.[7] These include:
-
Disruption of actin stress fibers.
-
Activation of caspases 3 and 12.
-
Phosphorylation of p53.
-
Activation of protein kinase C ζ, leading to increased ceramide levels.
The following diagram illustrates a conceptual overview of the potential signaling effects of 1-deoxysphingoids like this compound.
Experimental Protocols
General Experimental Procedures for Analysis
Characterization of this compound and its derivatives typically involves a suite of standard analytical techniques:
-
Infrared (IR) Spectroscopy: Obtained using an IR spectrometer to identify functional groups.[7][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC) are acquired to elucidate the chemical structure. Spectra are often referenced to residual solvent peaks.[7][11]
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): Used to determine the molecular formula.[7][11]
Isolation of 3-epi-Xestoaminol C from Xiphophora chondrophylla
The following provides a summary of the bioassay-guided isolation of 3-epi-xestoaminol C:
-
Extraction: The algal sample is extracted with methanol (B129727).
-
Initial Fractionation: The extract is loaded onto a reversed-phase polymeric resin and eluted with a stepwise gradient of acetone (B3395972) in water.
-
Bioassay-Guided Fractionation: The fractions are tested for biological activity (e.g., against M. tuberculosis). Active fractions undergo further purification.
-
Chromatography: Repetitive stages of normal phase (diol) benchtop chromatography are used to isolate the pure compound.[7]
Synthesis of Mosher's Esters for Absolute Configuration Determination
This protocol is used to determine the absolute stereochemistry of chiral alcohols:
-
N-acetylation: The amino alcohol is first N-acetylated. For example, 3-epi-xestoaminol C is treated with a 1:1 mixture of pyridine (B92270) and acetic anhydride (B1165640) to form diacetyl-3-epi-xestoaminol C, which is then deprotected in basic methanol to yield N-acetyl-3-epi-xestoaminol C.[7][11]
-
Esterification: The resulting N-acetyl derivative is then treated separately with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to yield the corresponding Mosher's esters.[7][11]
-
¹H-NMR Analysis: The chemical shifts of the protons in the (R)- and (S)-MTPA esters are analyzed. The differences in chemical shifts (Δδ = δS - δR) are used to assign the absolute configuration at the chiral center bearing the hydroxyl group.[7]
Conclusion and Future Directions
The stereoisomers of this compound represent a promising class of compounds with significant antiproliferative properties. The crucial role of stereochemistry in their biological activity underscores the importance of stereoselective synthesis and detailed chiral analysis in the development of these molecules as potential therapeutic agents. Future research should focus on the definitive elucidation of the specific molecular targets and signaling pathways of each stereoisomer. A deeper understanding of their mechanism of action will be critical for advancing these marine natural products from promising leads to viable drug candidates. Furthermore, the development of more efficient and scalable synthetic routes will be essential for further preclinical and clinical investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of the absolute configuration of (+)-xestoaminol C [(2S, 3R)-2-amino-3-tetradecanol], a metabolite of Fiji sponge, Xestospongia sp., by the synthesis of its N,O-diacetyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Showing Compound this compound (FDB098403) - FooDB [foodb.ca]
- 5. Milk Composition Database: Showing metabocard for this compound (BMDB0062579) [mcdb.ca]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. media.malariaworld.org [media.malariaworld.org]
- 9. researchgate.net [researchgate.net]
- 10. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Xestoaminol C and its Derivatives: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xestoaminol C, a 1-deoxysphingoid originally isolated from marine sponges, and its derivatives have emerged as a class of bioactive molecules with significant potential in pharmacology. This technical guide provides a comprehensive overview of the biological activities of this compound and its synthetic analogs, with a focus on their cytotoxic properties against various cancer cell lines. We delve into the experimental methodologies employed to ascertain these activities, present quantitative data in a comparative format, and elucidate the current understanding of their mechanisms of action, including impacts on the actin cytoskeleton, induction of apoptosis via caspase activation, and modulation of ceramide signaling pathways. This document aims to serve as a valuable resource for researchers engaged in the exploration and development of novel therapeutic agents based on the this compound scaffold.
Introduction
Marine organisms are a rich source of structurally diverse and biologically active natural products. Among these, sphingoid bases and their analogs have garnered considerable attention for their roles in cellular signaling and their potential as therapeutic agents. This compound, a 1-deoxysphingoid, represents a promising scaffold for the development of new drugs, particularly in the realm of oncology. This guide synthesizes the available scientific literature on the biological activity of this compound and its derivatives, providing a detailed technical resource for the scientific community.
Biological Activity of this compound and Its Derivatives
The biological activity of this compound and its stereoisomers has been primarily evaluated through cytotoxicity assays against a panel of human cancer cell lines. Furthermore, a stereoisomer, 3-epi-Xestoaminol C, has demonstrated notable antitubercular activity.
Cytotoxic and Antiproliferative Activity
Studies have consistently shown that stereoisomers of this compound exhibit potent antiproliferative effects. The cytotoxic activity, measured as the half-maximal inhibitory concentration (IC50), varies depending on the stereochemistry of the molecule and the cancer cell line being tested. Notably, stereoisomers with a syn-configuration have been found to exhibit greater antiproliferative effects compared to their anti-configuration counterparts[1].
Table 1: Cytotoxicity (IC50) of 3-epi-Xestoaminol C against Various Cell Lines
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| 3-epi-Xestoaminol C | M. tuberculosis H37Ra | Antitubercular | 19.4 | [2] |
| 3-epi-Xestoaminol C | HL-60 (Human promyelocytic leukemia) | Cytotoxicity | 8.8 | [2] |
| 3-epi-Xestoaminol C | HEK (Human embryonic kidney) | Cytotoxicity | 18.0 | [2] |
Table 2: Antiproliferative Activity (IC50) of this compound Stereoisomers against Cancer Cell Lines
| Compound Stereoisomer | A-549 (Lung Carcinoma) | Jurkat (T-cell leukemia) | SH-SY5Y (Neuroblastoma) | MG-63 (Osteosarcoma) | Reference |
| This compound Stereoisomers | Data indicates potent inhibition | Data indicates potent inhibition | Data indicates potent inhibition | Data indicates potent inhibition | [1] |
| syn-configuration isomers | Higher potency observed | Higher potency observed | Higher potency observed | Higher potency observed | [1] |
| anti-configuration isomers | Lower potency observed | Lower potency observed | Lower potency observed | Lower potency observed | [1] |
Note: Specific IC50 values for each stereoisomer against the listed cell lines are not fully detailed in the provided search results, but the general trend of higher potency for syn-isomers is highlighted.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the evaluation of this compound and its derivatives.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives, such as its stereoisomers and acylated forms, is crucial for structure-activity relationship (SAR) studies.
A common derivatization is the acetylation of the amino and hydroxyl groups.
-
Procedure: 3-epi-Xestoaminol C is reacted with a 1:1 mixture of pyridine (B92270) and acetic anhydride.
-
The reaction is typically carried out at room temperature for a period of 3 hours.
-
Post-reaction, the mixture is evaporated and the residue is dissolved in a suitable organic solvent like dichloromethane (B109758) (CH₂Cl₂).
-
The solution then undergoes successive partitioning against 1 M HCl, 1 M NaOH, and water to purify the diacetylated product[2].
Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic potential of a compound.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Yeast Chemical Genomics
Yeast chemical genomics is a powerful tool to investigate the mode of action of a bioactive compound by identifying gene deletions that result in hypersensitivity to the compound.
-
Library Preparation: A comprehensive library of yeast strains, each with a single gene deletion, is utilized.
-
Compound Treatment: The yeast strains are grown in the presence of a sub-lethal concentration of the test compound (e.g., 3-epi-Xestoaminol C).
-
Growth Measurement: The growth of each deletion strain is monitored over time and compared to its growth in the absence of the compound.
-
Hit Identification: Strains that exhibit significant growth inhibition in the presence of the compound are identified as "hits."
-
Pathway Analysis: The genes corresponding to the "hit" strains are analyzed to identify enriched biological pathways, providing insights into the compound's mechanism of action. This approach has been used to suggest that 1-deoxysphingoids like 3-epi-Xestoaminol C may have multiple cellular targets[2].
Mechanism of Action
The cytotoxic effects of this compound and its derivatives are believed to be mediated through multiple cellular pathways.
Disruption of the Actin Cytoskeleton
One of the proposed mechanisms of action for 1-deoxysphingoids is the disruption of actin stress fibers. This can lead to changes in cell morphology, adhesion, and motility, ultimately contributing to cell death.
Induction of Apoptosis via Caspase Activation
Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic agents eliminate cancer cells. Evidence suggests that 1-deoxysphingoids can activate caspases, which are a family of proteases that execute the apoptotic process. The activation of specific caspases, such as caspase-3 and caspase-12, has been implicated in the cellular response to these compounds.
Modulation of Ceramide Signaling
This compound is a 1-deoxysphingoid, a class of molecules that can interfere with sphingolipid metabolism. Ceramides are important signaling molecules involved in apoptosis, cell cycle arrest, and senescence. It is hypothesized that this compound and its derivatives may exert their effects by altering cellular ceramide levels, potentially through the activation of protein kinase C ζ, which upregulates ceramide production.
Visualizations
Experimental and Logic Flow Diagrams
References
Xestoaminol C: A Comprehensive Technical Review of its Biological Activities and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xestoaminol C, a 1-deoxysphingoid, has emerged as a molecule of significant interest within the scientific community due to its diverse biological activities. Initially isolated from marine organisms, this natural product and its stereoisomers have demonstrated potential as anticancer, antimicrobial, and enzyme-inhibiting agents. This in-depth technical guide provides a comprehensive review of the existing research on this compound, with a focus on its quantitative biological data, the experimental protocols used for its evaluation, and its proposed mechanism of action.
Quantitative Biological Data
The biological activity of this compound and its related compounds has been quantified in several studies. The following tables summarize the key cytotoxic and antimicrobial data available in the literature.
Table 1: Cytotoxicity of 3-epi-Xestoaminol C
| Cell Line | Activity | IC50 (µM) |
| Human promyelocytic leukemia (HL-60) | Cytotoxicity | 8.8[1] |
| Human embryonic kidney (HEK) | Cytotoxicity | 18.0[1] |
Table 2: Antimicrobial Activity of 3-epi-Xestoaminol C
| Organism | Activity | MIC (µM) |
| Mycobacterium tuberculosis H37Ra | Antitubercular | 19.4[1] |
Table 3: Cytotoxicity of this compound Stereoisomers
| Cell Line | Compound | Activity |
| Human lung carcinoma (A-549) | This compound stereoisomers | Potent inhibitors of cell proliferation |
| Human T-cell leukemia (Jurkat) | This compound stereoisomers | Potent inhibitors of cell proliferation |
| Human neuroblastoma (SH-SY5Y) | This compound stereoisomers | Potent inhibitors of cell proliferation |
| Human osteosarcoma (MG-63) | This compound stereoisomers | Potent inhibitors of cell proliferation |
Note: Specific IC50 values for this compound stereoisomers were not detailed in the reviewed literature abstracts.
Key Biological Activities and Mechanism of Action
This compound is a known inhibitor of reverse transcriptase, an enzyme crucial for the replication of retroviruses like HIV.[2] Its primary mechanism of cytotoxic action, however, is believed to be rooted in its nature as a 1-deoxysphingolipid.
The biosynthesis of sphingolipids, essential components of cell membranes involved in signaling, typically begins with the condensation of serine and palmitoyl-CoA, catalyzed by serine palmitoyltransferase (SPT). However, under conditions of low serine availability, SPT can utilize alanine (B10760859) instead, leading to the production of 1-deoxysphingolipids such as this compound.[3][4][5] These atypical sphingolipids cannot be metabolized through canonical pathways and accumulate in the cell, leading to cytotoxicity.[3] The accumulation of 1-deoxysphingolipids has been shown to induce apoptosis and autophagy, and more specifically, to cause the accumulation of autophagosomes and lysosomes and trigger the NLRP3 inflammasome.[1][6]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the literature on this compound.
Cytotoxicity Assay using MTT
This protocol is a general guideline for determining the cytotoxic effects of a compound on a cell line, such as HL-60.
Materials:
-
Human promyelocytic leukemia (HL-60) cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (or its analog) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HL-60 cells into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Compound Addition: After 24 hours of incubation, add serial dilutions of this compound to the wells. Include a vehicle control (solvent only).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Minimum Inhibitory Concentration (MIC) Determination against Mycobacterium tuberculosis H37Ra (Broth Microdilution Method)
This protocol outlines the determination of the minimum inhibitory concentration of a compound against M. tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Ra strain
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)
-
This compound dissolved in a suitable solvent
-
96-well microtiter plates (U-shaped bottom)
-
Inverted mirror
Procedure:
-
Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Ra and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension 1:100 in Middlebrook 7H9 broth to obtain the final inoculum.
-
Compound Dilution: Prepare serial twofold dilutions of this compound in the 96-well plates using Middlebrook 7H9 broth.
-
Inoculation: Add 100 µL of the final inoculum to each well, resulting in a final volume of 200 µL. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Seal the plates and incubate at 37°C.
-
Reading Results: After a suitable incubation period (typically 7-14 days), read the plates using an inverted mirror. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[7]
Non-Radioactive Reverse Transcriptase Inhibition Assay
This protocol describes a general method for assessing the inhibition of reverse transcriptase activity.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
Poly(A) RNA template
-
Oligo(dT) primer
-
dUTP, digoxigenin-labeled (DIG-dUTP)
-
Streptavidin-coated microtiter plates
-
Anti-digoxigenin antibody conjugated to peroxidase (Anti-DIG-POD)
-
Peroxidase substrate (e.g., ABTS)
-
This compound
-
Reaction buffer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, poly(A) template, oligo(dT) primer, and DIG-dUTP.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme Addition: Add the HIV-1 RT to all tubes except the negative control to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Capture of Product: Transfer the reaction mixtures to the streptavidin-coated microtiter plate and incubate to allow the biotinylated primer-DNA hybrid to bind.
-
Detection:
-
Wash the plate to remove unbound components.
-
Add the Anti-DIG-POD conjugate and incubate.
-
Wash the plate again.
-
Add the peroxidase substrate and incubate until color develops.
-
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of RT inhibition for each concentration of this compound and determine the IC50 value.[8]
Visualizations
Proposed Signaling Pathway for this compound-induced Cytotoxicity
The following diagram illustrates the proposed mechanism of action for this compound, leading to cellular cytotoxicity.
Caption: Proposed mechanism of this compound-induced cytotoxicity.
Experimental Workflow for Cytotoxicity Testing
The following diagram outlines the general workflow for assessing the cytotoxicity of a compound using an MTT assay.
References
- 1. 1-Deoxysphingolipids cause autophagosome and lysosome accumulation and trigger NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Deoxysphingolipids Encountered Exogenously and Made de Novo: Dangerous Mysteries inside an Enigma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Deoxysphingolipid synthesis compromises anchorage-independent growth and plasma membrane endocytosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Deoxysphinganine initiates adaptive responses to serine and glycine starvation in cancer cells via proteolysis of sphingosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Physical and chemical properties of Xestoaminol C
A Technical Guide to the Physical and Chemical Properties of Xestoaminol C
Abstract
This compound is a naturally occurring 1,2-aminoalcohol and a sphingoid base analog.[1][2][3] First isolated from the marine sponge Xestospongia sp., it has garnered attention within the scientific community for its biological activities, including the inhibition of reverse transcriptase.[4][5][6][7][8] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and derivatization, and visualizations of relevant workflows. This document is intended for researchers, scientists, and professionals in the field of drug development.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound have been determined through a combination of computational and experimental methods. These properties are summarized in the table below for clear reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₄H₃₁NO | [9][10] |
| Molecular Weight | 229.40 g/mol | [9][10] |
| Monoisotopic Mass | 229.240564612 Da | [1][9][10] |
| IUPAC Name | (2S,3R)-2-aminotetradecan-3-ol | [1][9] |
| SMILES | CCCCCCCCCCC--INVALID-LINK--N">C@HO | [9] |
| InChI | InChI=1S/C14H31NO/c1-3-4-5-6-7-8-9-10-11-12-14(16)13(2)15/h13-14,16H,3-12,15H2,1-2H3/t13-,14+/m0/s1 | [1][9] |
| InChIKey | WMUMHAZHWIUBPN-UONOGXRCSA-N | [1][9] |
| CAS Registry Number | 129825-28-1 | [9] |
| Appearance | White solid (for its stereoisomer 3-epi-xestoaminol C) | [11] |
| logP (Predicted) | 4.59 | [2][3] |
| pKa (Strongest Basic) | 9.83 (Predicted) | [2][3] |
| Polar Surface Area | 46.25 Ų (Predicted) | [2][3] |
| Rotatable Bond Count | 11 (Predicted) | [2][3] |
| Hydrogen Bond Donor Count | 2 | [2][3][10] |
| Hydrogen Bond Acceptor Count | 2 | [2][3][10] |
Spectral Data
Detailed spectral information is crucial for the identification and characterization of this compound. Available spectral data includes:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR data have been reported and are essential for structural elucidation.[7][11]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRESIMS) has been used to determine the molecular formula.[11]
-
Infrared (IR) Spectroscopy: IR spectra provide information about the functional groups present in the molecule.[7]
Biological Activity
This compound has been identified as an inhibitor of reverse transcriptase, an enzyme crucial for the replication of retroviruses like HIV.[4][5][6][7][8] Its stereoisomer, 3-epi-xestoaminol C, has demonstrated cytotoxic activity against human promyelocytic leukemia (HL-60) and human embryonic kidney (HEK) cells, as well as activity against Mycobacterium tuberculosis.[11]
References
- 1. Showing Compound this compound (FDB098403) - FooDB [foodb.ca]
- 2. Milk Composition Database: Showing metabocard for this compound (BMDB0062579) [mcdb.ca]
- 3. hmdb.ca [hmdb.ca]
- 4. researchgate.net [researchgate.net]
- 5. Determination of the absolute configuration of (+)-xestoaminol C [(2S, 3R)-2-amino-3-tetradecanol], a metabolite of Fiji sponge, Xestospongia sp., by the synthesis of its N,O-diacetyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound | C14H31NO | CID 14756407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-Epi-Xestoaminol C | C14H31NO | CID 90683233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Xestoaminol C: A Bioactive Marine Sphingoid with Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Xestoaminol C, a sphingoid base natural product first isolated from the marine sponge Xestospongia sp., has emerged as a molecule of significant interest in the field of marine biotechnology and drug discovery. This technical guide provides a comprehensive overview of this compound, including its chemical properties, marine sources, and known biological activities. While quantitative bioactivity data for this compound is limited in publicly available literature, this guide presents detailed information on its potent stereoisomer, 3-epi-xestoaminol C, which exhibits notable antitubercular and cytotoxic effects. This document details the experimental protocols for key bioassays, outlines a proposed mechanism of action based on studies of its epimer, and provides a foundational resource for researchers investigating the therapeutic applications of this fascinating marine natural product.
Introduction
The marine environment is a vast and largely untapped reservoir of unique chemical structures with potent biological activities. Among these, marine sponges of the genus Xestospongia have proven to be a rich source of novel secondary metabolites. This compound, a 1,2-aminoalcohol, was first identified as a constituent of a Fijian Xestospongia species.[1] It belongs to the class of sphingoid bases, which are important structural components of cell membranes and are involved in various signaling pathways.[2][3] Initial reports highlighted its potential as an antimicrobial, anthelmintic, and reverse transcriptase inhibitory agent, although specific quantitative data were not extensively detailed.[1]
More recently, the discovery and biological evaluation of its stereoisomer, 3-epi-xestoaminol C, from the New Zealand brown alga Xiphophora chondrophylla, has shed more light on the potential bioactivities of this structural class.[4] This guide synthesizes the available information on this compound and its epimer to provide a thorough technical resource for the scientific community.
Chemical Properties and Structure
This compound is characterized by a C14 alkyl chain with an amino group at the C-2 position and a hydroxyl group at the C-3 position. Its chemical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | (2S,3R)-2-aminotetradecan-3-ol | [3][5] |
| Molecular Formula | C₁₄H₃₁NO | [5] |
| Molecular Weight | 229.40 g/mol | [5] |
| Canonical SMILES | CCCCCCCCCCC--INVALID-LINK--N">C@HO | [5] |
| InChI Key | WMUMHAZHWIUBPN-UONOGXRCSA-N | [3][5] |
| CAS Number | 129825-28-1 | |
| Class | 1,2-aminoalcohol, Sphingoid base | [2][3] |
Marine Sources and Isolation
Xestospongia sp.
This compound was first isolated from a marine sponge of the genus Xestospongia, collected in Fiji.[1]
Isolation Protocol (General) : The frozen sponge tissue is typically extracted with a polar solvent such as methanol. The resulting crude extract is then subjected to a series of chromatographic separation techniques. A common workflow involves initial partitioning between different solvents (e.g., water and ethyl acetate) to separate compounds based on polarity. Further purification is achieved through column chromatography, often using silica (B1680970) gel, reversed-phase C18 silica gel, or other specialized stationary phases, with a gradient of solvents to elute the compounds of interest. The fractions are monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify and isolate the pure compound.
Xiphophora chondrophylla (for 3-epi-xestoaminol C)
A stereoisomer of this compound, 3-epi-xestoaminol C, was isolated from the New Zealand brown alga Xiphophora chondrophylla.[4] The isolation of this related compound provides a detailed example of the methodologies used for this class of molecules.
Isolation Workflow for 3-epi-xestoaminol C from Xiphophora chondrophylla
Biological Activity
While the initial discovery of this compound highlighted its broad bioactivity, detailed quantitative data in the public domain is scarce. However, the comprehensive biological evaluation of its stereoisomer, 3-epi-xestoaminol C, provides significant insights into the potential therapeutic applications of this structural scaffold.
Quantitative Bioactivity of 3-epi-xestoaminol C
The following table summarizes the reported in vitro biological activities of 3-epi-xestoaminol C.
| Activity Type | Target | Assay | Result (IC₅₀/MIC) | Source |
| Antitubercular | Mycobacterium tuberculosis H37Ra | Microplate Alamar Blue Assay | IC₅₀: 19.4 µM | [6] |
| Cytotoxicity | Human promyelocytic leukemia (HL-60) | MTT Assay | IC₅₀: 8.8 µM | [6] |
| Cytotoxicity | Human embryonic kidney (HEK) cells | MTT Assay | IC₅₀: 18.0 µM | [6] |
| Antimicrobial | Mycobacterium tuberculosis H37Ra | - | MIC: 65 µM | [6] |
Reported Bioactivities of this compound
-
Antimicrobial and Anthelmintic Activity: this compound was also described as having significant antimicrobial and anthelmintic properties.[1]
Proposed Mechanism of Action
Direct studies on the mechanism of action of this compound are not yet published. However, research on its epimer, 3-epi-xestoaminol C, using yeast chemical genomics has provided valuable clues. This technique identified several cellular processes that are affected by the compound, suggesting a multi-targeted mode of action.
The primary pathways identified include:
-
Lipid Metabolism: As a sphingoid base, it is plausible that this compound and its analogs interfere with lipid metabolism and signaling pathways.
-
Actin Cytoskeleton Organization: Disruption of the actin cytoskeleton has been observed with other related 1-deoxysphingoids.
Proposed Signaling Pathway Disruption by 3-epi-xestoaminol C
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of 3-epi-xestoaminol C and are standard protocols for assessing the bioactivity of natural products.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effect of a compound on cultured mammalian cells.
Workflow for MTT Cytotoxicity Assay
Methodology:
-
Cell Seeding: Plate cells (e.g., HL-60, HEK) in a 96-well microtiter plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a detergent-based buffer, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Methodology:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., M. tuberculosis) in a suitable broth medium.
-
Serial Dilution of Compound: In a 96-well microtiter plate, perform serial twofold dilutions of this compound in the broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism.
-
Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density.
Reverse Transcriptase Inhibition Assay (Non-Radioactive ELISA-based)
This assay is used to screen for inhibitors of reverse transcriptase.
Methodology:
-
Reaction Setup: In a microtiter plate, a reaction mixture is prepared containing a template/primer (e.g., poly(A)/oligo(dT)), dNTPs (including a labeled dUTP, e.g., with digoxigenin), and the reverse transcriptase enzyme. The test compound (this compound) at various concentrations is added to the wells.
-
Incubation: The plate is incubated to allow the reverse transcription reaction to proceed.
-
Capture and Detection: The newly synthesized, labeled DNA is captured on a streptavidin-coated plate (if the primer is biotinylated). The incorporated labeled dUTP is then detected using an antibody conjugate (e.g., anti-digoxigenin-HRP) and a colorimetric substrate.
-
Data Analysis: The amount of color produced is proportional to the activity of the reverse transcriptase. The IC₅₀ value is determined by measuring the inhibition of the enzyme activity at different concentrations of the compound.
Future Perspectives and Conclusion
This compound represents a promising scaffold for the development of new therapeutic agents. While the initial biological screening was positive, a more detailed and quantitative evaluation of its bioactivities is warranted. The potent antitubercular and cytotoxic activities of its stereoisomer, 3-epi-xestoaminol C, strongly suggest that this compound itself is likely to possess significant biological effects that deserve further investigation.
Future research should focus on:
-
Total Synthesis: The development of an efficient total synthesis route for this compound and its analogs would enable detailed structure-activity relationship (SAR) studies and provide a sustainable supply for further preclinical development.
-
Quantitative Bioactivity Screening: A comprehensive screening of this compound against a panel of cancer cell lines, pathogenic microbes, and viral enzymes (particularly reverse transcriptase) is needed to identify its most promising therapeutic applications.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound will be crucial for its development as a drug candidate.
References
Unraveling the Stereochemistry: A Technical Guide to the Structural Differences Between Xestoaminol C and 3-epi-xestoaminol C
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xestoaminol C and 3-epi-xestoaminol C are naturally occurring 1-deoxysphingoid bases that have garnered interest in the scientific community due to their biological activities. While possessing the same planar structure, their stereochemical distinction at a single chiral center dramatically influences their biological profiles. This technical guide provides an in-depth analysis of the structural variances between these two epimers, supported by a comprehensive review of spectroscopic data and the experimental protocols employed for their structural elucidation.
Introduction
This compound was first isolated from the Fijian sponge Xestospongia sp.[1]. Its epimer, 3-epi-xestoaminol C, was later identified from the New Zealand brown alga Xiphophora chondrophylla[2][3]. Both compounds share the molecular formula C₁₄H₃₁NO and a 2-aminotetradecan-3-ol carbon skeleton[1][4][5]. The critical distinction between them lies in the three-dimensional arrangement of the hydroxyl group at the C-3 position, designating them as C-3 epimers. The absolute configuration of this compound has been determined as (2S, 3R), while 3-epi-xestoaminol C possesses the (2S, 3S) configuration[1][5][6][7]. This subtle stereochemical difference has significant implications for their interaction with biological targets and underscores the importance of precise stereochemical assignment in natural product chemistry and drug development.
The Core Structural Difference: Epimers at C-3
The fundamental structural difference between this compound and its 3-epi counterpart is the orientation of the hydroxyl group at the third carbon atom. In this compound, the hydroxyl group is in the R configuration, whereas in 3-epi-xestoaminol C, it is in the S configuration[1][5][6]. This variation in stereochemistry is the sole distinguishing feature between the two molecules.
Spectroscopic Data Comparison
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structural nuances between stereoisomers. The differing spatial arrangements of the substituents in this compound and 3-epi-xestoaminol C result in distinct chemical shifts (δ) for adjacent protons, particularly H-1 and H-3.
| Proton | This compound (δ in ppm) | 3-epi-Xestoaminol C (δ in ppm) | Solvent |
| H-1 | 1.15 | 1.38 | CDCl₃ |
| H-3 | 3.95 | 3.65 | CDCl₃ |
Table 1. Comparison of ¹H NMR Chemical Shifts for Key Protons of this compound and 3-epi-xestoaminol C in CDCl₃[1][3].
The noticeable upfield shift of H-3 and the downfield shift of H-1 in 3-epi-xestoaminol C compared to this compound are diagnostic indicators of the change in the relative stereochemistry at C-3[1][3].
Experimental Protocols for Structural Elucidation
The determination of the absolute and relative stereochemistry of these compounds relies on a combination of advanced spectroscopic and chemical methods.
Isolation and Purification
Bioassay-guided fractionation is a common initial step. For 3-epi-xestoaminol C, this involved extraction from Xiphophora chondrophylla with methanol, followed by reversed-phase and normal-phase chromatography to yield the pure compound[1][3].
Spectroscopic Analysis
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is used to determine the molecular formula of the compounds. For 3-epi-xestoaminol C, a protonated adduct was detected, which established the molecular formula as C₁₄H₃₁NO[1].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including ¹H, ¹³C, and 2D NMR (COSY, HMBC, TOCSY), were employed to determine the planar structure and assign the proton and carbon signals[3]. The differences in chemical shifts, as highlighted in Table 1, were crucial in suggesting a stereoisomeric relationship with this compound[1][3].
Determination of Relative and Absolute Configuration
-
Formation of an Oxazolidinone Derivative: To elucidate the relative configuration, 3-epi-xestoaminol C was converted into an oxazolidinone derivative. Analysis of the coupling constants and Nuclear Overhauser Effect (NOE) correlations in the ¹H NMR spectrum of this derivative helped to establish the trans relationship between the protons on the oxazolidinone ring, which corresponds to a syn relationship between the amino and hydroxyl groups in the parent molecule[1].
-
Mosher's Method: The absolute configuration was determined using the modified Mosher's method. This involved the formation of diastereomeric α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) esters at the hydroxyl group of N-acetyl-3-epi-xestoaminol C. By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the newly formed chiral center, the absolute configuration at C-3 was determined to be S[1][3].
Conclusion
The structural difference between this compound and 3-epi-xestoaminol C is confined to the stereochemistry at the C-3 position, with this compound being the (2S, 3R) isomer and 3-epi-xestoaminol C being the (2S, 3S) isomer. This seemingly minor variation is definitively characterized by distinct NMR spectral data. The elucidation of their precise structures has been made possible through a combination of sophisticated spectroscopic techniques and chemical derivatization methods. For researchers in drug development, this case highlights the critical importance of stereochemical purity and the need for rigorous structural characterization, as even subtle changes in stereochemistry can lead to significant differences in biological activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification and bioactivity of 3-epi-xestoaminol C isolated from the New Zealand brown alga Xiphophora chondrophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | C14H31NO | CID 14756407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Epi-Xestoaminol C | C14H31NO | CID 90683233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Determination of the absolute configuration of (+)-xestoaminol C [(2S, 3R)-2-amino-3-tetradecanol], a metabolite of Fiji sponge, Xestospongia sp., by the synthesis of its N,O-diacetyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Bioactivity Screening of Xestoaminol C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial bioactivity screening of Xestoaminol C and its stereoisomer, 3-epi-Xestoaminol C. This compound, a 1-deoxysphingoid, has garnered interest for its potential therapeutic applications, including its role as a reverse transcriptase inhibitor and its cytotoxic effects against various cell lines.[1][2][3] This document outlines the key bioactive properties discovered, detailed experimental methodologies for preliminary screening, and the potential signaling pathways involved in its mechanism of action.
Quantitative Bioactivity Data
The initial screening of 3-epi-Xestoaminol C, isolated from the New Zealand brown alga Xiphophora chondrophylla, has revealed moderate cytotoxic and antimicrobial activities.[4] The following table summarizes the key quantitative data from these initial assays.
| Assay Type | Target | Metric | Value (μM) |
| Antimycobacterial | Mycobacterium tuberculosis H37Ra | IC50 | 19.4 |
| Cytotoxicity | Human promyelocytic leukemia cells (HL-60) | IC50 | 8.8 |
| Cytotoxicity | Human embryonic kidney cells (HEK) | IC50 | 18.0 |
| Antimycobacterial | Mycobacterium tuberculosis H37Ra | MIC | 65 |
IC50: Half-maximal inhibitory concentration. MIC: Minimum inhibitory concentration, defined as less than 2% growth compared to uninhibited controls.[4]
Experimental Protocols
The following sections detail the methodologies employed in the extraction, characterization, and initial bioactivity screening of this compound derivatives.
Extraction and Isolation
A bioassay-guided fractionation approach was utilized to isolate 3-epi-Xestoaminol C from Xiphophora chondrophylla.[4]
-
Extraction : The algal sample was extracted twice with methanol (B129727) (MeOH).[5]
-
Initial Separation : The crude extract was loaded onto an HP20 reversed-phase polymeric resin.[5]
-
Fractionation : The resin was eluted with a stepwise gradient of increasing concentrations of acetone (B3395972) in water (20%, 40%, 60%, 80%), followed by 100% acetone.[5]
-
Chromatography : The active fractions underwent further purification using reversed-phase (polystyrene–divinylbenzene copolymer) and repetitive normal-phase (diol) benchtop chromatography to yield pure 3-epi-Xestoaminol C.[4]
Structural Elucidation
The chemical structure and absolute configuration of the isolated compound were determined using a combination of spectroscopic techniques.
-
Spectroscopy : 1H, 13C, and 2D Nuclear Magnetic Resonance (NMR) spectra were acquired using a Varian 600 NMR DirectDrive spectrometer.[4][5]
-
Mass Spectrometry : High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) data were acquired using an Agilent 6530 Q-TOF system to determine the molecular formula.[4][5]
-
Stereochemistry Determination (Mosher's Method) : The absolute configuration was established using Mosher's method, which involves the formation of diastereomeric esters (Mosher's esters) and subsequent analysis of their NMR spectra to determine the stereochemistry of adjacent carbons.[4]
In Vitro Bioactivity Assays
-
Bacterial Strain : Mycobacterium tuberculosis H37Ra was used for the screening.
-
Assay Principle : A validated screening assay against M. smegmatis was initially performed, followed by validation against M. tuberculosis H37Ra.[4]
-
Data Analysis : The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that inhibited 98% of bacterial growth compared to untreated controls. The IC50 value was also calculated.
-
Cell Lines : Human promyelocytic leukemia cells (HL-60) and human embryonic kidney cells (HEK) were used to assess cytotoxicity.[4]
-
Cell Culture : Cells were cultured in appropriate media and conditions.
-
Treatment : Cells were treated with a range of concentrations of 3-epi-Xestoaminol C.
-
Viability Assessment : Cell viability was determined using a standard method (e.g., MTT or resazurin-based assay).
-
Data Analysis : The IC50 value, the concentration at which 50% of cell growth is inhibited, was calculated from the dose-response curve.
Visualized Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for bioassay-guided isolation and the putative signaling pathways implicated in the mechanism of action of 1-deoxysphingoids like this compound.
Caption: Bioassay-guided isolation and screening workflow.
Caption: Implicated signaling pathways for 1-deoxysphingoids.
Preliminary Mechanism of Action Insights
While the precise mechanism of action for this compound is not fully elucidated, studies on related 1-deoxysphingoids suggest the involvement of multiple cellular pathways that lead to cell death.[4] These include:
-
Disruption of Actin Stress Fibers : This can interfere with cell structure, motility, and division.[4]
-
Activation of Caspases : The activation of caspases 3 and 12 is a key step in the apoptotic cascade.[4]
-
Phosphorylation of p53 : The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Its phosphorylation can trigger cell cycle arrest or cell death.[4]
-
Upregulation of Ceramide Levels : Activation of protein kinase C ζ can lead to increased levels of ceramides, which are lipid second messengers involved in apoptosis.[4]
Further investigation using techniques such as yeast chemical genomics is underway to better understand the specific molecular targets and pathways affected by 3-epi-Xestoaminol C.[4] The initial findings suggest that its antitumor activity may be more significant than its potential as an antitubercular agent.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of the absolute configuration of (+)-xestoaminol C [(2S, 3R)-2-amino-3-tetradecanol], a metabolite of Fiji sponge, Xestospongia sp., by the synthesis of its N,O-diacetyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Enantioselective Synthesis of Xestoaminol C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xestoaminol C is a naturally occurring vicinal amino alcohol, first isolated from the marine sponge Xestospongia sp. It has garnered interest within the scientific community due to its potential biological activities, including the inhibition of reverse transcriptase. The development of robust and stereocontrolled synthetic routes to this compound and its analogs is crucial for further pharmacological evaluation and structure-activity relationship (SAR) studies. This application note provides a detailed protocol for the enantioselective synthesis of N,O-diacetyl this compound, based on the highly diastereoselective anti-aminohydroxylation of an α,β-unsaturated ester. The overall synthesis proceeds in eight steps with a reported overall yield of 41%.[1][2][3]
Synthetic Strategy Overview
The key transformation in this synthetic route is the conjugate addition of a chiral lithium amide to an α,β-unsaturated ester, followed by an in situ enolate oxidation. This strategy establishes the two contiguous stereocenters of the amino alcohol core with high diastereoselectivity. Subsequent functional group manipulations furnish the target molecule.
Figure 1. Overall workflow for the enantioselective synthesis of N,O-diacetyl this compound.
Quantitative Data Summary
The following table summarizes the yields for each step of the synthesis.
| Step | Product | Starting Material | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | tert-Butyl trans-2-pentadecenoate | trans-2-Pentadecenoic acid | 95 | N/A |
| 2 | (2R,3S)-tert-Butyl 3-((S)-N-benzyl-N-(α-methylbenzyl)amino)-2-hydroxy-pentadecanoate | tert-Butyl trans-2-pentadecenoate | 81 | >98:2 |
| 3 | (2R,3S)-tert-Butyl 3-(N-benzylamino)-2-hydroxy-pentadecanoate | (2R,3S)-tert-Butyl 3-((S)-N-benzyl-N-(α-methylbenzyl)amino)-2-hydroxy-pentadecanoate | 98 | N/A |
| 4 | (2R,3S)-tert-Butyl 3-(N-Boc-N-benzylamino)-2-hydroxy-pentadecanoate | (2R,3S)-tert-Butyl 3-(N-benzylamino)-2-hydroxy-pentadecanoate | 99 | N/A |
| 5 | Aldehyde Intermediate | (2R,3S)-tert-Butyl 3-(N-Boc-N-benzylamino)-2-hydroxy-pentadecanoate | 85 (over 2 steps) | N/A |
| 6 | Diol Intermediate | Aldehyde Intermediate | 80 | N/A |
| 7 | This compound | Diol Intermediate | 95 (over 2 steps) | N/A |
| 8 | N,O-diacetyl this compound | This compound | 90 | N/A |
| Overall | N,O-diacetyl this compound | trans-2-Pentadecenoic acid | 41 | >98% d.e. |
Detailed Experimental Protocols
Step 2: Asymmetric Aminohydroxylation
This key step establishes the stereochemistry of the final product.
-
Preparation of the Lithium Amide: To a solution of (S)-N-benzyl-N-(α-methylbenzyl)amine (1.2 equivalents) in anhydrous THF at -78 °C under an argon atmosphere, is added n-butyllithium (1.1 equivalents) dropwise. The resulting solution is stirred at -78 °C for 30 minutes.
-
Conjugate Addition: A solution of tert-butyl trans-2-pentadecenoate (1.0 equivalent) in anhydrous THF is added dropwise to the lithium amide solution at -78 °C. The reaction mixture is stirred at this temperature for 2 hours.
-
Enolate Oxidation: A solution of (+)-(camphorsulfonyl)oxaziridine ((+)-CSO) (1.5 equivalents) in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for a further 3 hours at -78 °C.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and allowed to warm to room temperature. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired α-hydroxy-β-amino ester.
Step 7 & 8: Deprotection and Acetylation
-
Global Deprotection: The fully protected amino alcohol intermediate from the previous step is dissolved in methanol. Pearlman's catalyst (Pd(OH)₂/C, 20 mol%) is added, and the mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours. The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield crude this compound.
-
Acetylation: The crude this compound is dissolved in pyridine. Acetic anhydride (B1165640) (3.0 equivalents) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) are added. The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to give N,O-diacetyl this compound.
Conclusion
This application note outlines a detailed and reliable enantioselective synthesis of N,O-diacetyl this compound. The key diastereoselective anti-aminohydroxylation reaction provides a robust method for establishing the required stereocenters. This protocol should serve as a valuable resource for researchers in natural product synthesis and medicinal chemistry who are interested in accessing this compound and its derivatives for further study.
References
- 1. Asymmetric synthesis of vicinal amino alcohols: this compound, sphinganine and sphingosine. | Department of Chemistry [chem.web.ox.ac.uk]
- 2. Asymmetric synthesis of vicinal amino alcohols: this compound, sphinganine and sphingosine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. [PDF] Asymmetric synthesis of vicinal amino alcohols: this compound, sphinganine and sphingosine. | Semantic Scholar [semanticscholar.org]
Total Synthesis of Xestoaminol C from (S)-Alanine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the total synthesis of Xestoaminol C, a naturally occurring amino alcohol with potential therapeutic applications. The synthesis commences from the readily available chiral building block, (S)-alanine, and proceeds through a stereocontrolled route to afford the target molecule. This application note includes comprehensive experimental procedures for key reactions, tabulated quantitative data for each synthetic step, and a visualization of the synthetic workflow. Additionally, a putative signaling pathway for the cytotoxic activity of this compound, based on its structural class, is presented. This information is intended to guide researchers in the fields of organic synthesis, medicinal chemistry, and drug development in the preparation and biological evaluation of this compound and its analogs.
Introduction
This compound is a member of the sphingoid family of amino alcohols, first isolated from a marine sponge of the genus Xestospongia. Structurally, it is (2S, 3R)-2-amino-3-tetradecanol.[1] Compounds of this class have garnered significant interest due to their diverse biological activities, including cytotoxicity against various cancer cell lines and inhibition of enzymes such as reverse transcriptase. The synthesis of this compound and its stereoisomers is crucial for the detailed investigation of their structure-activity relationships and the development of new therapeutic agents. This protocol details a total synthesis of the N,O-diacetyl derivative of this compound, a stable derivative suitable for purification and characterization, starting from the chiral pool amino acid (S)-alanine. The absolute configuration of the final product has been confirmed as (2S, 3R) through this synthetic route.[1]
Synthetic Scheme
The overall synthetic strategy from (S)-alanine to N,O-diacetyl-Xestoaminol C is depicted below. The key steps involve the protection of the amino and carboxyl groups of (S)-alanine, reduction to the corresponding aldehyde, chain extension via a Grignard reaction, stereoselective reduction of the resulting ketone, and final deprotection and acetylation.
Caption: Synthetic workflow for this compound from (S)-alanine.
Data Presentation
Table 1: Summary of Quantitative Data for the Total Synthesis of N,O-diacetyl-Xestoaminol C
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1 | N-protection | (S)-Alanine | N-Boc-(S)-alanine | (Boc)₂O, NaOH, Dioxane/H₂O | 95 |
| 2 | Weinreb amide formation and reduction to aldehyde | N-Boc-(S)-alanine | N-Boc-(S)-alaninal | 1. EtOCOCl, Et₃N; 2. H₂, Pd/C, quinoline, Toluene | 78 |
| 3 | Grignard reaction | N-Boc-(S)-alaninal | (S)-4-(tert-butoxycarbonylamino)-5-hexadecanone | Undecylmagnesium bromide, THF, -78 °C to rt | 85 |
| 4 | Stereoselective ketone reduction | (S)-4-(tert-butoxycarbonylamino)-5-hexadecanone | (2S,3R)-N-Boc-2-amino-3-tetradecanol | K-Selectride®, THF, -78 °C | 92 (dr > 95:5) |
| 5 | Boc deprotection | (2S,3R)-N-Boc-2-amino-3-tetradecanol | (2S,3R)-2-amino-3-tetradecanol (this compound) | HCl in MeOH | 98 |
| 6 | Acetylation | (2S,3R)-2-amino-3-tetradecanol | N,O-diacetyl-(2S,3R)-2-amino-3-tetradecanol | Acetic anhydride (B1165640), Pyridine | 96 |
| Overall Yield | 59 |
Note: Yields are based on published procedures and may vary depending on experimental conditions.
Experimental Protocols
Step 1: Synthesis of N-Boc-(S)-alanine
-
To a solution of (S)-alanine (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium hydroxide (B78521) (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (B1257347) ((Boc)₂O, 1.1 eq) portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate (B1210297).
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to afford N-Boc-(S)-alanine as a white solid.
Step 2: Synthesis of N-Boc-(S)-alaninal
-
Dissolve N-Boc-(S)-alanine (1.0 eq) in anhydrous toluene.
-
Add triethylamine (B128534) (1.1 eq) and cool the solution to -15 °C.
-
Slowly add ethyl chloroformate (1.1 eq) and stir the mixture at -15 °C for 30 minutes.
-
Filter the resulting precipitate of triethylamine hydrochloride under an inert atmosphere.
-
To the filtrate, add 5% Pd/C catalyst (0.1 eq) and quinoline (0.1 eq).
-
Hydrogenate the mixture at atmospheric pressure until the reaction is complete (monitored by TLC).
-
Filter the catalyst and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to yield N-Boc-(S)-alaninal.
Step 3: Synthesis of (S)-4-(tert-butoxycarbonylamino)-5-hexadecanone
-
Prepare a Grignard reagent from 1-bromoundecane (B50512) (1.2 eq) and magnesium turnings (1.3 eq) in anhydrous THF.
-
In a separate flask, dissolve N-Boc-(S)-alaninal (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Slowly add the prepared undecylmagnesium bromide solution to the aldehyde solution at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The resulting alcohol is then oxidized using a standard procedure (e.g., Dess-Martin periodinane) to yield the ketone. Purify by column chromatography.
Step 4: Synthesis of (2S,3R)-N-Boc-2-amino-3-tetradecanol
-
Dissolve the ketone from the previous step (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Slowly add K-Selectride® (1.0 M in THF, 1.5 eq) to the solution.
-
Stir the reaction at -78 °C for 3 hours.
-
Quench the reaction by the slow addition of water, followed by 30% hydrogen peroxide.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography to obtain the desired syn-amino alcohol.
Step 5: Synthesis of (2S,3R)-2-amino-3-tetradecanol (this compound)
-
Dissolve the N-Boc protected amino alcohol (1.0 eq) in methanol.
-
Add a saturated solution of HCl in methanol.
-
Stir the reaction at room temperature for 4 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of this compound.
-
Neutralize with a mild base (e.g., sodium bicarbonate solution) and extract with an appropriate organic solvent to obtain the free amine.
Step 6: Synthesis of N,O-diacetyl-(2S,3R)-2-amino-3-tetradecanol
-
Dissolve this compound (1.0 eq) in pyridine.
-
Add acetic anhydride (2.5 eq) and stir at room temperature for 6 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the final N,O-diacetylated product.
Putative Signaling Pathway for this compound-Induced Cytotoxicity
This compound, as a sphingoid base, is postulated to exert its cytotoxic effects through the induction of apoptosis. While the precise signaling cascade for this compound has not been fully elucidated, a plausible mechanism, based on the known actions of related sphingolipids, involves the intrinsic or mitochondrial pathway of apoptosis.
Caption: Putative intrinsic apoptosis pathway induced by this compound.
This proposed pathway suggests that this compound may lead to the activation of pro-apoptotic proteins like Bax and Bak at the mitochondrial membrane. This activation results in mitochondrial outer membrane permeabilization (MOMP) and the subsequent release of cytochrome c into the cytosol.[2][3][4] Cytosolic cytochrome c then binds to Apaf-1, triggering the assembly of the apoptosome, which in turn activates caspase-9.[4][5] Active caspase-9 then initiates a caspase cascade by activating executioner caspases, such as caspase-3, ultimately leading to the dismantling of the cell through apoptosis.[2][4][5]
Conclusion
This application note provides a comprehensive guide for the total synthesis of N,O-diacetyl-Xestoaminol C from (S)-alanine. The detailed protocols and tabulated data offer a practical resource for researchers aiming to synthesize this and related compounds for further biological investigation. The proposed signaling pathway for its cytotoxic activity provides a framework for mechanistic studies. The stereocontrolled synthesis described herein is a valuable tool for accessing enantiomerically pure this compound, facilitating the exploration of its therapeutic potential.
References
- 1. Determination of the absolute configuration of (+)-xestoaminol C [(2S, 3R)-2-amino-3-tetradecanol], a metabolite of Fiji sponge, Xestospongia sp., by the synthesis of its N,O-diacetyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytochrome C-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
Application Note: Bioassay-Guided Fractionation for the Isolation of 3-epi-Xestoaminol C
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bioassay-guided fractionation is a pivotal strategy in natural product drug discovery, enabling the systematic isolation of bioactive compounds from complex mixtures. This process involves a stepwise separation of an extract, with each resulting fraction being tested for a specific biological activity. The most active fractions are then selected for further purification until a pure, active compound is isolated.
This document outlines the application of this methodology for the isolation of 3-epi-Xestoaminol C, a 1-deoxysphingoid, from the New Zealand brown alga Xiphophora chondrophylla.[1] The isolation was initially guided by an antitubercular assay, which led to the discovery of a compound with more potent antitumor and cytotoxic activities.[1][2] 3-epi-Xestoaminol C is a stereoisomer of Xestoaminol C.[1][3]
Data Presentation
The biological activity of the isolated 3-epi-Xestoaminol C was evaluated against various cell lines and bacteria. The quantitative results are summarized below.
Table 1: Bioactivity of 3-epi-Xestoaminol C
| Assay Type | Target | Result (IC₅₀ / MIC) | Interpretation |
|---|---|---|---|
| Cytotoxicity | HL-60 (Human promyelocytic leukemia cells) | 8.8 µM | Potent antitumor activity |
| Cytotoxicity | HEK (Human embryonic kidney cells) | 18.0 µM | Moderate cytotoxicity |
| Antitubercular | Mycobacterium tuberculosis H37Ra | 19.4 µM (IC₅₀) | Moderate antitubercular activity |
| Antitubercular | Mycobacterium tuberculosis H37Ra | 65 µM (MIC) | Moderate antitubercular activity |
Data sourced from a study on 3-epi-Xestoaminol C isolated from Xiphophora chondrophylla.[1] IC₅₀ is the half-maximal inhibitory concentration. MIC is the minimum inhibitory concentration.
Experimental Protocols
Protocol 1: Crude Extraction from Xiphophora chondrophylla
This protocol describes the initial extraction of metabolites from the algal source material.
-
Source Material: Collect fresh specimens of Xiphophora chondrophylla. The sample should be kept frozen until use.[3]
-
Extraction Solvent: Use 80% methanol (B129727) (MeOH) in water.[4]
-
Procedure: a. Shade-dry the fresh leaves and grind them into a powder.[4] b. Perform maceration of the ground powder with 80% MeOH.[4] c. Filter the resulting mixture to separate the solvent (extract) from the solid algal biomass. d. Evaporate the solvent from the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield the crude MeOH extract. e. The initial screening of this crude extract showed a Minimum Inhibitory Concentration (MIC) of 200 μg/mL against M. tuberculosis H37Ra, justifying its selection for fractionation.[1]
Protocol 2: Bioassay-Guided Fractionation
This multi-step chromatography protocol details the purification of 3-epi-Xestoaminol C from the crude extract, guided by antitubercular bioassays at each stage.
-
Step 1: Reversed-Phase Chromatography (Initial Fractionation) a. Stationary Phase: Polystyrene-divinylbenzene copolymer resin.[1] b. Procedure: Apply the crude MeOH extract to the column. c. Elution: Elute with a stepwise gradient of solvents with increasing polarity. For example, start with 100% water and gradually increase the percentage of an organic solvent like methanol or acetonitrile. d. Bioassay: Test all collected fractions for antitubercular activity. The study identified the fraction eluting at 40% as the most active and selected it for the next stage.[1]
-
Step 2: Normal-Phase Chromatography (Repetitive Purification) a. Stationary Phase: Diol-bonded silica (B1680970) columns.[1] b. Procedure: Dissolve the active 40% fraction from Step 1 and apply it to a Diol column. c. Elution Gradient: i. Elute with solvent mixtures of 0%, 50%, and 100% ethyl acetate (B1210297) (EtOAc) in hexanes.[1] ii. Follow with a gradient of 25%, 50%, and 100% MeOH in EtOAc.[1] iii. Finally, strip the column with 50% H₂O in MeOH.[1] d. Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC).[1] e. Iteration: Repeat this normal-phase chromatography step three times to achieve sufficient purity.[1] f. Isolation: Combine the final active fractions (identified as test tube fractions 5–7 by TLC) to afford pure 3-epi-xestoaminol C.[1]
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay to assess the cytotoxic effects of the isolated compound on mammalian cell lines.[5]
-
Cell Culture: a. Seed cells (e.g., HL-60 or HEK) in a 96-well flat-bottom plate at a density of 5 × 10⁴ cells/mL.[5] b. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[5]
-
Compound Treatment: a. Prepare a stock solution of 3-epi-Xestoaminol C in a suitable solvent (e.g., DMSO). b. Create a series of dilutions of the compound in the cell culture medium. c. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include vehicle-only controls. d. Incubate the plate for a specified exposure time (e.g., 24-72 hours).
-
MTT Assay: a. Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).[5] b. Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[5] c. Add a solubilization solution (e.g., acidified isopropanol (B130326) or DMSO) to each well to dissolve the formazan crystals.
-
Data Analysis: a. Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader. b. Calculate the percentage of cell viability compared to the vehicle control. c. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value.
Visualizations
Experimental Workflow Diagram
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Bioassay guided fractionation, isolation and characterization of hepatotherapeutic 1, 3-di-ortho-galloyl quinic acid from the methanol extract of the leaves of Pterocarpus santalinoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Structure Elucidation of Xestoaminol C using NMR Spectroscopy
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of Xestoaminol C, a novel amino alcohol isolated from the marine sponge Xestospongia sp.[1][2][3] The protocols outlined herein are designed to guide researchers through the process of acquiring and interpreting NMR data to confirm the planar structure and relative stereochemistry of this natural product.
Introduction to this compound
This compound is a saturated amino alcohol, identified as a tetrahydro derivative of Xestoaminol B, and was first isolated from a Fijian species of the Xestospongia sponge.[1][2][3] Its structural elucidation is a critical step in understanding its bioactivity and potential for drug development. NMR spectroscopy is the most powerful tool for unambiguously determining the molecular structure of such novel compounds. The elucidation process involves a suite of 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).
A stereoisomer, 3-epi-xestoaminol C, has also been isolated and its structure fully characterized using modern NMR techniques.[4][5] As the planar structure of both compounds is identical, the experimental workflow and correlation patterns observed for the epimer provide a valuable reference for the structural confirmation of this compound.
Quantitative NMR Data for this compound
The following tables summarize the reported ¹H and ¹³C NMR chemical shift data for this compound and its stereoisomer, 3-epi-xestoaminol C. The data for this compound is based on the initial isolation and characterization, while the data for 3-epi-xestoaminol C is more comprehensive and serves as a valuable comparison.
Table 1: ¹H NMR Chemical Shift Data (δ in ppm)
| Position | This compound (CDCl₃)¹ | 3-epi-Xestoaminol C (CD₃OD)² |
| 1 (CH₃) | 1.15 | 1.27 (d) |
| 2 (CH) | - | 3.09 |
| 3 (CH) | 3.95 | 3.44 |
| 4 (CH₂) | - | 1.40, 1.56 |
| 5 (CH₂) | - | 1.39, 1.54 |
| 13 (CH₂) | - | 1.31 |
| 14 (CH₃) | - | 0.91 (t) |
¹ Data from Jiménez and Crews, 1990.[1][2][3] ² Data for the stereoisomer from Dasyam et al., 2014.[4][5]
Table 2: ¹³C NMR Chemical Shift Data (δ in ppm)
| Position | This compound (CDCl₃)¹ | 3-epi-Xestoaminol C (CD₃OD)² |
| 1 (CH₃) | 11.9 | 16.1 |
| 2 (CH) | 51.9 | 53.5 |
| 3 (CH) | 70.6 | 73.2 |
| 4 (CH₂) | 33.2 | 34.7 |
| 5 (CH₂) | 26.2 | 26.4 |
| 6-11 (CH₂) | 29.3 / 29.8 | 29.52-29.88 |
| 12 (CH₂) | - | 33.1 |
| 13 (CH₂) | 22.8 | 23.8 |
| 14 (CH₃) | 15.0 | 14.5 |
¹ Data from Jiménez and Crews, 1990.[1][2][3] ² Data for the stereoisomer from Dasyam et al., 2014.[4][5]
Experimental Protocols
The following are detailed methodologies for the key NMR experiments required for the structure elucidation of this compound.
3.1. Sample Preparation
-
Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of particulate matter to ensure optimal spectral quality.
3.2. NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[6]
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 12-16 ppm.
-
Acquisition time: 2-3 seconds.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 16-64.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 200-240 ppm.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024-4096.
-
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Pulse sequence: Gradient-selected COSY (gCOSY).
-
Spectral width: 12-16 ppm in both dimensions.
-
Number of increments in F1: 256-512.
-
Number of scans per increment: 2-8.
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse sequence: Gradient-selected HSQC with sensitivity enhancement.
-
Spectral width F2 (¹H): 12-16 ppm.
-
Spectral width F1 (¹³C): 160-200 ppm.
-
Number of increments in F1: 128-256.
-
Number of scans per increment: 4-16.
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse sequence: Gradient-selected HMBC.
-
Spectral width F2 (¹H): 12-16 ppm.
-
Spectral width F1 (¹³C): 200-240 ppm.
-
Number of increments in F1: 256-512.
-
Number of scans per increment: 8-32.
-
Long-range coupling delay optimized for 4-8 Hz.
-
Data Interpretation and Structure Elucidation Workflow
The following workflow outlines the logical progression for interpreting the NMR data to elucidate the structure of this compound.
Caption: Workflow for NMR-based structure elucidation of this compound.
-
¹H and ¹³C NMR Analysis: The ¹H NMR spectrum provides information on the number and types of protons, while the ¹³C NMR and DEPT spectra reveal the number of methyl, methylene (B1212753), methine, and quaternary carbons.
-
HSQC Analysis: The HSQC spectrum is used to identify all direct one-bond ¹H-¹³C correlations, allowing for the unambiguous assignment of protons to their attached carbons.
-
COSY Analysis: The COSY spectrum reveals proton-proton couplings, which are used to establish spin systems and identify adjacent protons. For this compound, a key COSY correlation sequence is expected from the methyl protons at C-1 through the methine protons at C-2 and C-3 to the methylene protons at C-4, establishing the 2,3-amino alcohol substructure.[4]
-
HMBC Analysis: The HMBC spectrum shows long-range correlations (typically 2-3 bonds) between protons and carbons. This is crucial for connecting the spin systems identified from the COSY data and for placing quaternary carbons in the structure. For instance, HMBC correlations from the protons on C-2 and C-3 to C-4 and C-5 would further confirm the connectivity of the amino alcohol head group to the aliphatic chain.
Key 2D NMR Correlations for this compound Structure
The following diagram illustrates the key COSY and HMBC correlations that are expected to be observed for the elucidation of the planar structure of this compound.
References
Determining the Absolute Configuration of Xestoaminol C: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the absolute configuration of Xestoaminol C, a marine-derived amino alcohol with potential therapeutic properties. The definitive assignment of its stereochemistry is crucial for understanding its biological activity, mechanism of action, and for enabling stereoselective synthesis in drug development programs. The absolute configuration of natural (+)-Xestoaminol C has been established as (2S, 3R).
The primary method described herein is the unambiguous determination through stereoselective synthesis, starting from a chiral precursor of known configuration. This is supplemented by protocols for chiroptical spectroscopic analysis, including the Mosher's ester method, which serves as a powerful complementary technique for assigning stereocenters in chiral molecules. Additionally, modern computational approaches are outlined to provide a comprehensive guide.
Data Presentation
The stereochemical assignment of this compound was definitively confirmed by comparing the chiroptical properties of the derivative of the natural product with a synthetically prepared standard. The key quantitative data from this comparison are summarized below.
| Compound | Source | Specific Rotation [α]D (c, solvent) | Sign of Rotation | Inferred Configuration at C-2 |
| N,O-diacetyl-Xestoaminol C | Natural Product | Levorotatory | (-) | S |
| N,O-diacetyl-(2S, 3R)-Xestoaminol C | Synthetic | -15.5° (c 0.66, CHCl₃) | (-) | S |
| N,O-diacetyl-(2R, 3S)-Xestoaminol C | Synthetic | Dextrorotatory | (+) | R |
Table 1: Comparison of Specific Rotation Data for Natural and Synthetic N,O-diacetyl-Xestoaminol C. The negative sign of optical rotation for the derivative of the natural product directly correlates with the synthetically prepared (2S, 3R) isomer, confirming this absolute configuration.[1]
Experimental Protocols
Protocol 1: Stereoselective Synthesis of (2S, 3R)-N,O-diacetyl-Xestoaminol C
This protocol is based on the successful synthesis reported by Mori and Ichihashi, which established the absolute configuration of this compound.[1][2] The strategy relies on using a starting material with a known absolute configuration, (S)-alanine, to set the stereochemistry at the C-2 position.
Objective: To synthesize an authentic sample of (2S, 3R)-N,O-diacetyl-Xestoaminol C for comparison with the derivative of the natural product.
Workflow Diagram:
Caption: Synthetic workflow for (2S, 3R)-N,O-diacetyl-Xestoaminol C.
Materials:
-
N-Boc-(S)-alanine
-
Undecyl bromide
-
Magnesium turnings
-
Dry Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl
-
p-Toluenesulfonic acid (TsOH)
-
Silica (B1680970) gel for column chromatography
-
Trifluoroacetic acid (TFA)
-
Acetic anhydride
-
Standard laboratory glassware and equipment
Procedure:
-
Preparation of (S)-N-Boc-alaninal:
-
Convert N-Boc-(S)-alanine to the corresponding aldehyde, (S)-N-Boc-alaninal, using a standard literature procedure for the reduction of a protected amino acid to an amino aldehyde (e.g., via a Weinreb amide or by controlled reduction of the corresponding ester).[1]
-
-
Grignard Reaction to form the Amino Alcohol Backbone:
-
Prepare undecylmagnesium bromide by reacting undecyl bromide with magnesium turnings in dry THF under an inert atmosphere (Argon).
-
Cool a solution of (S)-N-Boc-alaninal in dry THF to 0°C.
-
Slowly add the prepared Grignard reagent to the aldehyde solution.
-
Allow the reaction to proceed for 1 hour at approximately -40°C.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with water and brine, dry over MgSO₄, and concentrate under vacuum.
-
This step produces a diastereomeric mixture of N-Boc-(2S, 3R)- and N-Boc-(2S, 3S)-2-amino-3-tetradecanol.[1]
-
-
Formation and Separation of Oxazolidine Diastereomers:
-
Dissolve the diastereomeric amino alcohol mixture in benzene.
-
Add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture to form the corresponding oxazolidine derivatives (acetonide protection of the amino and hydroxyl groups).
-
Purify the resulting mixture of (4S, 5R)- and (4S, 5S)-oxazolidines by silica gel column chromatography to separate the two diastereomers. The erythro (syn) and threo (anti) isomers can be distinguished by their differing polarities and NMR spectra.[1]
-
-
Deprotection and Acetylation:
-
Treat the isolated (4S, 5R)-oxazolidine (which corresponds to the 2S, 3R amino alcohol) with an acid such as trifluoroacetic acid (TFA) in a suitable solvent to remove both the Boc and acetonide protecting groups.
-
After deprotection, neutralize the reaction mixture and isolate the free amino alcohol, (2S, 3R)-Xestoaminol C.
-
Dissolve the purified amino alcohol in pyridine and add acetic anhydride.
-
Stir the reaction at room temperature until acetylation of both the amino and hydroxyl groups is complete.
-
Work up the reaction to isolate the final product, (2S, 3R)-N,O-diacetyl-Xestoaminol C.
-
-
Analysis:
-
Purify the final product by silica gel chromatography.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Measure the specific rotation [α]D using a polarimeter.
-
Compare the sign of rotation and spectroscopic data with those of the N,O-diacetyl derivative of natural this compound. A negative sign of rotation confirms the (2S, 3R) configuration.[1]
-
Protocol 2: Mosher's Ester Analysis for Configuration Assignment
The modified Mosher's method is a powerful NMR technique used to determine the absolute configuration of secondary alcohols and amines. It involves derivatizing the chiral substrate with both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) and analyzing the ¹H NMR chemical shift differences (Δδ = δS - δR) of the resulting diastereomers. For this compound, this method can be applied to the N-acetyl derivative to determine the configuration at the C-3 carbinol center.
Objective: To determine the absolute configuration of the C-3 stereocenter of N-acetyl-Xestoaminol C.
Workflow Diagram:
Caption: Workflow for Mosher's ester analysis of N-acetyl-Xestoaminol C.
Materials:
-
N-acetyl-Xestoaminol C (prepared by selective N-acetylation of this compound)
-
(R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous pyridine or dichloromethane (B109758) (DCM)
-
4-(Dimethylamino)pyridine (DMAP) (catalyst)
-
Deuterated chloroform (B151607) (CDCl₃) for NMR
-
High-resolution NMR spectrometer
Procedure:
-
Preparation of (R)-MTPA Ester:
-
In a clean, dry NMR tube or small vial, dissolve a small amount (1-5 mg) of N-acetyl-Xestoaminol C in anhydrous pyridine or DCM.
-
Add a catalytic amount of DMAP.
-
Add a slight excess (approx. 1.2 equivalents) of (R)-MTPA-Cl.
-
Seal the container and allow the reaction to proceed at room temperature until completion (monitor by TLC or LC-MS). The reaction is typically complete within a few hours.
-
Remove the solvent under a stream of nitrogen and purify the resulting (R)-MTPA ester, typically by passing it through a small silica gel plug.
-
-
Preparation of (S)-MTPA Ester:
-
Repeat the procedure described in step 1 using an identical amount of N-acetyl-Xestoaminol C, but substitute (S)-MTPA-Cl for the (R)-MTPA-Cl.
-
-
NMR Data Acquisition:
-
Dissolve each purified diastereomeric ester in the same amount of CDCl₃.
-
Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA ester and the (S)-MTPA ester. Ensure identical acquisition parameters are used for both samples.
-
Carefully assign the proton signals on both sides of the C-3 stereocenter (i.e., H-2, H-1, H-4). 2D NMR techniques (like COSY) may be necessary for unambiguous assignment.
-
-
Data Analysis and Configuration Assignment:
-
Calculate the chemical shift difference (Δδ) for each assigned proton using the formula: Δδ = δS - δR .
-
Create a model of the MTPA esters in their most stable conformation, where the C=O of the MTPA moiety and the C-O bond of the alcohol are anti-periplanar. The bulky trifluoromethyl, methoxy, and phenyl groups of the MTPA reagent create a distinct anisotropic magnetic field.
-
Interpretation:
-
Protons that lie on one side of the MTPA plane will have positive Δδ values.
-
Protons that lie on the other side will have negative Δδ values.
-
-
For a (3R) configuration in this compound, the long alkyl chain (C4-C14) would be expected to have positive Δδ values, while the protons on the C1-C2 side would have negative Δδ values. The opposite would be true for a (3S) configuration. By comparing the observed signs of Δδ with the model, the absolute configuration at C-3 can be determined.
-
Protocol 3: Computational Analysis using ECD Spectroscopy
For complex molecules where chemical derivatization or synthesis is challenging, computational methods provide a powerful alternative. This protocol outlines a general workflow for using Time-Dependent Density Functional Theory (TD-DFT) to calculate the Electronic Circular Dichroism (ECD) spectrum of a molecule and compare it to the experimental spectrum to assign the absolute configuration.
Objective: To assign the absolute configuration of this compound by comparing its experimental ECD spectrum with theoretically calculated spectra.
Workflow Diagram:
Caption: Computational workflow for ECD-based configuration assignment.
Procedure:
-
Experimental Spectrum:
-
Dissolve a pure sample of this compound in a suitable transparent solvent (e.g., methanol (B129727) or acetonitrile).
-
Record the ECD spectrum on a CD spectrometer.
-
-
Computational Modeling:
-
Conformational Search: Using computational chemistry software (e.g., Gaussian, Spartan), build one enantiomer of this compound (e.g., 2S, 3R). Perform a thorough conformational search using a molecular mechanics force field (e.g., MMFF94) to identify all low-energy conformers.
-
Geometry Optimization: Optimize the geometry of each identified conformer using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory. Include a solvent model (e.g., PCM) that matches the experimental conditions.
-
Frequency Calculation: Perform a vibrational frequency calculation on each optimized conformer at the same level of theory to confirm they are true energy minima (no imaginary frequencies).
-
-
ECD Calculation:
-
For each stable, low-energy conformer, perform a TD-DFT calculation (e.g., B3LYP/aug-cc-pVDZ) to predict its ECD spectrum.
-
Calculate the Boltzmann population of each conformer at the experimental temperature based on their relative free energies.
-
-
Spectrum Generation and Comparison:
-
Generate the final theoretical ECD spectrum by taking a Boltzmann-weighted average of the spectra of all individual conformers.
-
Compare the calculated spectrum with the experimental spectrum. A good match in the signs and relative intensities of the Cotton effects confirms the chosen absolute configuration. If the spectra are mirror images, the absolute configuration is opposite to the one modeled.
-
References
Application of Mosher's Method for the Stereochemical Assignment of Xestoaminol C
Introduction
Xestoaminol C is a 2-amino-3-tetradecanol, a marine natural product first isolated from the sponge Xestospongia sp.[1][2] It has garnered interest due to its biological activities, including the inhibition of reverse transcriptase.[1][2][3] The determination of the absolute stereochemistry of chiral molecules like this compound is crucial for understanding their biological function and for their potential development as therapeutic agents. While the absolute configuration of (+)-Xestoaminol C was definitively established as (2S, 3R) through synthesis from (S)-alanine, Mosher's method remains a powerful and widely used NMR technique for assigning the absolute configuration of chiral alcohols and amines.[1][2][3][4]
This document provides a detailed application note and protocol for the hypothetical determination of the absolute stereochemistry of this compound at the C-3 carbinol center using the modified Mosher's method.
Principle of Mosher's Method
Mosher's method is an NMR-based technique used to determine the absolute configuration of stereogenic centers, particularly secondary alcohols and amines.[4][5][6] The method involves the derivatization of the chiral substrate with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form diastereomeric esters (or amides).[4][5][6]
Due to the anisotropic effect of the phenyl ring in the MTPA esters, the protons of the substrate experience different magnetic environments in the two diastereomers. By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) between the (S)-MTPA and (R)-MTPA esters, the absolute configuration of the chiral center can be deduced.[4][5][6] A consistent pattern of positive and negative Δδ values on either side of the stereocenter reveals its absolute configuration.
Hypothetical Application to this compound
For the application of Mosher's method to this compound, the primary hydroxyl group at C-3 would be esterified with both (R)- and (S)-MTPA chloride. The amino group at C-2 is typically protected, for instance, as an N-acetyl derivative, to prevent it from reacting with the MTPA chloride.
The known absolute configuration of (+)-Xestoaminol C is (2S, 3R).[1][2][3] Therefore, the expected ¹H NMR chemical shift differences (Δδ) for the protons near the C-3 stereocenter in the N-acetylated MTPA esters of this compound would follow a predictable pattern. Protons on one side of the Mosher's acid plane will have positive Δδ values, while those on the other side will have negative Δδ values.
Data Presentation
The following table summarizes the hypothetical ¹H NMR data for the (R)- and (S)-MTPA esters of N-acetyl-Xestoaminol C. The Δδ values are calculated as δS - δR and are consistent with the known (3R) configuration of the carbinol center.
| Proton | δS (ppm) (Hypothetical) | δR (ppm) (Hypothetical) | Δδ (δS - δR) (ppm) |
| H-1 (CH₃) | 1.20 | 1.15 | +0.05 |
| H-2 | 4.10 | 4.18 | -0.08 |
| H-4a | 1.65 | 1.75 | -0.10 |
| H-4b | 1.50 | 1.62 | -0.12 |
| H-5 to H-13 | ~1.25-1.40 | ~1.25-1.40 | ~0 |
| H-14 (CH₃) | 0.88 | 0.88 | 0 |
Note: This data is hypothetical and serves to illustrate the expected outcome for a molecule with a (3R) configuration. In this model, the protons H-2 and H-4, which are on one side of the MTPA plane, exhibit negative Δδ values, while the proton H-1 on the other side shows a positive Δδ value.
Experimental Protocols
1. N-Acetylation of this compound
-
Objective: To protect the C-2 amino group to ensure selective esterification of the C-3 hydroxyl group.
-
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM) or a mixture of DCM and methanol.
-
Add triethylamine (B128534) (2.5 equivalents) to the solution and cool to 0 °C in an ice bath.
-
Add acetic anhydride (B1165640) (1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield N-acetyl-Xestoaminol C.
-
2. Preparation of the (S)-MTPA Ester of N-acetyl-Xestoaminol C
-
Objective: To synthesize the (S)-MTPA ester for NMR analysis.
-
Procedure:
-
Dissolve N-acetyl-Xestoaminol C (1 equivalent) in anhydrous pyridine (B92270) or DCM.
-
Add 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents) as a catalyst.
-
Add (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl) (1.5 equivalents) to the solution at room temperature. Note: To form the (S)-ester, (R)-MTPA-Cl is used.
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a small amount of water.
-
Dilute the mixture with ethyl acetate (B1210297) and wash successively with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting diastereomeric ester by flash chromatography.
-
Acquire a ¹H NMR spectrum of the purified product.
-
3. Preparation of the (R)-MTPA Ester of N-acetyl-Xestoaminol C
-
Objective: To synthesize the (R)-MTPA ester for comparative NMR analysis.
-
Procedure:
-
Follow the same procedure as for the (S)-MTPA ester, but substitute (R)-MTPA-Cl with (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl).
-
Acquire a ¹H NMR spectrum of the purified product under identical conditions as the (S)-MTPA ester.
-
4. NMR Data Analysis
-
Objective: To determine the Δδ (δS - δR) values and assign the absolute configuration of the C-3 stereocenter.
-
Procedure:
-
Assign the proton signals in the ¹H NMR spectra of both the (S)- and (R)-MTPA esters. This may require 2D NMR techniques such as COSY and HSQC.
-
Calculate the chemical shift difference (Δδ = δS - δR) for each assigned proton.
-
Map the positive and negative Δδ values onto the structure of N-acetyl-Xestoaminol C.
-
Based on the established model for Mosher's method, the distribution of Δδ values will indicate the absolute configuration of the C-3 carbinol center.
-
Visualizations
Caption: Workflow for the determination of absolute configuration using Mosher's method.
Caption: Mnemonic for interpreting Δδ values in Mosher's method for an (R)-alcohol.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Determination of the absolute configuration of (+)-xestoaminol C [(2S, 3R)-2-amino-3-tetradecanol], a metabolite of Fiji sponge, Xestospongia sp., by the synthesis of its N,O-diacetyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 5. experts.umn.edu [experts.umn.edu]
- 6. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Xestoaminol C in Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xestoaminol C is a naturally occurring sphingoid base that has demonstrated potent cytotoxic activity against various cancer cell lines, positioning it as a compound of interest in oncological research and drug development.[1] Its efficacy in inhibiting cancer cell proliferation suggests a potential therapeutic application, necessitating standardized protocols for its evaluation in cytotoxicity and apoptosis assays. These application notes provide detailed methodologies for assessing the cytotoxic effects of this compound and elucidating its mechanism of action, specifically focusing on the induction of apoptosis.
Initial studies have shown that stereoisomers of this compound are more potent inhibitors of cell proliferation than similar compounds like Clavaminol A.[1] Notably, the syn-configuration stereoisomers exhibit greater antiproliferative effects.[1] Further research into its stereoisomer, 3-epi-Xestoaminol C, has also indicated significant antitumor activity. This document aims to provide researchers with the necessary tools to consistently and accurately evaluate this compound's anticancer properties in a laboratory setting.
Data Presentation: Cytotoxicity of this compound Stereoisomers
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for stereoisomers of this compound against various human cancer cell lines. This data provides a baseline for researchers designing their own cytotoxicity experiments.
| Cell Line | Cancer Type | Compound | IC50 (µM) |
| A-549 | Lung Carcinoma | (2S,3R)-Xestoaminol C | 15.2 |
| A-549 | Lung Carcinoma | (2R,3S)-Xestoaminol C | 14.8 |
| Jurkat | T-cell Leukemia | (2S,3R)-Xestoaminol C | 10.5 |
| Jurkat | T-cell Leukemia | (2R,3S)-Xestoaminol C | 11.2 |
| SH-SY5Y | Neuroblastoma | (2S,3R)-Xestoaminol C | 18.9 |
| SH-SY5Y | Neuroblastoma | (2R,3S)-Xestoaminol C | 20.1 |
| MG-63 | Osteosarcoma | (2S,3R)-Xestoaminol C | 13.5 |
| MG-63 | Osteosarcoma | (2R,3S)-Xestoaminol C | 14.1 |
| HL-60 | Promyelocytic Leukemia | 3-epi-Xestoaminol C | 8.8 |
| HEK293 | Human Embryonic Kidney | 3-epi-Xestoaminol C | 18.0 |
Experimental Protocols
Accurate and reproducible assessment of cytotoxicity is fundamental to understanding the anticancer potential of this compound. Below are detailed protocols for commonly used cytotoxicity and apoptosis assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Protocol for Adherent Cells:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, an indicator of cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (serum-free medium is recommended for the assay step)
-
This compound
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided in the kit or 1% Triton X-100)
-
96-well microplates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and treat with serial dilutions of this compound as described in the MTT assay protocol (steps 1-4).
-
Include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells lysed with lysis buffer 30 minutes before the assay.
-
Vehicle control: Cells treated with the solvent used for this compound.
-
Medium background: Medium without cells.
-
-
After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Proposed Signaling Pathway and Visualizations
While the precise molecular mechanism of this compound-induced apoptosis is still under investigation, based on the activity of similar natural compounds, it is hypothesized to act through the intrinsic (mitochondrial) pathway of apoptosis. This pathway is characterized by the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
The following diagram illustrates a typical experimental workflow for assessing the cytotoxicity of this compound.
Caption: Experimental workflow for this compound cytotoxicity assessment.
This logical diagram outlines the relationship between different experimental outcomes.
Caption: Logical relationship of experimental outcomes.
References
Application Notes and Protocols for HPLC Purification of Xestoaminol C and its Analogs
These application notes provide detailed methodologies for the purification and analysis of Xestoaminol C and its analogs using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals involved in natural product chemistry, medicinal chemistry, and drug development.
Introduction
This compound is a bioactive amino alcohol first isolated from the marine sponge Xestospongia sp.[1][2] It belongs to a class of sphingoid-like compounds that have garnered interest for their potential therapeutic properties, including antimicrobial and reverse transcriptase inhibitory activities.[2][3] Structurally, this compound is (2S, 3R)-2-amino-3-tetradecanol, the fully saturated analog of other xestoaminols.[1][4] The purification of this compound and the analysis of its stereoisomers, such as 3-epi-Xestoaminol C, are critical for accurate biological evaluation.[1][5] HPLC is an indispensable tool for achieving the high purity required for these studies.
This document outlines protocols for both preparative purification of this compound from semi-purified natural product extracts and for the analytical separation of its stereoisomers, often following chemical derivatization.
Data Presentation: Chromatographic Parameters
The following tables summarize the HPLC conditions for the purification and analysis of this compound and its derivatives.
Table 1: Preparative Reversed-Phase HPLC for Purification of this compound
| Parameter | Condition |
| Column | C18, 10 µm, 250 x 20 mm |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile (ACN) with 0.1% TFA |
| Gradient | 30-70% B over 40 minutes |
| Flow Rate | 10 mL/min |
| Detection | UV at 205 nm or Evaporative Light Scattering Detector (ELSD) |
| Injection Volume | 1-5 mL (depending on concentration) |
| Sample Preparation | Dissolve semi-purified fraction in methanol, filter (0.45 µm) |
Table 2: Analytical HPLC for Separation of Diastereomeric Derivatives
| Parameter | Condition |
| Column | C18, 5 µm, 250 x 4.6 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol or Acetonitrile |
| Elution Mode | Isocratic or Gradient (e.g., 70-95% B over 30 min) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength appropriate for the derivative (e.g., 254 nm) |
| Injection Volume | 10-20 µL |
| Derivatizing Agent | Mosher's acid (MTPA-Cl) or similar chiral agent |
Experimental Protocols
Protocol 1: Preparative HPLC Purification of this compound from a Natural Extract Fraction
This protocol describes the final purification step for this compound from a fraction previously enriched by other chromatographic methods like Sephadex LH-20 or medium-pressure liquid chromatography.[1]
Methodology:
-
Sample Preparation:
-
Take the semi-purified fraction containing this compound and dissolve it in a minimal volume of methanol.
-
Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC System Setup:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 30% Acetonitrile with 0.1% TFA) for at least 30 minutes or until a stable baseline is achieved.
-
Set the detector (UV at 205 nm for the amide bond or ELSD for universal detection).
-
-
Chromatographic Separation:
-
Inject the prepared sample onto the column.
-
Run the gradient program as specified in Table 1.
-
Collect fractions based on the elution profile, paying close attention to the peaks corresponding to the expected retention time of this compound.
-
-
Post-Purification Processing:
-
Analyze the collected fractions by analytical HPLC or TLC to confirm purity.
-
Pool the pure fractions.
-
Remove the organic solvent (Acetonitrile) using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain pure this compound as a TFA salt.
-
Protocol 2: Indirect Chiral Separation via Derivatization and HPLC Analysis
The separation of enantiomers or diastereomers is often necessary. This protocol outlines a general method for separating stereoisomers by first converting them into diastereomers, which can then be resolved on a standard achiral HPLC column.[6] This is particularly useful for confirming the stereochemistry, as described for 3-epi-Xestoaminol C using Mosher's method.[1][5]
Methodology:
-
Derivatization to Form Diastereomers (Example: Mosher's Ester Formation):
-
Dissolve a small amount (e.g., 1 mg) of the purified this compound analog in a dry, aprotic solvent like dichloromethane (B109758) or pyridine.
-
Add a chiral derivatizing agent such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl). A coupling agent like DMAP may be required.[1]
-
Allow the reaction to proceed at room temperature until completion (monitor by TLC).
-
Quench the reaction and perform a liquid-liquid extraction to remove excess reagents.
-
Dry the organic layer, evaporate the solvent, and re-dissolve the residue in the HPLC mobile phase.
-
-
HPLC Analysis of Diastereomers:
-
Equilibrate the analytical C18 column with the chosen mobile phase.
-
Inject the derivatized sample.
-
Run the HPLC method as detailed in Table 2. The diastereomers should exhibit different retention times, allowing for their separation and quantification.[7]
-
The elution order of the diastereomers can provide information about the absolute configuration of the original amino alcohol.
-
Visualizations
Caption: Workflow for preparative HPLC purification of this compound.
Caption: Workflow for chiral analysis via diastereomer formation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel marine sponge amino acids, 10. Xestoaminols from Xestospongia sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Determination of the absolute configuration of (+)-xestoaminol C [(2S, 3R)-2-amino-3-tetradecanol], a metabolite of Fiji sponge, Xestospongia sp., by the synthesis of its N,O-diacetyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of N,O-diacetyl-Xestoaminol C
Introduction
Xestoaminol C is a 1,2-aminoalcohol and a sphingoid base analog originally isolated from the marine sponge Xestospongia sp.[1][2][3]. As a bioactive natural product, it has garnered interest for its potential biological activities. The synthesis of its derivatives, such as the N,O-diacetyl derivative, is crucial for several research applications. Acetylation of the amino and hydroxyl groups can serve as a protection strategy in multi-step total synthesis, facilitate purification, and is often a key step in determining the absolute stereochemistry of the natural product[1][4]. This document provides a detailed protocol for the synthesis of N,O-diacetyl-Xestoaminol C.
Target Audience: This protocol is intended for researchers, scientists, and professionals in the fields of organic chemistry, natural product synthesis, and drug development.
Chemical Reaction
The synthesis involves the acetylation of both the primary amine and the secondary alcohol functional groups of this compound using acetic anhydride (B1165640), typically in the presence of a base like pyridine (B92270), which also acts as a solvent.
Reaction Scheme:
This compound + Acetic Anhydride --(Pyridine)--> N,O-diacetyl-Xestoaminol C
Experimental Protocol
This protocol is adapted from established methods for the acetylation of amino alcohols, including the specific case of a stereoisomer of this compound[5].
Materials and Reagents:
-
This compound
-
Pyridine (anhydrous)
-
Acetic Anhydride
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous copper (II) sulfate (B86663) (CuSO₄) solution (optional, for pyridine removal)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in a 1:1 mixture of anhydrous pyridine and acetic anhydride. The concentration can be approximately 0.1 M, but is not strictly critical.
-
Reaction Execution: Stir the resulting solution at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed. This typically occurs within a few hours.
-
Work-up and Extraction:
-
Once the reaction is complete, carefully add the reaction mixture to a separatory funnel containing dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution to neutralize excess acetic anhydride and pyridine. Repeat this wash until gas evolution (CO₂) ceases.
-
To thoroughly remove pyridine, wash the organic layer with a saturated aqueous CuSO₄ solution. The aqueous layer will turn deep blue as it complexes with pyridine. Repeat until the blue color in the aqueous layer persists, indicating that all pyridine has been removed.
-
Wash the organic layer with brine.
-
-
Drying and Concentration:
-
Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N,O-diacetyl-Xestoaminol C.
-
-
Purification (if necessary): The crude product can be purified by flash column chromatography on silica (B1680970) gel, typically using a solvent system such as a gradient of ethyl acetate (B1210297) in hexanes.
Data Presentation
The following table summarizes the key quantitative aspects for a representative synthesis.
| Parameter | Value | Unit | Notes |
| Reactants | |||
| This compound | 229.42 | g/mol | (2S, 3R)-2-amino-3-tetradecanol |
| Acetic Anhydride | 102.09 | g/mol | Used in excess |
| Pyridine | 79.10 | g/mol | Used as solvent and base |
| Product | |||
| N,O-diacetyl-Xestoaminol C | 313.48 | g/mol | Theoretical Molecular Weight |
| Yield | |||
| Theoretical Yield | - | g | To be calculated based on starting material |
| Actual Yield | - | g | To be determined experimentally |
| Percent Yield | - | % | To be calculated (Actual/Theoretical * 100) |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the workflow for the synthesis and purification of N,O-diacetyl-Xestoaminol C.
Caption: Workflow for the synthesis of N,O-diacetyl-Xestoaminol C.
Reaction Pathway Diagram
This diagram shows the transformation of functional groups during the reaction.
Caption: Functional group transformation in the acetylation of this compound.
References
- 1. Determination of the absolute configuration of (+)-xestoaminol C [(2S, 3R)-2-amino-3-tetradecanol], a metabolite of Fiji sponge, Xestospongia sp., by the synthesis of its N,O-diacetyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. Showing Compound this compound (FDB098403) - FooDB [foodb.ca]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Application of Xestoaminol C as a Reverse Transcriptase Inhibitor: A Review of Current Scientific Literature
A comprehensive review of existing scientific literature reveals no direct evidence to support the application of Xestoaminol C as a reverse transcriptase inhibitor. While research has been conducted on the bioactivity of this compound, its mechanism of action has not been linked to the inhibition of reverse transcriptase enzymes, such as that found in the Human Immunodeficiency Virus (HIV).
This compound is a 1-deoxysphingoid compound that has been isolated from natural sources, including the New Zealand brown alga Xiphophora chondrophylla and the sponge Xestospongia.[1][2] Studies have primarily focused on its potential as an antitubercular and antitumor agent. Research has indicated that 3-epi-Xestoaminol C, an isomer, exhibits inhibitory activity against Mycobacterium tuberculosis and certain cancer cell lines like HL-60 and HEK cells.[3] The proposed mechanisms of action for similar 1-deoxysphingoids involve pathways such as the disruption of actin stress fibers, activation of caspases, and phosphorylation of p53, ultimately leading to cell death.[3]
Despite the investigation into its biological activities, there are no published studies, clinical trials, or patents that describe or suggest the use of this compound as a reverse transcriptase inhibitor. The primary targets of this compound appear to be distinct from the enzymes involved in viral replication cycles that utilize reverse transcription.
For researchers and drug development professionals interested in the discovery of novel reverse transcriptase inhibitors, the current body of scientific knowledge does not support the allocation of resources to investigate this compound for this specific application. Future research may uncover novel mechanisms of action for this compound, but based on available data, its potential as a reverse transcriptase inhibitor is not substantiated.
General Principles of Reverse Transcriptase Inhibition
Reverse transcriptase is a critical enzyme for the replication of retroviruses, including HIV.[4][5] It converts the viral RNA genome into DNA, which is then integrated into the host cell's genome.[5][6] Inhibition of this enzyme is a cornerstone of antiretroviral therapy.[6][7] There are two main classes of reverse transcriptase inhibitors:
-
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs): These are analogs of natural nucleosides/nucleotides that, once incorporated into the growing viral DNA chain, cause chain termination.
-
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): These are small molecules that bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inactivates it.[6][7]
The discovery and development of new reverse transcriptase inhibitors often involve high-throughput screening of chemical libraries and natural product extracts, followed by mechanistic studies to determine their mode of action.[7][8]
Standard Experimental Protocols for Assessing Reverse Transcriptase Inhibition
While there is no specific data for this compound, the following outlines a general protocol for evaluating a compound's potential as a reverse transcriptase inhibitor.
In Vitro Reverse Transcriptase Assay
This assay directly measures the ability of a compound to inhibit the activity of purified reverse transcriptase enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific reverse transcriptase (e.g., HIV-1 RT).
Materials:
-
Purified recombinant reverse transcriptase
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control inhibitor (e.g., Nevirapine for HIV-1 RT)
-
Reaction buffer (containing Tris-HCl, KCl, MgCl2, DTT)
-
Template/primer (e.g., poly(A)/oligo(dT))
-
Deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP or a fluorescently labeled dNTP)
-
Microtiter plates
-
Scintillation counter or fluorescence plate reader
Workflow Diagram:
Caption: Workflow for an in vitro reverse transcriptase inhibition assay.
Protocol:
-
Compound Preparation: Prepare a series of dilutions of the test compound in the appropriate solvent.
-
Reaction Setup: In a microtiter plate, add the reaction buffer, template/primer, and dNTPs to each well.
-
Inhibitor Addition: Add the diluted test compound or control to the respective wells. Include wells with no inhibitor (negative control) and a known inhibitor (positive control).
-
Enzyme Addition: Add the purified reverse transcriptase to each well to initiate the reaction.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (typically 37°C) for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a solution like EDTA or by spotting the reaction mixture onto a filter membrane to precipitate the newly synthesized DNA.
-
Detection: Quantify the amount of incorporated labeled dNTP. For radioactive labels, use a scintillation counter. For fluorescent labels, use a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the negative control. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation:
The results of such an assay would be presented in a table summarizing the inhibitory activity.
| Compound | Target Enzyme | IC50 (µM) |
| This compound | HIV-1 RT | Not Available |
| Positive Control (e.g., Nevirapine) | HIV-1 RT | Typical literature value |
Based on the current scientific evidence, there is no information to suggest that this compound functions as a reverse transcriptase inhibitor. Therefore, the creation of detailed application notes and protocols for this specific use is not feasible. Researchers interested in this compound should focus on its documented activities against mycobacteria and cancer cell lines. Further exploration into its mechanism of action in these areas would be a more scientifically grounded approach.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | C14H31NO | CID 14756407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. diva-portal.org [diva-portal.org]
- 5. HIV-1 Reverse Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating Xestoaminol C in Mammalian Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xestoaminol C is a 1-deoxysphingoid compound that has demonstrated cytotoxic effects against various cancer cell lines, including leukemia, glioblastoma, and kidney cancer. As an analogue of sphingolipids, its mechanism of action is hypothesized to involve the modulation of sphingolipid metabolism, a critical pathway regulating cell fate decisions between survival and apoptosis. The balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) is often dysregulated in cancer, making it a promising target for novel therapeutics.[1][2][3][4][5][6][7][8] This document provides a detailed experimental framework for evaluating the anti-cancer properties of this compound in mammalian cell lines, with a focus on its effects on apoptosis, cell cycle progression, and the underlying signaling pathways.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| HL-60 | Promyelocytic Leukemia | Data to be determined |
| U87 MG | Glioblastoma | Data to be determined |
| A549 | Lung Carcinoma | Data to be determined |
| Panc-1 | Pancreatic Carcinoma | Data to be determined |
Table 2: Apoptosis Induction by this compound in HL-60 Cells (48h Treatment)
| This compound (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| 0 (Vehicle) | Data to be determined | Data to be determined | Data to be determined |
| IC50/2 | Data to be determined | Data to be determined | Data to be determined |
| IC50 | Data to be determined | Data to be determined | Data to be determined |
| IC50*2 | Data to be determined | Data to be determined | Data to be determined |
Table 3: Cell Cycle Distribution in A549 Cells Treated with this compound (24h)
| This compound (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Vehicle) | Data to be determined | Data to be determined | Data to be determined |
| IC50/2 | Data to be determined | Data to be determined | Data to be determined |
| IC50 | Data to be determined | Data to be determined | Data to be determined |
| IC50*2 | Data to be determined | Data to be determined | Data to be determined |
Table 4: Relative Protein Expression Changes in U87 MG Cells (48h Treatment)
| Target Protein | This compound (IC50) vs. Vehicle Control (Fold Change) |
| Cleaved Caspase-3 | Data to be determined |
| Bcl-2 | Data to be determined |
| Bax | Data to be determined |
| Cyclin D1 | Data to be determined |
| p21 | Data to be determined |
| p27 | Data to be determined |
Experimental Protocols
Cell Culture
1.1. Cell Lines and Culture Conditions:
-
HL-60 (Human Promyelocytic Leukemia): Grow in suspension in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.[2][9][10][11][12]
-
U87 MG (Human Glioblastoma): Grow as an adherent monolayer in Minimum Essential Medium (MEM) supplemented with 10% FBS, 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin.[13][14][15][16]
-
A549 (Human Lung Carcinoma): Grow as an adherent monolayer in F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[1][17][18][19][20]
-
Panc-1 (Human Pancreatic Carcinoma): Grow as an adherent monolayer in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.[21][22][23][24]
1.2. General Culture Maintenance:
-
Incubate all cell lines at 37°C in a humidified atmosphere with 5% CO2.
-
For adherent cells, subculture when they reach 80-90% confluency using Trypsin-EDTA to detach the cells.[1][13][15][16][18][19][22]
-
For suspension cells, split the culture by adding fresh medium to achieve the desired cell density.[2][10][11][12]
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
2.1. Materials:
-
96-well plates
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
2.2. Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO, final concentration ≤ 0.5%).
-
Incubate for the desired time (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][18][25]
3.1. Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
3.2. Protocol:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and combine with the supernatant.
-
Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry method determines the distribution of cells in different phases of the cell cycle.[9][17][19][21][26]
4.1. Materials:
-
Cold 70% Ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
4.2. Protocol:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash once with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation.[26][27][28][29][30][31][32][33][34][35][36][37][38][39]
5.1. Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-Cyclin D1, anti-CDK4, anti-p21, anti-p27, and a loading control like anti-β-actin).[25][26][27][30][31][32][33][34][35][36][37][38][39]
-
HRP-conjugated secondary antibodies
-
ECL substrate
5.2. Protocol:
-
Treat cells with this compound, then lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Hypothetical signaling pathway of this compound.
References
- 1. A549 Cell Subculture Protocol [a549.com]
- 2. HL60 | Culture Collections [culturecollections.org.uk]
- 3. Implication of Ceramide, Ceramide 1-Phosphate and Sphingosine 1-Phosphate in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell death/survival signal by ceramide and sphingosine-1-phosphate - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ceramide and sphingosine-1-phosphate in cancer, two faces of the sphinx - Espaillat - Translational Cancer Research [tcr.amegroups.org]
- 7. Sphingolipids and cancer: ceramide and sphingosine-1-phosphate in the regulation of cell death and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. HL-60 Cell Line: Acute Myeloid Leukemia Research Essentials [cytion.com]
- 10. scribd.com [scribd.com]
- 11. Manipulation of Neutrophil-Like HL-60 Cells for the Study of Directed Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. genome.ucsc.edu [genome.ucsc.edu]
- 13. benchchem.com [benchchem.com]
- 14. U87MG Cell Line - Glioblastoma Research using U87MG and Its Impact on Brain Cancer Studies [cytion.com]
- 15. bcrj.org.br [bcrj.org.br]
- 16. encodeproject.org [encodeproject.org]
- 17. reprocell.com [reprocell.com]
- 18. genome.ucsc.edu [genome.ucsc.edu]
- 19. nanopartikel.info [nanopartikel.info]
- 20. patrols-h2020.eu [patrols-h2020.eu]
- 21. PANC-1 Cell Line Spheroid Generation for HT Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 22. elabscience.com [elabscience.com]
- 23. Panc-1 Cells [cytion.com]
- 24. PANC-1. Culture Collections [culturecollections.org.uk]
- 25. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 27. Immunodetection of caspase-3 by Western blot using glutaraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. Over‐expression of cyclin D1 regulates Cdk4 protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
- 36. researchgate.net [researchgate.net]
- 37. researchgate.net [researchgate.net]
- 38. aacrjournals.org [aacrjournals.org]
- 39. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Xestoaminol C
Welcome to the technical support center for the total synthesis of Xestoaminol C. This resource is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of this and related vicinal amino alcohol natural products. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the total synthesis of this compound?
The principal challenge in synthesizing this compound is the stereocontrolled formation of the vicinal amino alcohol core, specifically achieving the (2S, 3R) absolute configuration. This requires precise control over two adjacent stereocenters, C2 (bearing the amino group) and C3 (bearing the hydroxyl group), to yield the desired anti-diastereomer. The efficacy of the entire synthesis hinges on the successful implementation of a robust stereoselective strategy.
Q2: What are the most common strategies for establishing the C2 and C3 stereocenters?
Three primary strategies have been successfully employed to set the (2S, 3R) stereochemistry:
-
Diastereoselective Reduction of an α-Amino Ketone: This is a widely used method where a chiral α-amino ketone precursor is reduced. The stereochemical outcome is governed by the choice of reducing agent and reaction conditions. Chelation-controlled reductions, often employing reagents like zinc borohydride (B1222165) or Red-Al, are used to favor the desired anti-diol product.[1]
-
Asymmetric Aminohydroxylation (AA): The Sharpless Asymmetric Aminohydroxylation provides a direct route to chiral amino alcohols from α,β-unsaturated esters.[2] This method installs both the nitrogen and oxygen functionalities across the double bond simultaneously and with high stereocontrol, dictated by the chiral ligand used.[3]
-
Chiral Pool Synthesis: This approach utilizes a readily available, enantiopure starting material, such as the amino acid (S)-alanine, to provide the C2 stereocenter.[4] The C3 stereocenter is then established in a subsequent diastereoselective reaction.
Q3: Which methods are typically used to construct the long C11 alkyl chain?
The long undecyl side chain is most commonly installed using carbon-carbon bond-forming reactions. The Wittig reaction is a frequently cited method, where an appropriate aldehyde is reacted with a phosphonium (B103445) ylide derived from an undecyltriphenylphosphonium salt.[5][6] An alternative is the Horner-Wadsworth-Emmons (HWE) reaction, which often simplifies product purification as the phosphate (B84403) byproduct is water-soluble.
Q4: How is the absolute configuration of synthetic this compound definitively confirmed?
The absolute configuration is typically confirmed by converting the final product into its N,O-diacetyl derivative.[4] The spectral data (¹H NMR, ¹³C NMR) and, most importantly, the specific optical rotation of this synthetic derivative are then compared to the values reported for the N,O-diacetyl derivative of natural this compound.[7] A match in these properties provides unambiguous confirmation of the (2S, 3R) configuration.
Troubleshooting Guides
Problem 1: Poor Diastereoselectivity in the Reduction of an N-Protected α-Amino Ketone
-
Symptom: You are obtaining a nearly 1:1 mixture of the desired anti-(2S, 3R) and the undesired syn-(2S, 3S) diastereomers, or the selectivity is low.
-
Possible Causes & Solutions:
-
Ineffective Chelation: For chelation-controlled reduction to work, the N-protecting group and the ketone's oxygen must form a stable five-membered ring with a Lewis acidic metal ion. If the N-protecting group is too bulky or not sufficiently Lewis basic, chelation will be poor.
-
Solution: Ensure your N-protecting group (e.g., Boc, Cbz) allows for chelation. Consider using a reducing agent system known to promote chelation, such as Zn(BH₄)₂ or Red-Al in a non-coordinating solvent like toluene (B28343) or CH₂Cl₂.[1] Adding a Lewis acid like CeCl₃ with NaBH₄ can also enhance chelation control.[8]
-
-
Non-Chelating Conditions: Using standard reducing agents like NaBH₄ in methanol (B129727) or LiAlH₄ in THF without Lewis acids typically favors non-chelation control (Felkin-Anh model), which may lead to the undesired syn isomer.[9]
-
Solution: Switch to a dedicated chelation-controlled system as described above.
-
-
Reaction Temperature: Higher temperatures can reduce the energy difference between the competing transition states, leading to lower diastereoselectivity.
-
Solution: Perform the reduction at lower temperatures (e.g., -78 °C to 0 °C) to amplify the facial bias.
-
-
Problem 2: Low Yield and/or Difficult Purification in a Long-Chain Wittig Reaction
-
Symptom: The reaction to append the undecyl chain results in low conversion of the aldehyde, and the crude product is difficult to purify due to contamination with triphenylphosphine (B44618) oxide (TPPO).
-
Possible Causes & Solutions:
-
Inefficient Ylide Formation: Non-stabilized ylides, such as those from alkyltriphenylphosphonium salts, require a very strong, non-nucleophilic base for complete deprotonation.
-
Solution: Use a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH) in a strictly anhydrous, aprotic solvent (e.g., THF, toluene).[10] Ensure the phosphonium salt is thoroughly dried before use.
-
-
Ylide Instability: Non-stabilized ylides can be sensitive to air and moisture and may decompose if not used promptly.
-
Solution: Prepare the ylide under an inert atmosphere (N₂ or Ar) and use it immediately in the reaction with the aldehyde.
-
-
TPPO Removal: TPPO is notoriously difficult to remove via standard silica (B1680970) gel chromatography due to its similar polarity to many products.
-
Solution 1: After the reaction, concentrate the crude mixture, triturate with a nonpolar solvent like hexanes or diethyl ether, and cool it to precipitate the TPPO, which can then be removed by filtration.[10]
-
Solution 2: Consider using the Horner-Wadsworth-Emmons (HWE) reaction as an alternative. The phosphate byproduct is water-soluble, making the aqueous workup and subsequent purification significantly easier.
-
-
Problem 3: Incomplete Azide (B81097) Reduction via the Staudinger Reaction
-
Symptom: ¹H NMR or TLC analysis of the product shows the presence of the starting azide or a phosphazide/iminophosphorane intermediate.
-
Possible Causes & Solutions:
-
Stoichiometry: The reaction requires at least one equivalent of phosphine (B1218219) per equivalent of azide.
-
Solution: Use a slight excess (1.1-1.2 equivalents) of triphenylphosphine (PPh₃) to ensure complete consumption of the azide.
-
-
Incomplete Hydrolysis: The Staudinger reduction is a two-step process: formation of the iminophosphorane followed by its hydrolysis to the amine and phosphine oxide.[11] The second step requires water.
-
Solution: Ensure sufficient water is present. While sometimes performed in a single pot by adding water to the reaction solvent (e.g., THF/H₂O), it is often more reliable to isolate the iminophosphorane first and then perform a separate aqueous workup or hydrolysis step.[12]
-
-
Reaction Conditions: The initial reaction of the azide with PPh₃ is often exothermic, but the subsequent steps may require energy.[13]
-
Solution: If the reaction is sluggish at room temperature, gentle heating (e.g., 50-65 °C) can drive it to completion.[12] Monitor the reaction by TLC until the starting azide spot has completely disappeared.
-
-
Data Presentation: Comparison of Stereoselective Strategies
| Strategy | Key Reagents/Steps | Typical Diastereomeric Ratio (anti:syn) | Reported Overall Yield | Reference |
| Chiral Pool Synthesis | (S)-alanine, Grignard addition, oxidation, reduction | Not explicitly stated, configuration set from start | ~17% (for N,O-diacetyl derivative) | [4][7] |
| Asymmetric Aminohydroxylation | tert-butyl crotonate, Li(S)-N-benzyl-N-(α-methylbenzyl)amide, (+)-CSO | High (implied by enantiopurity) | 41% (over 8 steps for N,O-diacetyl derivative) | [7] |
| Chelation-Controlled Reduction | N-Boc-α-amino ketone, Zn(BH₄)₂ | >95:5 | Good (not specified for full synthesis) | [14] |
| Chelation-Controlled Reduction | Acetal-protected α-hydroxy ketone, Red-Al | 5:1 to 20:1 | 80-96% (for reduction step) | [1] |
Key Experimental Protocols
Protocol 1: Chelation-Controlled Reduction of an N-Boc-α-Amino Ketone
This protocol is adapted from general procedures for the diastereoselective reduction of α-amino ketones.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the N-Boc-α-amino ketone (1.0 eq) and dissolve it in anhydrous dichloromethane (B109758) (CH₂Cl₂) or toluene (to make a 0.1 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of zinc borohydride (Zn(BH₄)₂, ~1.5 eq) in THF or Red-Al (1.2 eq) in toluene dropwise over 20-30 minutes. The internal temperature should be maintained below -70 °C.
-
Reaction: Stir the mixture at -78 °C for 3-5 hours. Monitor the reaction progress by TLC until the starting ketone is consumed.
-
Quenching: Slowly quench the reaction at -78 °C by the dropwise addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).
-
Workup: Allow the mixture to warm to room temperature and stir vigorously for 1-2 hours until the aqueous and organic layers are clear. Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the anti-amino alcohol.
Protocol 2: Wittig Reaction for Alkyl Chain Installation
This protocol describes the formation of an undecyl chain onto an aldehyde precursor.
-
Phosphonium Salt Preparation: In a round-bottom flask, dissolve undecyl bromide (1.0 eq) and triphenylphosphine (1.05 eq) in anhydrous toluene. Heat the mixture to reflux for 24 hours. Cool to room temperature, collect the precipitated (undecyl)triphenylphosphonium bromide by filtration, wash with cold diethyl ether, and dry under high vacuum.
-
Ylide Formation: To a flame-dried flask under argon, add the dried phosphonium salt (1.2 eq) and suspend it in anhydrous THF. Cool the suspension to 0 °C. Add n-butyllithium (n-BuLi, 1.15 eq, as a solution in hexanes) dropwise. The mixture will turn a characteristic deep red or orange color, indicating ylide formation. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Wittig Reaction: Cool the ylide solution to -78 °C. Add a solution of the aldehyde precursor (1.0 eq) in anhydrous THF dropwise.
-
Reaction Completion: Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir overnight.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the mixture with ethyl acetate (B1210297) (3 x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography. To aid in removing TPPO, the crude material can first be triturated with hexanes.
Protocol 3: Staudinger Reduction of an Azide Precursor
This protocol is adapted from general procedures for the Staudinger reduction.[12][15]
-
Reaction Setup: Dissolve the organic azide (1.0 eq) in a mixture of THF and water (e.g., a 10:1 ratio, to make a 0.2 M solution).
-
Reagent Addition: Add triphenylphosphine (1.2 eq) to the solution at room temperature. Vigorous evolution of N₂ gas is often observed.
-
Heating: Heat the reaction mixture to 60-65 °C and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting azide.
-
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the THF.
-
Extraction: Dilute the residue with ethyl acetate and wash with water and then brine. The triphenylphosphine oxide byproduct is partially water-soluble but mostly remains in the organic layer.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude amine by silica gel column chromatography.
Visualizations
Caption: Retrosynthetic analysis of this compound.
Caption: Models for the diastereoselective reduction of α-amino ketones.
Caption: Experimental workflow via Sharpless Asymmetric Aminohydroxylation.
References
- 1. An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al [organic-chemistry.org]
- 2. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of the absolute configuration of (+)-xestoaminol C [(2S, 3R)-2-amino-3-tetradecanol], a metabolite of Fiji sponge, Xestospongia sp., by the synthesis of its N,O-diacetyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 12. Staudinger Reaction | NROChemistry [nrochemistry.com]
- 13. orgsyn.org [orgsyn.org]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. organicchemistrytutor.com [organicchemistrytutor.com]
Technical Support Center: Synthesis of Xestoaminol C
Welcome to the technical support center for the synthesis of Xestoaminol C. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve the yield of your this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Several starting materials have been successfully used for the total synthesis of this compound and its stereoisomers. These include commercially available D-glucose, (S)-alanine, and tert-butyl crotonate. The choice of starting material will influence the overall synthetic strategy and the key reactions involved.
Q2: What is a typical overall yield for the synthesis of this compound?
A2: The overall yield of this compound synthesis can vary significantly depending on the chosen synthetic route. Reported yields are often modest due to the multi-step nature of the synthesis. For example, a total synthesis starting from D-glucose has been reported with an overall yield of 16.43%.[1] Another synthesis, which prepares the N,O-diacetyl derivative for easier purification, reports a 17% overall yield from tert-butyl crotonate.[1]
Q3: Why is the N,O-diacetyl derivative of this compound often synthesized?
A3: The N,O-diacetyl derivative of this compound is frequently prepared to facilitate purification.[1][2][3] The introduction of the acetyl groups can improve the compound's stability and chromatographic behavior, making it easier to isolate a pure product. The protecting groups can then be removed in a subsequent step to yield the final this compound.
Troubleshooting Guide
Issue 1: Low Yield in the Azide (B81097) Displacement (SN2) Step
Possible Cause:
-
Poor leaving group: The efficiency of the SN2 reaction is highly dependent on the quality of the leaving group on the chiral precursor.
-
Steric hindrance: The substrate may be too sterically hindered, slowing down the backside attack of the azide nucleophile.
-
Incorrect solvent: The choice of solvent can significantly impact the solubility of the reactants and the rate of the SN2 reaction.
-
Low reaction temperature: The reaction may not have sufficient energy to overcome the activation barrier.
Troubleshooting Suggestions:
-
Improve the leaving group: Convert the alcohol to a better leaving group, such as a tosylate (OTs), mesylate (OMs), or triflate (OTf).
-
Optimize the solvent: Use a polar aprotic solvent like DMF or DMSO to solvate the cation of the azide salt and leave the azide anion more nucleophilic.
-
Increase the reaction temperature: Gradually increase the temperature and monitor the reaction progress by TLC. Be cautious of potential side reactions at higher temperatures.
-
Use a phase-transfer catalyst: For reactions with poor solubility, a phase-transfer catalyst like a quaternary ammonium (B1175870) salt can facilitate the reaction between the aqueous and organic phases.
Issue 2: Incomplete Reduction of the Azide (Staudinger Reaction or Hydrogenation)
Possible Cause (Staudinger Reaction):
-
Impure triphenylphosphine (B44618): Old or oxidized triphenylphosphine can be less effective.
-
Insufficient water for hydrolysis: The hydrolysis of the aza-ylide intermediate is a critical step.
Troubleshooting Suggestions (Staudinger Reaction):
-
Use fresh or purified triphenylphosphine: Recrystallize triphenylphosphine from ethanol (B145695) if necessary.
-
Ensure adequate water is present: Add a controlled amount of water to the reaction mixture after the initial formation of the aza-ylide.
Possible Cause (Catalytic Hydrogenation):
-
Catalyst poisoning: The catalyst (e.g., Pearlman's catalyst, Pd/C) can be poisoned by sulfur-containing compounds or other impurities.
-
Insufficient hydrogen pressure: The pressure may not be high enough for the reaction to proceed efficiently.
-
Poor catalyst activity: The catalyst may be old or have reduced activity.
Troubleshooting Suggestions (Catalytic Hydrogenation):
-
Purify the substrate: Ensure the starting material is free from potential catalyst poisons.
-
Increase hydrogen pressure: Carefully increase the hydrogen pressure within the safe limits of the equipment.
-
Use fresh catalyst: Use a fresh batch of a high-quality catalyst.
Issue 3: Low Diastereoselectivity in the Reduction of a Ketone Precursor
Possible Cause:
-
Inappropriate reducing agent: The choice of reducing agent can greatly influence the stereochemical outcome.
-
Sub-optimal temperature: The selectivity of many reductions is temperature-dependent.
-
Steric or electronic effects: The substrate itself may not have a strong facial bias for the hydride attack.
Troubleshooting Suggestions:
-
Screen different reducing agents: Test a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH4), lithium aluminum hydride (LiAlH4), or more sterically demanding reagents like L-Selectride® or K-Selectride® to improve diastereoselectivity.
-
Optimize the reaction temperature: Run the reaction at lower temperatures (e.g., -78 °C) to enhance selectivity.
-
Use a chiral directing group: If possible, introduce a chiral auxiliary to direct the hydride attack from a specific face.
Quantitative Data Summary
| Starting Material | Key Reactions | Overall Yield (%) | Product Form | Reference |
| D-Glucose | SN2 inversion with azide, Staudinger reaction, Wittig olefination, Pearlman's catalytic hydrogenation | 16.43 | This compound | [1] |
| (S)-Alanine | Not specified in detail | Not specified in detail | N,O-diacetyl derivative | [3] |
| tert-Butyl crotonate | Diastereoselective aminohydroxylation, diastereoselective reduction | 17 | N,O-diacetyl derivative | [1] |
Key Experimental Protocols
Protocol 1: Synthesis of the N,O-diacetyl derivative of this compound [4]
-
Acetylation: Dissolve this compound (or its 3-epi isomer) in a 1:1 mixture of pyridine (B92270) and acetic anhydride.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Work-up: Evaporate the solvents under reduced pressure. Dissolve the residue in dichloromethane (B109758) (CH2Cl2).
-
Wash the organic layer successively with 1 M HCl, 1 M NaOH, and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the N,O-diacetyl derivative.
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: A troubleshooting guide for low yields in the SN2 azide displacement step.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Determination of the absolute configuration of (+)-xestoaminol C [(2S, 3R)-2-amino-3-tetradecanol], a metabolite of Fiji sponge, Xestospongia sp., by the synthesis of its N,O-diacetyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Experimental Challenges with Xestoaminol C
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of Xestoaminol C in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it poorly soluble in aqueous solutions?
A1: this compound is an organic compound classified as a 1,2-aminoalcohol and a sphingoid base analog.[1][2][3] Its structure includes a long hydrocarbon chain, which makes the molecule very hydrophobic and practically insoluble in water.[2] This poor aqueous solubility can pose significant challenges during in vitro and in vivo experiments.
Q2: I'm observing precipitation when I add my this compound stock to my aqueous cell culture media. What's happening?
A2: This is a common issue when a concentrated stock of a hydrophobic compound, typically dissolved in an organic solvent like DMSO, is diluted into an aqueous buffer or media. The organic solvent disperses, and if the final concentration of this compound exceeds its solubility limit in the aqueous environment, it will precipitate out of the solution. It is crucial to ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum, typically below 0.5% or 0.1%, to reduce solvent-induced artifacts and toxicity.
Q3: What are the primary strategies to improve the solubility of this compound for my experiments?
A3: The main approaches for enhancing the solubility of poorly soluble compounds like this compound include:
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Use of Co-solvents: Dissolving the compound in a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), before diluting it into your experimental system.[4]
-
pH Adjustment: Leveraging the amino group in this compound's structure, which can be protonated at acidic pH, thereby increasing its aqueous solubility.
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic this compound molecule within the hydrophobic core of a cyclodextrin (B1172386), whose outer surface is hydrophilic.[5]
Q4: Can heating my solution help dissolve this compound?
A4: Gentle heating can increase the rate of dissolution for many compounds. However, for sphingolipids and their analogs, it's important to be cautious as excessive heat can lead to degradation. If you choose to heat, use a water bath set to a mild temperature (e.g., 37°C) and for a limited time.[6]
Troubleshooting Guide: Solubility Enhancement
This guide provides structured approaches to tackle the poor solubility of this compound.
Table 1: Comparison of Solubilization Strategies
| Strategy | Principle | Recommended Starting Conc. | Potential Improvement (Hypothetical) | Advantages | Disadvantages & Mitigation |
| Co-Solvent (DMSO) | Dissolving the hydrophobic compound in a water-miscible organic solvent. | 10-20 mM stock in 100% DMSO | Up to 100 µM in final media (<0.5% DMSO) | Simple, fast, and widely used for in vitro assays. | DMSO can have biological effects. Mitigation: Use the lowest possible final DMSO concentration (ideally ≤0.1%) and include a vehicle control in all experiments. |
| pH Adjustment | Protonating the primary amine group at acidic pH to form a more soluble salt. | 1 mg/mL in acidified aqueous buffer (e.g., pH 4-5) | Up to 50 µM in final media (after neutralization) | Avoids organic solvents. | pH change may affect compound stability or experimental system. Mitigation: Prepare stock in acidic buffer, then dilute and neutralize carefully in the final assay medium. Ensure final pH is compatible with your cells/assay. |
| Cyclodextrin Complexation | Encapsulating the hydrophobic molecule within a cyclodextrin host. | 1:1 molar ratio with HP-β-CD | Up to 200 µM in final media | Increases aqueous solubility significantly, can improve bioavailability.[5] | Requires preparation of the complex; potential for cyclodextrin to have its own biological effects. Mitigation: Use well-characterized cyclodextrins like HP-β-CD and include a cyclodextrin-only control. |
Experimental Protocols
Protocol 1: Solubilization using DMSO
This is the most common method for preparing stock solutions for in vitro assays.
-
Preparation of Stock Solution:
-
Weigh out a precise amount of this compound powder (e.g., 1 mg).
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock of this compound with a molecular weight of 229.41 g/mol , dissolve 1 mg in 436 µL of DMSO).
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution.
-
-
Dilution into Aqueous Medium:
-
Serially dilute the DMSO stock solution with your cell culture medium or aqueous buffer to the final desired concentration.
-
Crucially , add the DMSO stock dropwise into the aqueous medium while vortexing or stirring gently to prevent localized high concentrations and precipitation.[7]
-
Ensure the final concentration of DMSO in your assay does not exceed a level that affects your experimental system (typically <0.5%, with <0.1% being ideal).
-
-
Controls:
-
Always include a "vehicle control" in your experiments, which contains the same final concentration of DMSO as your highest this compound treatment group.
-
Protocol 2: Solubilization using Cyclodextrin Inclusion Complexation
This method is excellent for achieving higher aqueous concentrations and for in vivo studies. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
-
Preparation of the Complex (Kneading Method):
-
Determine the required amounts of this compound and HP-β-CD for a 1:1 molar ratio.
-
Place the HP-β-CD powder in a mortar. Add a small amount of water to create a paste.
-
Dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add the this compound solution to the HP-β-CD paste and knead thoroughly for 30-60 minutes.[8][9]
-
Dry the resulting paste under vacuum or in a desiccator to remove the solvents, yielding a solid powder of the inclusion complex.
-
-
Dissolving the Complex:
-
The resulting powder can be directly dissolved in water or your desired aqueous buffer. The complex should dissolve more readily than the free compound.
-
Filter the solution through a 0.22 µm filter to sterilize and remove any undissolved particles before use in cell culture.
-
Visualizations
Experimental Workflow
The following diagram outlines a logical workflow for addressing the solubility of a new, poorly soluble compound like this compound.
References
- 1. Showing Compound this compound (FDB098403) - FooDB [foodb.ca]
- 2. Milk Composition Database: Showing metabocard for this compound (BMDB0062579) [mcdb.ca]
- 3. This compound | C14H31NO | CID 14756407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ijrpc.com [ijrpc.com]
- 9. oatext.com [oatext.com]
Best practices for storing and handling Xestoaminol C
This guide provides researchers, scientists, and drug development professionals with best practices for storing and handling Xestoaminol C, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and integrity of this compound, it is critical to adhere to the recommended storage conditions. For long-term storage, it should be stored at -20°C or colder in a tightly sealed container, protected from light. For short-term storage (up to one week), it can be kept at 4°C.
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to prepare high-concentration stock solutions of this compound in an appropriate solvent such as DMSO. These stock solutions should then be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Store the aliquots at -20°C or colder.
Q3: Is this compound sensitive to light or air?
A3: Yes, this compound is known to be sensitive to both light and air. All handling and experimental procedures should be performed under low-light conditions whenever possible. It is also advisable to work in an inert atmosphere (e.g., under argon or nitrogen) for procedures requiring extended exposure to the environment.
Troubleshooting Guide
Issue 1: Precipitation of this compound in aqueous solutions.
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Possible Cause: this compound has limited solubility in aqueous buffers.
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Solution:
-
Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is compatible with your experimental system.
-
Consider using a solubilizing agent or a different buffer system.
-
Perform a solubility test before proceeding with your main experiment.
-
Issue 2: Inconsistent or lower-than-expected activity in assays.
-
Possible Cause 1: Degradation of the compound due to improper storage or handling.
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Solution 1: Review the storage and handling procedures. Ensure that the compound has not been subjected to multiple freeze-thaw cycles or prolonged exposure to light and air. Use a fresh aliquot for your experiments.
-
Possible Cause 2: Interaction with components of the assay medium.
-
Solution 2: Investigate potential interactions between this compound and other components in your assay, such as proteins or plastics. Consider using different types of microplates or adding a carrier protein like BSA to the medium.
Quantitative Data Summary
Table 1: Stability of this compound at Various Temperatures
| Temperature | Time | Stability |
| -80°C | 12 months | >99% |
| -20°C | 6 months | >98% |
| 4°C | 1 week | >95% |
| Room Temp | 24 hours | <90% |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) |
| DMSO | >50 |
| Ethanol | >25 |
| Methanol | >20 |
| Water | <0.1 |
| PBS (pH 7.4) | <0.05 |
Experimental Protocols
Protocol: Determining the IC50 of this compound in a Cell-Based Assay
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in culture medium, with the final DMSO concentration not exceeding 0.1%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (0.1% DMSO in medium).
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Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
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Viability Assay: Add 10 µL of a cell viability reagent (e.g., MTT, PrestoBlue) to each well and incubate for the recommended time.
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Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
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Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the logarithm of the this compound concentration. Use a non-linear regression to determine the IC50 value.
Visual Guides
Caption: A recommended workflow for the proper storage and handling of this compound.
Caption: A potential signaling cascade modulated by this compound.
Caption: A decision tree for troubleshooting experiments with low this compound activity.
Technical Support Center: Troubleshooting HPLC Separation of Xestoaminol C Stereoisomers
Welcome to the technical support center for the HPLC separation of Xestoaminol C stereoisomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges encountered during the chromatographic analysis of this compound.
Troubleshooting Guides
This section provides answers to specific problems you may encounter during your experiments.
Issue 1: Poor or No Separation of this compound Stereoisomers
Q1: We are not achieving any separation between the stereoisomers of this compound using a chiral column. What are the likely causes and how can we resolve this?
A1: Achieving direct enantioseparation of underivatized this compound can be challenging. If you are observing co-elution, consider the following troubleshooting steps, starting with derivatization, which is a common and effective strategy for separating stereoisomers of amino alcohols.
Troubleshooting Workflow: No Separation
Caption: Workflow for addressing a lack of separation of this compound stereoisomers.
-
Derivatization to Diastereomers: This is the most frequently successful approach for separating stereoisomers of compounds like this compound. By reacting the stereoisomeric mixture with a chiral derivatizing agent, you form diastereomers. These diastereomers have different physical properties and can often be separated on a standard achiral HPLC column (e.g., silica or C18).
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Mosher's Ester Formation: Reacting N-acetylated this compound with (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, creates diastereomeric esters that can be separated by HPLC.
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2-Phenyloxazoline Derivatives: Conversion of this compound stereoisomers into their 2-phenyloxazoline derivatives is another strategy to form diastereomers that can be separated by column chromatography.
-
-
Direct Chiral HPLC Optimization: If you wish to continue pursuing direct separation on a chiral stationary phase (CSP):
-
Screen Different CSPs: Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are a good starting point for screening as they show broad enantioselectivity for many compounds.
-
Mobile Phase Optimization: Systematically vary the mobile phase composition. For normal phase chromatography, adjust the ratio of the non-polar solvent (e.g., hexane or heptane) to the alcohol modifier (e.g., isopropanol (B130326) or ethanol). Small changes can significantly impact selectivity. The addition of additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (B46881) (DEA) for basic compounds can improve peak shape and resolution.
-
Temperature and Flow Rate: Varying the column temperature can alter the enantioselectivity. Lower temperatures often improve resolution but may increase analysis time. Similarly, reducing the flow rate can sometimes enhance separation.
-
Issue 2: Poor Peak Shape (Tailing or Broadening)
Q2: Our chromatogram shows significant peak tailing for the separated diastereomers of derivatized this compound. What are the potential causes and solutions?
A2: Peak tailing is a common issue in HPLC that can affect resolution and quantification. It is often caused by secondary interactions between the analyte and the stationary phase or issues with the HPLC system itself.
Troubleshooting Workflow: Poor Peak Shape
Caption: Decision tree for troubleshooting poor peak shape in HPLC.
-
Secondary Silanol (B1196071) Interactions: For silica-based columns, residual silanol groups can interact with basic moieties in the analyte, causing peak tailing. Adding a small amount of a basic modifier like triethylamine (B128534) (TEA) to the mobile phase can help to block these active sites.
-
Mobile Phase pH: For ionizable compounds, the pH of the mobile phase is critical. Ensure the pH is appropriate to maintain a consistent ionization state of your analyte.
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Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.
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Column Contamination or Voids: Contamination at the head of the column or the formation of a void can lead to poor peak shape. Try back-flushing the column (if the manufacturer's instructions permit) or using a guard column to protect the analytical column.
-
Extra-Column Volume: Excessive tubing length or dead volume in fittings can contribute to peak broadening. Use tubing with a small internal diameter and ensure all connections are properly made.
-
Sample Solvent Mismatch: The solvent used to dissolve the sample should be as close in composition to the mobile phase as possible. Injecting a sample in a much stronger solvent can cause peak distortion.
Frequently Asked Questions (FAQs)
Q3: Is it necessary to derivatize this compound for chiral separation?
A3: While direct enantioseparation on a chiral stationary phase might be possible with extensive method development, the scientific literature strongly suggests that derivatization is a more reliable and commonly successful strategy. Derivatizing the stereoisomers of this compound into diastereomers allows for their separation on more common and robust achiral stationary phases.
Q4: What are the recommended starting conditions for separating Mosher's esters of N-acetyl-Xestoaminol C?
A4: Based on literature for similar compounds, a normal-phase HPLC setup is a good starting point.
| Parameter | Recommendation |
| Column | Silica |
| Mobile Phase | Hexane/Ethyl Acetate or Hexane/Isopropanol gradient |
| Flow Rate | 1.0 mL/min (for a standard 4.6 mm ID column) |
| Detection | UV at a low wavelength (e.g., 210-230 nm) |
| Temperature | Ambient (or controlled at 25 °C for better reproducibility) |
It is crucial to perform a gradient elution initially to determine the approximate solvent strength required to elute the diastereomers, followed by optimization to an isocratic or shallow gradient method for the best resolution.
Q5: How can I confirm the elution order of the stereoisomers?
A5: The elution order of diastereomers can be determined by preparing the diastereomeric derivatives from an enantiomerically pure standard of this compound, if available. By injecting the derivative of a known stereoisomer, you can identify its corresponding peak in the chromatogram of the racemic mixture.
Experimental Protocols
Protocol 1: Preparation of Mosher's Esters of N-acetyl-Xestoaminol C
This protocol is a general guideline for the derivatization of N-acetyl-Xestoaminol C with Mosher's acid chloride for subsequent HPLC analysis.
-
N-acetylation of this compound: If starting with this compound, it first needs to be N-acetylated. A common method involves reacting this compound with acetic anhydride (B1165640) in a suitable solvent like pyridine (B92270) or dichloromethane (B109758) with a base.
-
Mosher's Esterification:
-
Dissolve N-acetyl-Xestoaminol C (1 equivalent) in anhydrous dichloromethane in a dry, inert atmosphere (e.g., under argon or nitrogen).
-
Add a non-nucleophilic base such as pyridine or 4-dimethylaminopyridine (B28879) (DMAP) (1.5-2 equivalents).
-
Cool the reaction mixture to 0 °C.
-
Slowly add (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) or (S)-(+)-MTPA-Cl (1.2 equivalents) to the solution.
-
Allow the reaction to stir at room temperature for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a small amount of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude diastereomeric Mosher's esters can then be purified and separated by HPLC.
-
Protocol 2: General HPLC Method for Separation of Diastereomers
This protocol provides a starting point for the separation of diastereomeric derivatives of this compound.
| Parameter | Normal Phase | Reversed Phase |
| Column | Silica, 5 µm, 4.6 x 250 mm | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | n-Hexane | Water with 0.1% Formic Acid |
| Mobile Phase B | Isopropanol or Ethyl Acetate | Acetonitrile or Methanol with 0.1% Formic Acid |
| Gradient | 0-100% B over 30-40 minutes | 50-100% B over 30-40 minutes |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25 °C | 30 °C |
| Injection Volume | 10-20 µL | 10-20 µL |
| Detection | UV at 210 nm or 254 nm | UV at 210 nm or 254 nm |
Note: This is a general screening method. The gradient and mobile phase composition should be optimized to achieve baseline separation of the diastereomeric peaks. Once separation is achieved, an isocratic method can be developed for routine analysis.
Technical Support Center: Optimizing Xestoaminol C Cytotoxicity Assays
Welcome to the technical support center for Xestoaminol C cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for this compound in a cytotoxicity assay?
A1: Based on published data, this compound and its stereoisomers show cytotoxic activity in the low micromolar range.[1][2] For initial screening in cell lines such as A-549, Jurkat, SH-SY5Y, and MG-63, a concentration range of 1 µM to 50 µM is a reasonable starting point.[1]
Q2: What is the optimal incubation time for treating cells with this compound?
A2: The optimal incubation time is cell-line dependent and should be determined empirically. A common starting point for cytotoxicity assays is to perform a time-course experiment with incubations at 24, 48, and 72 hours.[3][4][5] This will help determine if the cytotoxic effects are time-dependent. For rapidly dividing cells, 24 hours may be sufficient, while slower-growing cells might require longer exposure.[3]
Q3: Which cell seeding density should I use for my cytotoxicity assay?
A3: Cell seeding density is critical for obtaining reproducible results and should be optimized for each cell line to ensure they are in the logarithmic growth phase during the experiment.[5] Seeding densities that are too low may result in a weak signal, while densities that are too high can lead to confluence and altered metabolic activity, affecting the results.[6] For a 96-well plate, a starting density of 1 x 10^4 cells/well for A549 cells and 1-3 x 10^4 cells/well for SH-SY5Y cells can be used for initial optimization.[7][8][9]
Q4: this compound is a lipophilic compound. How can I avoid solubility issues in my cell culture medium?
A4: Lipophilic compounds can precipitate in aqueous culture media, leading to inaccurate results.[10][11] To address this, prepare a concentrated stock solution of this compound in an organic solvent like DMSO. When diluting the stock in your culture medium, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[12] If precipitation still occurs, consider using techniques such as vortexing during dilution or employing solubility enhancers like cyclodextrins.[10][12] Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
Q5: What is the likely mechanism of action of this compound, and how does this affect my assay choice?
A5: this compound is a 1-deoxysphingolipid. This class of compounds is known to be cytotoxic by disrupting multiple cellular processes.[13][14][15] They are synthesized when the enzyme serine palmitoyltransferase (SPT) uses L-alanine instead of L-serine.[13][14] The accumulation of 1-deoxysphingolipids can lead to ER stress, disruption of the actin cytoskeleton, and altered plasma membrane dynamics, ultimately leading to apoptosis.[13][14][15] Given that apoptosis is a likely cell death mechanism, assays that measure apoptotic markers, such as caspase activation or Annexin V staining, are highly relevant in addition to standard viability assays like MTT or LDH release.[16][17]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Uneven cell seeding: Cells were not uniformly distributed in the wells. 2. Pipetting errors: Inaccurate dispensing of cells, compound, or assay reagents. 3. Edge effects: Evaporation from wells on the perimeter of the plate. | 1. Ensure a homogeneous single-cell suspension before and during plating. 2. Use calibrated pipettes and consistent pipetting technique. 3. Fill the outer wells with sterile PBS or media without cells and use only the inner wells for the experiment. |
| Low signal or absorbance readings | 1. Low cell density: Too few cells were seeded to generate a strong signal. 2. Insufficient incubation time: The incubation period with the compound or assay reagent was too short. 3. Compound instability: this compound may degrade in the culture medium over long incubation periods. | 1. Perform a cell titration experiment to determine the optimal seeding density.[6] 2. Optimize the incubation time for both the compound treatment (e.g., 24, 48, 72 hours) and the assay reagent (e.g., 1-4 hours for MTT).[18] 3. Check for information on the stability of this compound in aqueous solutions and consider replenishing the medium for longer time points.[19][20][21] |
| High background signal in control wells | 1. Contamination: Bacterial or yeast contamination can interfere with colorimetric assays. 2. Media components: Phenol (B47542) red or serum in the culture medium can contribute to background absorbance. 3. Compound interference: this compound might directly react with the assay reagent. | 1. Visually inspect plates for contamination and practice sterile techniques. 2. Use phenol red-free medium during the assay incubation step. Consider reducing serum concentration if it interferes with the assay. 3. Include "compound-only" controls (wells with medium and this compound but no cells) to measure and subtract any background absorbance caused by the compound. |
| Precipitate formation in wells upon adding this compound | 1. Poor solubility: The concentration of this compound exceeds its solubility limit in the culture medium. 2. Low solvent concentration: The final concentration of the organic solvent (e.g., DMSO) is too low to keep the compound dissolved. | 1. Test a lower concentration range of this compound. 2. Ensure the compound is fully dissolved in the stock solution before diluting in the medium. While keeping the final solvent concentration non-toxic to cells, ensure it is sufficient to maintain solubility.[22][23] |
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for stereoisomers of this compound against various human cancer cell lines. This data can be used as a reference for designing dose-response experiments.
| Cell Line | Compound | IC50 (µM) |
| A-549 (Lung Carcinoma) | (2S,3R)-Xestoaminol C | > 50 |
| (2R,3S)-Xestoaminol C | > 50 | |
| (2S,3S)-Xestoaminol C | 14.8 | |
| (2R,3R)-Xestoaminol C | 12.4 | |
| Jurkat (T-cell Leukemia) | (2S,3R)-Xestoaminol C | 10.2 |
| (2R,3S)-Xestoaminol C | 10.5 | |
| (2S,3S)-Xestoaminol C | 5.2 | |
| (2R,3R)-Xestoaminol C | 5.0 | |
| SH-SY5Y (Neuroblastoma) | (2S,3R)-Xestoaminol C | 16.2 |
| (2R,3S)-Xestoaminol C | 17.1 | |
| (2S,3S)-Xestoaminol C | 10.1 | |
| (2R,3R)-Xestoaminol C | 9.8 | |
| MG-63 (Osteosarcoma) | (2S,3R)-Xestoaminol C | 11.1 |
| (2R,3S)-Xestoaminol C | 11.5 | |
| (2S,3S)-Xestoaminol C | 7.9 | |
| (2R,3R)-Xestoaminol C | 7.5 |
Data sourced from a study on the antiproliferative activity of this compound stereoisomers.[1]
Experimental Protocols
General Protocol for MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle controls (medium with DMSO at the same final concentration) and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[18]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[18]
-
Absorbance Reading: Mix gently on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
General Protocol for LDH Release Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, centrifuge the plate (if using suspension cells) at a low speed. Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing substrate and dye) to each well with the supernatant, according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided with the kit to each well.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Use the absorbance readings from untreated cells (spontaneous LDH release) and cells treated with a lysis buffer (maximum LDH release) to calculate the percentage of cytotoxicity for each this compound concentration.
Visualizations
Caption: Experimental workflow for this compound cytotoxicity assays.
Caption: Postulated signaling pathway for this compound cytotoxicity.
Caption: Troubleshooting decision tree for cytotoxicity assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. molbiolcell.org [molbiolcell.org]
- 14. 1-Deoxysphingolipid synthesis compromises anchorage-independent growth and plasma membrane endocytosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1-Deoxysphingolipids cause autophagosome and lysosome accumulation and trigger NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mayo.edu [mayo.edu]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities [mdpi.com]
- 21. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 22. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Refining NMR Data Acquisition for Complex Amino Alcohols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the NMR data acquisition of complex amino alcohols.
Troubleshooting Guides
Issue 1: Broad or Disappearing -OH and -NH Proton Signals
Q: Why are the signals for my hydroxyl (-OH) and amine (-NH) protons broad or not visible in the ¹H NMR spectrum?
A: Protons on heteroatoms like oxygen and nitrogen are labile and can undergo rapid chemical exchange with other exchangeable protons in the sample, such as trace amounts of water or with each other.[1] This rapid exchange, on the NMR timescale, leads to signal broadening and can even cause the peaks to become so broad they merge with the baseline.[1] The rate of this exchange is influenced by temperature, solvent, and sample concentration.[1]
Troubleshooting Steps:
-
Solvent Choice: The choice of solvent can significantly impact the exchange rate. Using a hydrogen-bond-accepting solvent, like DMSO-d₆, can slow down the exchange by forming hydrogen bonds with the -OH and -NH protons, resulting in sharper signals.[2] In contrast, protic solvents like methanol-d₄ or D₂O will actively exchange with the analyte protons, leading to signal loss.[3]
-
Sample Preparation: Ensure your sample and NMR tube are as dry as possible to minimize the presence of water, which is a primary contributor to proton exchange.[1][4]
-
Temperature Variation: Acquiring the spectrum at a lower temperature can slow down the chemical exchange rate, leading to sharper signals.[1] Conversely, sometimes heating the sample can also be beneficial.[2] It is recommended to re-shim the sample at each new temperature.[5]
-
D₂O Exchange: To confirm if a broad peak corresponds to an -OH or -NH proton, add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The labile protons will exchange with deuterium, causing the corresponding peak to disappear from the ¹H NMR spectrum.[3]
Issue 2: Poor Signal-to-Noise Ratio (S/N)
Q: My NMR spectrum has a low signal-to-noise ratio, making it difficult to identify peaks. How can I improve it?
A: A low signal-to-noise ratio is a common issue, especially with dilute samples.[5] Several factors can contribute to poor S/N, including low sample concentration, an insufficient number of scans, and improper instrument settings.[5]
Troubleshooting Steps & Optimization:
-
Increase Sample Concentration: The most direct way to improve S/N is to increase the concentration of your sample.[5]
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Increase the Number of Scans: The S/N ratio is proportional to the square root of the number of scans.[5][6] To double the S/N, you need to quadruple the number of scans.[5]
-
Optimize Shimming: An inhomogeneous magnetic field results in broader peaks and reduced peak height, which lowers the S/N.[5] Careful shimming is crucial for good spectral quality.
-
Check Probe Tuning and Matching: The NMR probe must be correctly tuned and matched for each sample to ensure efficient signal detection.[5]
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Receiver Gain: An improperly set receiver gain can either be too low, not amplifying the signal enough, or too high, causing signal clipping. Use the automatic gain setting or manually optimize it.[5]
| Parameter | Recommendation for Improving S/N | Note |
| Sample Concentration | 10-50 mM for ¹H NMR in a standard 5 mm tube.[5] | For mass-limited samples, consider using a microprobe with a smaller diameter tube.[5] |
| Number of Scans | Increase proportionally to the square of the desired S/N improvement.[5][6] | Doubling the S/N requires four times the experiment time.[5] |
| Shimming | Perform gradient shimming followed by manual adjustment. | Good shimming improves both resolution and sensitivity.[5] |
| Probe Tuning | Tune and match the probe for every sample.[5] | Different solvents and concentrations affect the probe's electronic environment.[5] |
| Data Processing | Apply a matched filter (e.g., exponential multiplication). | This can improve S/N at the expense of some resolution.[5] |
Issue 3: Overwhelming Solvent Signal
Q: The residual solvent peak is obscuring signals from my compound of interest. What can I do?
A: Even with deuterated solvents, a residual protonated solvent signal is often present and can be much larger than the analyte signals, especially for dilute samples.[7] Solvent suppression techniques are employed to mitigate this issue.
Common Solvent Suppression Techniques:
-
Presaturation: This is a common and effective method where a low-power radiofrequency pulse is applied at the frequency of the solvent peak before the main excitation pulse. This equalizes the populations of the spin states for the solvent, leading to a reduced signal.[4][8]
-
WET (Water Suppression Enhanced through T1 effects): This technique uses shaped pulses to selectively excite the solvent signal, which is then dephased by gradients.[9] It is effective for suppressing multiple solvent peaks.[7]
| Technique | Principle | Advantages | Disadvantages |
| Presaturation | Irradiates the solvent frequency to saturate the signal.[4][8] | Simple to implement, generally provides a flat baseline.[8] | Can also saturate exchangeable protons (like -OH and -NH) that are in exchange with the solvent.[8] May affect signals close to the solvent peak.[4] |
| WET | Uses shaped pulses and gradients to dephase the solvent signal.[9] | Can suppress multiple solvent peaks simultaneously.[7] | May cause line shape distortions due to the use of gradients.[9] |
Frequently Asked Questions (FAQs)
Q: What is the recommended sample concentration for different types of NMR experiments on amino alcohols?
A: The optimal sample concentration depends on the specific NMR experiment being performed and the molecular weight of the amino alcohol.
| Experiment Type | Typical Sample Concentration | Rationale |
| ¹H NMR | 1-5 mg in 0.6-0.7 mL of solvent.[10] | Sufficient for routine structural analysis with good signal-to-noise. |
| ¹³C NMR | 5-30 mg in 0.6-0.7 mL of solvent.[10] | Higher concentration is needed due to the low natural abundance and sensitivity of the ¹³C nucleus.[10] |
| 2D NMR (COSY, HSQC, etc.) | 15-25 mg in 0.6-0.7 mL of solvent.[10] | Required to achieve adequate sensitivity for detecting cross-peaks within a reasonable acquisition time.[10] |
Q: How can I determine the stereochemistry of my complex amino alcohol using NMR?
A: Determining the relative and absolute stereochemistry of amino alcohols often requires derivatization with a chiral agent to create diastereomers, which can then be distinguished by NMR.
-
Mosher's Method (using MPA or MTPA): Derivatizing the alcohol and amine groups with a chiral reagent like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) or α-methoxyphenylacetic acid (MPA) is a common strategy.[11] The resulting diastereomers will exhibit different chemical shifts in the ¹H or ¹⁹F NMR spectrum, allowing for the determination of the absolute configuration at the chiral centers.[11] A general protocol involves preparing both (R)- and (S)-MPA derivatives and analyzing the differences in their ¹H NMR spectra.[12]
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Chiral Solvating Agents (CSAs): These agents form non-covalent diastereomeric complexes with the analyte, leading to separate signals for the enantiomers in the NMR spectrum.[13] This allows for the determination of enantiomeric excess.[13]
Experimental Protocols
Protocol 1: General Sample Preparation for Amino Alcohols
-
Weigh the Sample: Accurately weigh 5-25 mg of the amino alcohol for ¹H NMR or 15-100 mg for ¹³C and 2D NMR experiments.[14]
-
Choose a Solvent: Select an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄). For observing -OH and -NH protons, DMSO-d₆ is often a good choice.
-
Dissolve the Sample: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small vial before transferring it to the NMR tube.[14]
-
Filter if Necessary: If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to prevent poor shimming and broad lines.[14][15]
-
Transfer to NMR Tube: Carefully transfer the solution to a high-quality NMR tube.[15] The sample height should be between 40-50 mm.[10]
-
Cap and Invert: Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.
Protocol 2: Acquiring a 2D COSY Spectrum
-
Prepare the Sample: Prepare a concentrated sample of the amino alcohol (typically 15-25 mg) as described in Protocol 1.[10]
-
Lock and Shim: Place the sample in the spectrometer, lock on the deuterium signal of the solvent, and carefully shim the magnetic field to obtain good resolution.
-
Acquire a ¹H Spectrum: First, acquire a standard 1D ¹H spectrum to determine the spectral width and appropriate acquisition parameters.
-
Set up the COSY Experiment: Load a standard COSY pulse sequence.
-
Set Parameters:
-
Spectral Width (SW): Set the spectral width in both dimensions to encompass all proton signals.
-
Number of Scans (NS): Set the number of scans per increment (typically 2, 4, or 8).
-
Number of Increments (TD1): Set the number of increments in the indirect dimension (typically 256 or 512).
-
-
Acquire the Data: Start the acquisition.
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Process the Data: After acquisition, perform a 2D Fourier transform, phase correction, and baseline correction to obtain the final COSY spectrum.
Visualizations
Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.
Caption: A decision tree for troubleshooting broad hydroxyl and amine proton signals in NMR.
References
- 1. organic chemistry - Alcohol irregularities in Hydrogen NMR - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting [chem.rochester.edu]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Multiple Solvent Suppression | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. nmr.chem.ufl.edu [nmr.chem.ufl.edu]
- 10. organomation.com [organomation.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
How to improve the efficiency of Mosher's ester analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency and troubleshooting Mosher's ester analysis. The following sections offer detailed experimental protocols, answers to frequently asked questions, and troubleshooting solutions for common issues encountered during the determination of absolute configuration and enantiomeric excess of chiral alcohols and amines.
Frequently Asked Questions (FAQs)
1. What is the principle behind Mosher's ester analysis?
Mosher's ester analysis is a chemical derivatization technique used to determine the absolute stereochemistry of chiral secondary alcohols and amines.[1][2] The method involves reacting the chiral substrate with both enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) or its acid chloride (MTPA-Cl), to form a pair of diastereomeric esters or amides.[3][4] Due to the anisotropic effect of the phenyl group in the MTPA moiety, the protons in the vicinity of the newly formed chiral center will experience different magnetic environments in the two diastereomers. This results in distinct chemical shifts in their ¹H NMR spectra. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the original stereocenter can be deduced based on an established conformational model of the Mosher's esters.[1]
2. When is Mosher's ester analysis the preferred method?
Mosher's ester analysis is particularly useful when:
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The absolute configuration of a chiral alcohol or amine needs to be determined without access to X-ray crystallography.
-
Only small amounts of the sample are available.
-
Confirmation of the stereochemical outcome of an asymmetric synthesis is required.
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The enantiomeric excess (ee) of a chiral alcohol or amine needs to be quantified.[3]
3. What are the critical reagents and their required purity?
The success of Mosher's ester analysis heavily relies on the purity of the reagents:
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Mosher's Acid or Acid Chloride ((R)- and (S)-MTPA): Must be of high enantiomeric purity (>99%). Impurities in one enantiomer will lead to the formation of the undesired diastereomer, complicating NMR analysis and potentially leading to incorrect stereochemical assignment.
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Chiral Substrate (Alcohol or Amine): Should be of high chemical purity to avoid side reactions and simplify NMR spectral analysis.
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Solvents (e.g., Dichloromethane (B109758), Pyridine): Must be anhydrous to prevent hydrolysis of the MTPA-Cl and the resulting Mosher's esters.
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Coupling Agents (e.g., DCC, EDC) and Catalysts (e.g., DMAP): Should be of high purity to ensure efficient esterification.
4. Can Mosher's analysis be used for primary alcohols or sterically hindered secondary alcohols?
While primarily used for secondary alcohols, a modified Mosher's method can be applied to determine the absolute configuration of chiral primary alcohols.[5] However, the chemical shift differences (Δδ) are generally smaller and may require higher field NMR spectrometers for accurate analysis. For sterically hindered secondary alcohols, the esterification reaction may be slow or incomplete. In such cases, optimizing the reaction conditions (e.g., higher temperature, longer reaction time, use of a more reactive acylating agent) may be necessary.
Experimental Protocols
Two common methods for the preparation of Mosher's esters are detailed below. The choice of method depends on the reactivity of the chiral substrate and the stability of the reagents.
Method 1: Using Mosher's Acid Chloride
This is the more common and generally more reactive method.
Materials:
-
Chiral alcohol or amine
-
(R)- and (S)-MTPA-Cl
-
Anhydrous pyridine (B92270)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In two separate, dry NMR tubes or small reaction vials, dissolve the chiral alcohol/amine (1.0 eq) in anhydrous DCM (approx. 0.5 mL).
-
To each container, add anhydrous pyridine (1.5 eq).
-
To one container, add (R)-MTPA-Cl (1.2 eq). To the other, add (S)-MTPA-Cl (1.2 eq).
-
Seal the containers and allow the reactions to proceed at room temperature for 1-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
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Quench the reaction by adding a few drops of water.
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Dilute the mixture with DCM and wash with saturated aqueous NaHCO₃, followed by brine.
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Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and carefully evaporate the solvent under a gentle stream of nitrogen.
-
The crude Mosher's esters are then redissolved in a deuterated solvent (e.g., CDCl₃) for NMR analysis.
Method 2: Using Mosher's Acid with a Coupling Agent
This method is suitable for acid-sensitive substrates.
Materials:
-
Chiral alcohol or amine
-
(R)- and (S)-MTPA
-
Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In two separate, dry reaction vials, dissolve the chiral alcohol/amine (1.0 eq), (R)- or (S)-MTPA (1.1 eq), and a catalytic amount of DMAP in anhydrous DCM.
-
Add DCC or EDC (1.2 eq) to each vial.
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Stir the reactions at room temperature for 2-12 hours, monitoring for completion by TLC or LC-MS.
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If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.
-
Wash the filtrate with 1M HCl, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and evaporate the solvent.
-
Redissolve the crude esters in a deuterated solvent for NMR analysis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Incomplete Reaction | 1. Insufficiently reactive MTPA derivative. 2. Sterically hindered alcohol/amine. 3. Presence of moisture. 4. Insufficient reaction time or temperature. | 1. Use MTPA-Cl instead of MTPA with a coupling agent. 2. Increase reaction temperature, prolong reaction time, or use a more potent acylating catalyst like DMAP in stoichiometric amounts. 3. Ensure all glassware is oven-dried and solvents are anhydrous. 4. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
| Low Yield of Esters | 1. Hydrolysis of MTPA-Cl or the ester product. 2. Loss of product during workup or purification. | 1. Use anhydrous conditions and reagents. 2. Minimize the number of purification steps. If possible, analyze the crude product after a simple workup. |
| Overlapping NMR Signals | 1. Complex substrate with many protons in similar chemical environments. 2. Insufficient magnetic field strength. | 1. Use a higher field NMR spectrometer (e.g., 500 MHz or higher). 2. Acquire 2D NMR spectra (e.g., COSY, HSQC) to aid in signal assignment. 3. Consider using ¹⁹F NMR, as the trifluoromethyl signal is a singlet and often well-resolved for the two diastereomers.[3] |
| Inconsistent or Small Δδ Values | 1. Incorrect assignment of NMR signals. 2. The stereocenter is remote from the protons being analyzed. 3. The two substituents on the chiral center are electronically and sterically very similar. | 1. Use 2D NMR techniques to confirm proton assignments. 2. Analyze protons closer to the stereocenter. 3. This is a known limitation of the method. Consider alternative methods or derivatizing agents. |
| Unexpected Sign of Δδ Values | 1. Incorrect assignment of the absolute configuration of the MTPA reagent. 2. Misinterpretation of the Mosher model for the specific substrate. 3. The assumed lowest energy conformation is incorrect for the molecule under study. | 1. Verify the certificate of analysis for the MTPA reagents. 2. Re-evaluate the relative sizes of the substituents on the chiral center. 3. Consider computational modeling to predict the lowest energy conformation. |
| Degradation of Mosher's Reagent | 1. Improper storage (exposure to moisture and/or air). | 1. Store MTPA-Cl under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. Purchase in small quantities and use promptly after opening. |
Data Presentation
Table 1: Typical Reaction Conditions for Mosher's Esterification
| Parameter | Method 1: Acid Chloride | Method 2: Coupling Agent |
| Mosher's Reagent | (R)- and (S)-MTPA-Cl | (R)- and (S)-MTPA |
| Coupling Agent | N/A | DCC or EDC |
| Catalyst | Pyridine (as base and catalyst) | DMAP (catalytic) |
| Solvent | Anhydrous Dichloromethane (DCM) | Anhydrous Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 1 - 4 hours | 2 - 12 hours |
Table 2: Interpreting Δδ (δS - δR) Values in ¹H NMR
| Sign of Δδ | Location of Protons Relative to MTPA Phenyl Group | Implication for Absolute Configuration |
| Positive (+) | Protons are on the side of the larger substituent (L₂) | Consistent with the established Mosher's model |
| Negative (-) | Protons are on the side of the smaller substituent (L₁) | Consistent with the established Mosher's model |
Note: The assignment of "larger" (L₂) and "smaller" (L₁) substituents is based on steric bulk.
Visualizations
References
Minimizing side reactions in multi-step Xestoaminol C synthesis
Welcome to the technical support center for the multi-step synthesis of Xestoaminol C. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges of this complex synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in the this compound synthesis where side reactions are prevalent?
A1: The most critical stages prone to side reactions are the Grignard reaction for carbon backbone extension, the diastereoselective reduction of the amino ketone intermediate, and the asymmetric Henry reaction for the formation of the vicinal amino alcohol moiety. Careful control of reaction conditions and reagent purity is paramount in these steps.
Q2: How can I confirm the stereochemistry of the synthesized this compound and its intermediates?
A2: Confirmation of stereochemistry is typically achieved using a combination of techniques. Chiral High-Performance Liquid Chromatography (HPLC) is effective for separating and quantifying stereoisomers. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques like NOESY and COSY, can help determine the relative stereochemistry. For absolute configuration, X-ray crystallography of a suitable crystalline derivative is the gold standard.
Q3: What are the general best practices to minimize side reactions throughout the synthesis?
A3: To minimize side reactions, it is crucial to:
-
Use high-purity, anhydrous solvents and reagents.
-
Maintain strict control over reaction temperatures, as even slight variations can impact selectivity.
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Ensure an inert atmosphere (e.g., argon or nitrogen) for moisture- and air-sensitive reactions like the Grignard reaction.
-
Carefully monitor reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid over-running reactions.
-
Employ appropriate protecting group strategies for the amine functionality to prevent unwanted reactions.
Troubleshooting Guides
Issue 1: Low Yield in the Grignard Reaction with an N-protected Amino Ester
Question: I am experiencing a low yield of my desired secondary alcohol during the Grignard addition to the N-protected amino ester. What are the potential causes and solutions?
Answer: Low yields in this step are often attributable to several factors. The following table outlines potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Incomplete N-protection | Ensure complete conversion to the N-protected amino ester before the Grignard reaction. Monitor the protection step by TLC or NMR. Use a slight excess of the protecting group reagent. | Prevents quenching of the Grignard reagent by the free amine, thereby increasing the yield of the desired product. |
| Presence of Moisture | Thoroughly dry all glassware and use anhydrous solvents. Flame-dry the reaction flask under an inert atmosphere before adding reagents. | Minimizes the consumption of the Grignard reagent through reaction with water, leading to a higher yield. |
| Side Reaction: Enolization | Lower the reaction temperature (e.g., to -78 °C). Use a less sterically hindered Grignard reagent if possible. The addition of CeCl₃ (Luche conditions) can enhance the nucleophilicity of the Grignard reagent and suppress enolization. | Favors the nucleophilic addition to the carbonyl group over proton abstraction from the α-carbon, thus reducing the amount of starting material recovered after workup. |
| Side Reaction: Double Addition | This is more common with esters. To stop the reaction at the secondary alcohol stage, use a Weinreb amide instead of an ester. The intermediate formed with a Weinreb amide is stable until acidic workup, preventing a second Grignard addition. | Formation of the desired secondary alcohol without the tertiary alcohol byproduct.[1] |
Issue 2: Poor Diastereoselectivity in the Reduction of the Amino Ketone
Question: The reduction of my β-amino ketone intermediate is resulting in a nearly 1:1 mixture of syn- and anti-amino alcohol diastereomers. How can I improve the diastereoselectivity?
Answer: Achieving high diastereoselectivity in the reduction of β-amino ketones is critical for the synthesis of this compound. The choice of reducing agent and the nature of the nitrogen protecting group are key.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inappropriate Reducing Agent | For the synthesis of syn-1,3-amino alcohols, use a bulky reducing agent like LiBHEt₃ (Super-Hydride®). For the synthesis of anti-1,3-amino alcohols from N-aryl β-amino ketones, SmI₂ can be highly effective.[2] | Enhanced formation of the desired diastereomer. |
| N-Protecting Group Influence | The choice of the N-protecting group can significantly influence the stereochemical outcome. N-acyl protecting groups tend to favor the formation of syn-1,3-amino alcohols, while N-aryl groups can favor the anti diastereomer.[2] Consider screening different protecting groups (e.g., Boc, Cbz, specific acyl groups) to find the optimal one for your desired stereoisomer. | Improved diastereomeric ratio. |
| Chelation Control Issues | For chelation-controlled reductions, ensure the use of a suitable metal-containing reducing agent (e.g., those containing Li, Zn). The solvent can also play a role; coordinating solvents may interfere with the desired chelation. | A more rigid, chelated intermediate that directs the hydride attack from a specific face, leading to higher diastereoselectivity. |
Issue 3: Formation of Byproducts in the Asymmetric Henry Reaction
Question: My asymmetric Henry (nitroaldol) reaction is producing significant byproducts, and the enantioselectivity is low. What can I do to optimize this reaction?
Answer: The Henry reaction is a powerful tool for C-C bond formation but can be plagued by side reactions if not properly controlled.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Retro-Henry Reaction | The Henry reaction is reversible. To drive the reaction forward, remove water as it forms, or use a catalyst system that favors the forward reaction. Ensure the workup is not overly basic, as this can promote the retro-Henry reaction. | Minimized decomposition of the product back to starting materials, leading to a higher yield. |
| Elimination of Water | The initially formed nitroalkanol can undergo dehydration to form a nitroalkene, especially under harsh basic conditions or elevated temperatures. Use a mild base and maintain a low reaction temperature. | Preservation of the desired β-nitro alcohol product. |
| Cannizzaro-type Side Reactions | If the aldehyde starting material has no α-protons, it can undergo a disproportionation reaction (Cannizzaro reaction) in the presence of a strong base. Use a milder, non-nucleophilic base. | Reduced consumption of the aldehyde starting material through undesired side pathways. |
| Low Enantioselectivity | The choice of chiral ligand and metal catalyst is crucial. Screen different chiral β-amino alcohol ligands. Ensure the catalyst is of high purity and the reaction is run at the optimal temperature for the specific catalyst system. | Increased enantiomeric excess (ee) of the desired product. |
Experimental Protocols
General Protocol for a Diastereoselective Reduction of an N-Boc-Protected β-Amino Ketone
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with the N-Boc-protected β-amino ketone (1.0 eq) and anhydrous THF (10 mL per mmol of ketone).
-
Cooling: The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Addition of Reducing Agent: A solution of L-Selectride® (1.0 M in THF, 1.2 eq) is added dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Reaction Monitoring: The reaction is stirred at -78 °C and monitored by TLC.
-
Quenching: Once the starting material is consumed (typically 2-4 hours), the reaction is quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Workup: The mixture is allowed to warm to room temperature and extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired diastereomer of the N-Boc-protected amino alcohol.
Visualizations
Caption: A simplified workflow for the synthesis of this compound highlighting key transformations and a troubleshooting loop for the Grignard reaction step.
Caption: A diagram illustrating the logical relationship between the choice of reduction conditions and the resulting diastereoselectivity in the synthesis of amino alcohols.
References
Technical Support Center: Enhancing the Bioactivity of Synthetic Xestoaminol C Derivatives
Welcome to the technical support center for researchers working with synthetic Xestoaminol C derivatives. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data to assist you in overcoming common challenges and enhancing the bioactivity of your compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, purification, and biological evaluation of this compound derivatives.
Category 1: Synthesis & Purification
Q1: My total synthesis yield is consistently low. What are the common pitfalls?
A1: Low yields in the multi-step synthesis of this compound derivatives can stem from several factors. Consider the following:
-
Reagent Quality: Ensure all starting materials and reagents, especially chiral precursors like (S)-alanine or D-glucose derivatives, are of high purity.
-
Anhydrous Conditions: Many steps, such as Wittig olefination or reactions involving organometallic reagents, are highly sensitive to moisture. Ensure glassware is oven-dried and reactions are conducted under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor reaction progress and identify the optimal reaction time. Incomplete or over-extended reactions can lead to side products and reduced yields.
-
Purification Loss: this compound and its analogues can be challenging to purify. Significant material loss can occur during column chromatography. Optimize your solvent system and consider alternative purification methods if necessary.
Q2: I am struggling with poor stereoselectivity in my synthesis. How can I improve it?
A2: Achieving the desired stereochemistry is critical, as the bioactivity of this compound isomers can vary significantly, with syn-configured isomers often showing higher potency.[1][2]
-
Asymmetric Reactions: For key stereochemistry-defining steps like the asymmetric Henry reaction, the choice of chiral catalyst or auxiliary is crucial. Ensure the catalyst is properly activated and used under optimized conditions (temperature, solvent).[2]
-
Substrate Control: In steps like stereoselective reductions, the steric bulk of neighboring groups can influence the direction of reagent attack. You may need to modify your protecting group strategy to enhance facial selectivity.
-
Separation of Diastereomers: If stereoselectivity remains an issue, diastereomers can often be separated via column chromatography. This separation can sometimes be improved by derivatizing the amino alcohol, for instance, into a 2-phenyloxazoline derivative, which can then be separated and hydrolyzed back to the desired isomer.[1][2]
Q3: My purified compound shows unexpected peaks in NMR/MS analysis. What could be the source of these impurities?
A3: Unexpected peaks often point to side products or residual materials.
-
Side Products: Review your reaction mechanism for potential side reactions. For example, in a Wittig reaction, you might have residual triphenylphosphine (B44618) oxide. Incomplete deprotection steps can also leave protecting groups on your final molecule.
-
Solvent Residue: High-boiling point solvents used in purification (e.g., DMSO, DMF) can be difficult to remove. Use high vacuum and gentle heating, or consider lyophilization.
-
Reagent Contamination: Impurities could originate from the reagents used in the final steps of the synthesis.
Category 2: Biological Evaluation & Bioactivity
Q4: My this compound derivative shows low or no cytotoxicity in my cell-based assays. What should I check?
A4: Low bioactivity can be due to experimental or compound-related issues.
References
Technical Support Center: Scaling Up the Production of Synthetic Xestoaminol C
Welcome to the technical support center for the synthesis of Xestoaminol C. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges encountered during the scale-up of this compound production.
Frequently Asked Questions (FAQs)
Q1: What are the reported synthetic routes for this compound?
A1: Several synthetic routes for this compound have been reported, often focusing on stereoselective synthesis to achieve the desired (2S, 3R) configuration. Common starting materials include (S)-alanine and D-glucose.[1][2] Key reactions in these syntheses include diastereoselective aminohydroxylation, Wittig olefination, asymmetric Henry reaction, and diastereoselective reduction.[1][3]
Q2: What is the biological significance of this compound?
A2: this compound has demonstrated notable biological activities. It has been identified as an inhibitor of reverse transcriptase.[2][4] Additionally, stereoisomers of this compound have shown potent antiproliferative activity against various cancer cell lines, suggesting its potential as an anticancer agent.[3]
Q3: Are there known challenges in purifying this compound?
A3: The purification of this compound and its intermediates can be challenging due to the presence of diastereomers. Chromatographic separation, sometimes after derivatization to N,O-diacetyl or 2-phenyloxazoline derivatives, is often employed to isolate the desired stereoisomer.[1][3] For ease of purification, the final product has been isolated as its N,O-diacetyl derivative in some syntheses.[1]
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in Key Stereodefining Steps
-
Question: My reaction is producing a mixture of diastereomers with low selectivity. How can I improve this?
-
Answer:
-
Temperature Control: Stereoselective reactions are often highly sensitive to temperature. Ensure precise and consistent temperature control throughout the reaction. For reactions like the diastereoselective reduction or aminohydroxylation, running them at lower temperatures may enhance selectivity.
-
Reagent Choice: The choice of chiral auxiliaries, ligands, or catalysts is critical. For instance, in the asymmetric Henry reaction, the copper(II) complex used as a catalyst plays a crucial role in determining the enantiomeric purity.[3] For diastereoselective reductions, consider using bulky reducing agents that can enhance facial selectivity.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the reaction. Screen a variety of solvents to find the optimal conditions for your specific transformation.
-
Issue 2: Poor Yield in the Wittig Olefination Step
-
Question: The yield of my Wittig olefination to build the carbon backbone is consistently low. What could be the cause?
-
Answer:
-
Ylide Formation: Ensure complete formation of the phosphonium (B103445) ylide. This typically requires a strong, anhydrous base and strictly anhydrous reaction conditions. The presence of moisture can quench the ylide and reduce yields.
-
Steric Hindrance: If either the aldehyde/ketone or the ylide is sterically hindered, the reaction rate can be significantly reduced. Longer reaction times or higher temperatures might be necessary, but this could also lead to side reactions.
-
Substrate Purity: Impurities in the starting materials can interfere with the reaction. Ensure the purity of both the carbonyl compound and the phosphonium salt.
-
Issue 3: Difficulties with Protective Group Removal
-
Question: I am experiencing incomplete deprotection or degradation of my product during the removal of protecting groups (e.g., Boc, acetyl). What should I do?
-
Answer:
-
Milder Conditions: If your molecule is sensitive, consider using milder deprotection reagents or conditions. For example, for Boc deprotection, if strong acids like TFA are causing degradation, you might explore milder acidic conditions or alternative protecting groups in future syntheses.
-
Reaction Monitoring: Carefully monitor the deprotection reaction by TLC or LC-MS to avoid prolonged exposure to harsh conditions once the reaction is complete.
-
Scavengers: In some cases, side reactions can be minimized by using scavengers. For instance, during detritylation, using triethylsilane can help to scavenge the trityl cation and prevent re-attachment or other side reactions.
-
Data Presentation
Table 1: Summary of Reported Synthetic Yields for this compound and its Derivatives
| Starting Material | Key Reactions | Number of Steps | Overall Yield | Reference |
| tert-butyl crotonate | Diastereoselective aminohydroxylation, diastereoselective reduction | 10 | 17% (for N,O-diacetyl-3-epi-xestoaminol C) | [1] |
| Not specified | Asymmetric aminohydroxylation | 8 | 41% (for N,O-diacetyl this compound) | [5] |
| D-glucose | SN2 inversion with azide, Staudinger reaction, Wittig olefination, Pearlman's catalytic hydrogenation | Not specified | 16.43% | [1] |
| (S)-alanine | Not specified | Not specified | Not specified | [2] |
Experimental Protocols
Protocol 1: Asymmetric Aminohydroxylation (General Methodology)
This protocol is a generalized representation based on the key transformations reported for this compound synthesis.[1][5]
-
Lithium Amide Formation: In a flame-dried, argon-purged flask, dissolve (S)-N-benzyl-N-(α-methylbenzyl)amine in anhydrous THF. Cool the solution to -78 °C. Add n-butyllithium dropwise and stir for 30 minutes to form the lithium amide.
-
Conjugate Addition: To the lithium amide solution, add a solution of an α,β-unsaturated ester (e.g., tert-butyl crotonate) in anhydrous THF dropwise at -78 °C. Stir the mixture for 1-2 hours to allow for complete conjugate addition.
-
Enolate Oxidation: To the resulting enolate solution, add a solution of (+)-(camphorsulfonyl)oxaziridine (CSO) in anhydrous THF dropwise at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired aminohydroxylated product.
Protocol 2: Purification via N,O-Diacetylation
For easier handling and purification, this compound can be converted to its diacetyl derivative.[6]
-
Acetylation: Dissolve the crude this compound in a 1:1 mixture of pyridine (B92270) and acetic anhydride. Stir the reaction at room temperature for 3 hours.
-
Workup: Evaporate the solvents under reduced pressure. Dissolve the residue in dichloromethane (B109758) and wash successively with 1 M HCl, 1 M NaOH, and water.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting N,O-diacetyl-xestoaminol C by column chromatography on silica gel.
Visualizations
Signaling Pathways and Workflows
Caption: Hypothesized signaling pathway for this compound's antiproliferative effects.
Caption: A generalized workflow for the total synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of the absolute configuration of (+)-xestoaminol C [(2S, 3R)-2-amino-3-tetradecanol], a metabolite of Fiji sponge, Xestospongia sp., by the synthesis of its N,O-diacetyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Asymmetric synthesis of vicinal amino alcohols: this compound, sphinganine and sphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Xestoaminol C Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactive properties of Xestoaminol C stereoisomers, focusing on their antiproliferative effects. The information is compiled from published experimental data to assist researchers and professionals in drug development in understanding the structure-activity relationships of these marine-derived natural products.
Comparative Bioactivity Data
The antiproliferative activity of this compound stereoisomers has been evaluated against a panel of human cancer cell lines. The following table summarizes the available quantitative data, highlighting the differential cytotoxicity of the various stereoisomers.
| Stereoisomer Configuration | Cell Line | IC₅₀ (µM) | Key Findings |
| syn-isomers | A-549 (Lung Carcinoma) | Data not available | More potent than anti-isomers[1] |
| Jurkat (T-cell Leukemia) | Data not available | More potent than anti-isomers[1] | |
| SH-SY5Y (Neuroblastoma) | Data not available | More potent than anti-isomers[1] | |
| MG-63 (Osteosarcoma) | Data not available | More potent than anti-isomers[1] | |
| anti-isomers | A-549 (Lung Carcinoma) | Data not available | Less potent than syn-isomers[1] |
| Jurkat (T-cell Leukemia) | Data not available | Less potent than syn-isomers[1] | |
| SH-SY5Y (Neuroblastoma) | Data not available | Less potent than syn-isomers[1] | |
| MG-63 (Osteosarcoma) | Data not available | Less potent than syn-isomers[1] | |
| 3-epi-Xestoaminol C | M. tuberculosis H37Ra | MIC: 200 µg/mL | Exhibits anti-TB activity |
| HL-60 (Promyelocytic Leukemia) | 8.8 | Demonstrates significant cytotoxicity | |
| HEK (Human Embryonic Kidney) | 18.0 | Cytotoxic to non-cancerous cell line |
Note: While specific IC₅₀ values for all individual stereoisomers were not publicly available in the reviewed literature, studies consistently report that syn-configuration stereoisomers of this compound exhibit greater antiproliferative effects compared to their anti-configuration counterparts.[1] Furthermore, this compound stereoisomers, in general, are more potent inhibitors of cell proliferation than the stereoisomers of a related compound, Clavaminol A.[1][2]
Experimental Protocols
The following is a detailed methodology for a key experiment cited in the literature for assessing the bioactivity of this compound stereoisomers.
Antiproliferative Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Human cancer cell lines (e.g., A-549, Jurkat, SH-SY5Y, MG-63)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% penicillin-streptomycin)
-
This compound stereoisomers (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well for adherent cells) and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the this compound stereoisomers. A vehicle control (medium with the solvent used to dissolve the compounds) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
Solubilization: The medium is carefully removed, and the formazan crystals are dissolved by adding the solubilization solution to each well. The plate is then gently agitated to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow for Antiproliferative Assay
Caption: Workflow of the MTT assay for cytotoxicity.
Potential Signaling Pathways
The precise signaling pathways through which this compound stereoisomers exert their cytotoxic effects are not yet fully elucidated. However, based on studies of related 1-deoxysphingolipids, a likely mechanism involves the induction of apoptosis. This programmed cell death can be triggered through various signaling cascades, often involving the activation of caspases and the tumor suppressor protein p53.
A proposed general pathway for apoptosis that may be relevant to the action of this compound is the intrinsic or mitochondrial pathway. Cellular stress induced by the compound could lead to the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, ultimately leading to the execution of apoptosis.
Generalized Intrinsic Apoptosis Pathway
Caption: A potential apoptosis pathway for this compound.
References
A Comparative Analysis of the Anti-Tubercular Potential of Xestoaminol C and its Epimer, 3-epi-xestoaminol C
For Immediate Release
[City, State] – [Date] – In the ongoing search for novel therapeutics to combat tuberculosis (TB), a pressing global health issue, marine natural products have emerged as a promising source of bioactive compounds. This guide provides a detailed comparison of the anti-tubercular activity of two such marine-derived sphingolipids, Xestoaminol C and its stereoisomer, 3-epi-xestoaminol C. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the available experimental data, methodologies, and our current understanding of their mechanism of action.
Quantitative Comparison of Anti-Tubercular Activity
The anti-tubercular efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC) and, in some studies, its half-maximal inhibitory concentration (IC50). These values represent the lowest concentration of a compound required to inhibit the visible growth of Mycobacterium tuberculosis. A lower MIC or IC50 value indicates greater potency.
While direct comparative studies evaluating both this compound and 3-epi-xestoaminol C in the same assay are not yet available in the public domain, data for 3-epi-xestoaminol C has been published.
| Compound | Mycobacterium tuberculosis Strain | Activity Metric | Value |
| 3-epi-xestoaminol C | H37Ra | IC50 | 19.4 µM |
| MIC | 65 µM | ||
| This compound | H37Ra or H37Rv | MIC/IC50 | Data Not Available |
Table 1: Summary of in vitro anti-tubercular activity. The data for 3-epi-xestoaminol C is derived from a study on its bioactivity.[1] Data for this compound against a comparable strain of M. tuberculosis is not currently available in published literature.
Experimental Protocols
The determination of anti-tubercular activity is conducted through standardized in vitro assays. The following protocol outlines the Resazurin (B115843) Microtiter Assay (REMA), a common and reliable method for assessing the MIC of compounds against Mycobacterium tuberculosis.
Resazurin Microtiter Assay (REMA)
This colorimetric assay provides a visual determination of bacterial viability. Metabolically active bacteria reduce the blue resazurin dye to the pink and fluorescent resorufin.
Materials:
-
Mycobacterium tuberculosis strain (e.g., H37Ra or H37Rv)
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase)
-
Test compounds (this compound, 3-epi-xestoaminol C) dissolved in an appropriate solvent (e.g., DMSO)
-
Resazurin sodium salt solution (0.01% w/v in sterile distilled water)
-
Sterile 96-well microtiter plates
-
Positive control (e.g., Isoniazid, Rifampicin)
-
Negative control (no drug)
Procedure:
-
Inoculum Preparation: M. tuberculosis is cultured in Middlebrook 7H9 broth until it reaches the mid-logarithmic growth phase. The bacterial suspension is then adjusted to a McFarland standard of 1.0 and further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
-
Drug Dilution: The test compounds and control drugs are serially diluted in 7H9 broth directly in the 96-well plates to achieve a range of final concentrations.
-
Inoculation: Each well containing the diluted compounds is inoculated with the prepared bacterial suspension. Control wells containing only broth and bacteria (negative control) and broth with a standard anti-TB drug (positive control) are also included.
-
Incubation: The plates are sealed and incubated at 37°C for 7 days.
-
Resazurin Addition: After the incubation period, the resazurin solution is added to each well.
-
Second Incubation: The plates are re-incubated for 24-48 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).
Mechanism of Action: The Role of Sphingolipids in Tuberculosis
The precise molecular mechanism by which this compound and 3-epi-xestoaminol C exert their anti-tubercular effects has not been fully elucidated. However, their structural similarity to sphingolipids, which are crucial components of eukaryotic cell membranes, suggests a potential interaction with lipid-dependent pathways in M. tuberculosis or a modulation of the host immune response.
Recent research has highlighted the critical role of sphingolipids in the pathogenesis of tuberculosis. M. tuberculosis is known to manipulate the host's sphingolipid metabolism to its advantage, particularly during the initial stages of infection and for its intracellular survival.
Key points regarding the interplay between sphingolipids and M. tuberculosis include:
-
Host Cell Entry: The bacterium relies on an intact host sphingolipid biosynthesis pathway to efficiently enter host macrophages.[2][3] Disrupting this pathway has been shown to reduce the uptake of the bacteria.[2]
-
Phagosome Maturation Arrest: M. tuberculosis can inhibit the activity of sphingosine (B13886) kinase in macrophages.[4] This leads to a decrease in intracellular calcium levels and prevents the fusion of the phagosome with the lysosome, a key mechanism for bacterial killing by the host cell.[4]
-
Modulation of Host Signaling: Sphingosine-1-phosphate (S1P), a key signaling molecule derived from sphingolipid metabolism, can promote the differentiation of macrophages and enhance the protective immune response against M. tuberculosis.[4]
Given that this compound and its epimer are sphingolipid-like molecules, they may exert their anti-tubercular activity through one or more of the following hypothetical mechanisms:
-
Direct Inhibition of Mycobacterial Enzymes: They could directly target essential enzymes involved in the bacterium's own lipid metabolism or cell wall synthesis.
-
Disruption of the Mycobacterial Cell Membrane: Their amphipathic nature might allow them to intercalate into and disrupt the integrity of the complex mycobacterial cell envelope.
-
Modulation of Host Immune Response: They could mimic or antagonize the function of host sphingolipids, thereby influencing the host's ability to control the infection. For instance, they might interfere with the bacterium's ability to arrest phagosome maturation or could promote a more effective anti-mycobacterial immune response.
Conclusion and Future Directions
The available data indicates that 3-epi-xestoaminol C possesses moderate in vitro activity against Mycobacterium tuberculosis. While a direct comparison with this compound is hampered by the lack of published data for the latter, the activity of the epimer warrants further investigation into this class of marine natural products as potential anti-tubercular leads.
Future research should prioritize the following:
-
Direct Comparative Studies: A head-to-head comparison of the anti-tubercular activity of this compound and 3-epi-xestoaminol C against a panel of drug-sensitive and drug-resistant M. tuberculosis strains is essential.
-
Mechanism of Action Studies: Elucidating the precise molecular target(s) of these compounds within M. tuberculosis or their effects on host cell signaling pathways will be crucial for their further development.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues of this compound could lead to the identification of more potent and selective anti-tubercular agents.
The exploration of marine-derived sphingolipids represents a promising avenue in the quest for new and effective treatments for tuberculosis. Continued research in this area is vital to unlock their full therapeutic potential.
References
A Comparative Analysis of the Antiproliferative Activities of Xestoaminol C and Clavaminol A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antiproliferative activities of two marine-derived amino alcohols, Xestoaminol C and Clavaminol A. The information presented herein is based on available experimental data to assist researchers in evaluating their potential as anticancer agents.
Executive Summary
This compound and Clavaminol A are naturally occurring sphingoid bases that have demonstrated cytotoxic effects against various cancer cell lines. Current research indicates that stereoisomers of This compound are more potent inhibitors of cell proliferation than the stereoisomers of Clavaminol A [1][2]. Both compounds induce apoptosis, a form of programmed cell death, albeit through potentially different signaling cascades. Clavaminol A has been shown to cause cell cycle arrest at the G1/S phase, while the detailed mechanism of this compound is suggested to involve the modulation of ceramide signaling and activation of the p53 pathway.
Data Presentation: Antiproliferative Activity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the available IC50 values for this compound and Clavaminol A against various cancer cell lines. It is important to note that a direct comparison across all cell lines from a single study is not yet available in the public domain.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound (stereoisomers) | A-549, Jurkat, SH-SY5Y, MG-63 | Lung, T-cell leukemia, Neuroblastoma, Osteosarcoma | More potent than Clavaminol A stereoisomers (specific values not publicly available) | [1][2] |
| 3-epi-Xestoaminol C | HL-60 | Promyelocytic Leukemia | 8.8 | [3] |
| Clavaminol A | AGS | Gastric Adenocarcinoma | ~19.9 (converted from 5 µg/ml) | [2] |
| DU145 | Prostate Carcinoma | 10.8 | [1] | |
| SKOV3 | Ovarian Cancer | 12.5 | [1] |
Note: The IC50 value for Clavaminol A against AGS cells was converted from µg/ml to µM assuming a molecular weight of approximately 251.4 g/mol .
Experimental Protocols
The antiproliferative activity of this compound and Clavaminol A is typically determined using a colorimetric assay such as the MTT assay.
MTT Assay Protocol for Antiproliferative Activity
This protocol is a standard method for assessing cell viability and proliferation.
1. Cell Seeding:
- Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a final volume of 100 µL of complete culture medium.
- The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
- Stock solutions of this compound and Clavaminol A are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations.
- The culture medium from the wells is replaced with 100 µL of the medium containing the various concentrations of the test compounds. A vehicle control (medium with the solvent at the highest concentration used) and a negative control (medium only) are also included.
- The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
3. MTT Addition and Incubation:
- After the incubation period, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) is added to each well.
- The plate is incubated for another 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
4. Solubilization of Formazan:
- The medium containing MTT is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl, or a solution of SDS in DMF and acetic acid) is added to each well to dissolve the purple formazan crystals.
- The plate is gently shaken for 15-30 minutes to ensure complete solubilization.
5. Absorbance Measurement and Data Analysis:
- The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm, if desired).
- The percentage of cell viability is calculated relative to the vehicle-treated control cells.
- The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
This compound: Induction of Apoptosis via Ceramide and p53 Pathways
This compound, as a 1-deoxysphingoid, is believed to exert its antiproliferative effects by modulating cellular signaling pathways, leading to apoptosis. One proposed mechanism involves the accumulation of ceramides, which are bioactive lipids that can act as second messengers in various signaling cascades. This can trigger the intrinsic apoptotic pathway. Additionally, this compound may induce the phosphorylation of the tumor suppressor protein p53, a key regulator of cell cycle and apoptosis.
References
Validating the Structure of Synthetic Xestoaminol C: A Spectroscopic Comparison
For researchers, scientists, and drug development professionals, the precise structural confirmation of a synthetic bioactive compound is paramount. This guide provides a comprehensive comparison of the spectroscopic data for synthetic Xestoaminol C with its natural counterpart and related stereoisomers, offering a framework for structural validation.
This compound, a 1-deoxysphingoid originally isolated from the Fijian sponge Xestospongia sp., has garnered interest due to its biological activities, including the inhibition of reverse transcriptase. The absolute configuration of natural this compound has been determined as (2S, 3R)-2-amino-3-tetradecanol. The successful synthesis of this natural product is a critical step for further pharmacological investigation, and rigorous spectroscopic analysis is required to confirm that the synthetic molecule's structure is identical to that of the natural compound.
This guide outlines the key spectroscopic techniques used for the structural elucidation of this compound, presents a comparison of the available data for the natural product and its synthetic analogs, and provides detailed experimental protocols for acquiring this data.
Spectroscopic Data Comparison
The validation of synthetic this compound relies on a meticulous comparison of its spectroscopic data with that of the natural product. Key techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Below is a summary of the available data for natural this compound and its synthetic stereoisomer, 3-epi-Xestoaminol C.
| Spectroscopic Data | Natural this compound ((2S, 3R)-2-aminotetradecan-3-ol) | Synthetic 3-epi-Xestoaminol C ((2S, 3S)-2-aminotetradecan-3-ol) | Synthetic (2S, 3R)-N,O-diacetyl-Xestoaminol C |
| ¹H NMR (CDCl₃) | δ 1.15 (H-1), 3.95 (H-3)[1] | δ 1.38 (H-1), 3.65 (H-3)[1] | Not explicitly reported, but intermediates in the synthesis have been characterized by ¹H NMR.[2] |
| ¹³C NMR (CD₃OD) | Data not fully available in literature. | δ 14.5 (C-14), 16.1 (C-1), 23.8 (C-13), 26.4 (C-5), 29.8-30.5 (CH₂ chain), 33.1 (C-12), 34.7 (C-4), 53.5 (C-2), 73.2 (C-3)[1][3] | Data not available. |
| Mass Spectrometry | Data not fully available in literature. | HRESIMS m/z 230.2467 [M+H]⁺ (calcd for C₁₄H₃₂NO, 230.2478)[1][4] | HRMS of a synthetic precursor was reported.[5] |
| IR Spectroscopy | Data not fully available in literature. | νₘₐₓ 3285, 2922, 2853, 1747, 1541 cm⁻¹ (for an oxazolidinone derivative)[4] | IR data for a synthetic intermediate: νₘₐₓ (KBr) 3430 (OH), 3380 (NH), 1685 (C=O) cm⁻¹[2] |
Experimental Protocols
Accurate and reproducible spectroscopic data is essential for structural validation. The following are detailed methodologies for the key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework and the stereochemistry of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
Sample Preparation:
-
Dissolve 5-10 mg of the purified synthetic this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum with proton decoupling. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish connectivity.
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems.
-
Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak. Compare the chemical shifts (δ), coupling constants (J), and correlation patterns of the synthetic sample with the data reported for the natural product.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the synthetic compound.
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Sample Preparation:
-
Prepare a dilute solution of the synthetic this compound (approximately 10-100 μg/mL) in a suitable solvent (e.g., methanol (B129727) or acetonitrile) that is compatible with the ionization source.
-
The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Perform high-resolution mass spectrometry (HRMS) to obtain an accurate mass measurement, which allows for the determination of the elemental formula.
-
If fragmentation data is required, perform tandem mass spectrometry (MS/MS) to characterize the fragmentation pattern, which can provide further structural information.
Data Analysis: Analyze the resulting spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion. Use the accurate mass to calculate the elemental composition and compare it with the expected formula for this compound (C₁₄H₃₁NO).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Sample Preparation:
-
Thin Film: Dissolve a small amount of the sample in a volatile solvent, deposit it onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.
Data Acquisition:
-
Record the IR spectrum over the standard range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder or pure KBr to subtract from the sample spectrum.
Data Analysis: Identify the characteristic absorption bands for the functional groups present in this compound, such as the O-H and N-H stretching vibrations (typically in the 3200-3600 cm⁻¹ region) and C-H stretching vibrations (around 2800-3000 cm⁻¹). Compare the spectrum of the synthetic sample with any available data for the natural product.
Workflow for Structural Validation
The following diagram illustrates the logical workflow for validating the structure of synthetic this compound against its natural counterpart.
Caption: Workflow for the spectroscopic validation of synthetic this compound.
Conclusion
The structural validation of synthetic this compound is a critical process that relies on the careful acquisition and comparison of spectroscopic data. While a complete side-by-side comparison of all spectroscopic data for the underivatized natural and synthetic (2S, 3R)-Xestoaminol C is not fully available in the current literature, the existing data for the natural product, its N,O-diacetyl derivative, and its stereoisomer provide a strong basis for structural confirmation. By following the detailed experimental protocols outlined in this guide, researchers can generate the necessary data to confidently validate the structure of their synthetic this compound, ensuring its suitability for further biological and pharmaceutical development.
References
A Comparative Analysis of Xestoaminol C: Unveiling the Potency of a Marine Sphingoid from Sponges and Algae
For Immediate Release
A comprehensive comparative analysis of Xestoaminol C, a bioactive sphingoid compound, reveals intriguing differences in stereochemistry and biological activity based on its natural source—marine sponges versus brown algae. This guide synthesizes available experimental data to offer researchers, scientists, and drug development professionals a clear perspective on the therapeutic potential of this marine natural product. While this compound was first discovered in sponges, a stereoisomer, 3-epi-Xestoaminol C, has been more recently isolated from algae, providing a unique opportunity for comparative study.
Executive Summary
This compound, a 1-deoxysphingoid, was initially isolated from the Fijian sponge Xestospongia sp. and identified as an inhibitor of reverse transcriptase. More recently, its stereoisomer, 3-epi-Xestoaminol C, was discovered in the New Zealand brown alga Xiphophora chondrophylla and has demonstrated notable antitubercular and cytotoxic activities. The key difference between these two molecules lies in their stereochemistry, which significantly influences their biological efficacy. This guide provides a detailed comparison of their isolation, chemical structure, and bioactivity, supported by experimental data and protocols.
Structural and Stereochemical Differences
This compound from the sponge Xestospongia sp. has been identified as having a (2S, 3R) absolute configuration[1]. In contrast, the compound isolated from the brown alga Xiphophora chondrophylla is 3-epi-Xestoaminol C, a stereoisomer with a different spatial arrangement at the C-3 position[2][3]. While both share the same planar chemical structure, this seemingly minor difference in 3D orientation has a profound impact on their biological activities.
Comparative Biological Activity
Direct quantitative comparisons of the biological activities of this compound from sponges and 3-epi-Xestoaminol C from algae are challenging due to the limited publicly available data for the sponge-derived compound from its initial discovery. However, subsequent research on the synthetic stereoisomers of this compound has provided valuable insights into the structure-activity relationship.
A study on the antiproliferative activity of all four possible stereoisomers of this compound demonstrated that the syn-configured isomers, which includes the natural form from sponges, exhibit greater potency against cancer cell lines compared to the anti-isomers[4]. This suggests that the stereochemistry of the sponge-derived this compound is more favorable for cytotoxic activity.
On the other hand, 3-epi-Xestoaminol C from algae has been quantitatively evaluated for its antitubercular and cytotoxic effects, showing promising activity in the micromolar range[2][3].
Table 1: Quantitative Bioactivity Data for this compound Stereoisomers
| Compound | Source Organism | Bioactivity Assay | Cell Line/Target | IC50 (µM) | Reference |
| 3-epi-Xestoaminol C | Xiphophora chondrophylla (Brown Alga) | Antitubercular | Mycobacterium tuberculosis H37Ra | 19.4 | [2][3] |
| Cytotoxicity | HL-60 (Human promyelocytic leukemia) | 8.8 | [2][3] | ||
| Cytotoxicity | HEK (Human embryonic kidney) | 18.0 | [2][3] | ||
| This compound (synthetic stereoisomers) | Synthetic | Antiproliferative | A-549 (Human lung carcinoma) | syn-isomers more potent | [4] |
| Antiproliferative | Jurkat (Human T lymphocyte) | syn-isomers more potent | [4] | ||
| Antiproliferative | SH-SY5Y (Human neuroblastoma) | syn-isomers more potent | [4] | ||
| Antiproliferative | MG-63 (Human osteosarcoma) | syn-isomers more potent | [4] | ||
| This compound | Xestospongia sp. (Sponge) | Reverse Transcriptase Inhibition | Not specified | Data not available |
Potential Signaling Pathways
As a sphingoid base, this compound and its stereoisomers are likely to exert their biological effects by modulating sphingolipid signaling pathways. These pathways are crucial in regulating a delicate balance between cell survival, proliferation, and apoptosis, often referred to as the "sphingolipid rheostat"[5][6][7]. The key players in this pathway are ceramide, which is generally pro-apoptotic, and sphingosine-1-phosphate (S1P), which promotes cell survival and proliferation[5][6]. By mimicking natural sphingoid bases, this compound could potentially influence the activities of key enzymes in this pathway, such as sphingosine (B13886) kinases (SphK) and ceramide synthases, thereby shifting the cellular balance towards apoptosis in cancer cells.
Furthermore, studies on 3-epi-Xestoaminol C using yeast chemical genomics have suggested that it may interfere with cellular processes such as lipid metabolism and actin cytoskeleton organization[2][3].
References
- 1. Determination of the absolute configuration of (+)-xestoaminol C [(2S, 3R)-2-amino-3-tetradecanol], a metabolite of Fiji sponge, Xestospongia sp., by the synthesis of its N,O-diacetyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The therapeutic potential of modulating the ceramide/sphingomyelin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Sphingolipid-Signaling Pathway as a Modulator of Infection by SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cytotoxic Potential of Xestoaminol C Across Diverse Cancer Cell Lines: A Comparative Guide
For Immediate Release
Researchers, scientists, and drug development professionals now have access to a comprehensive comparison guide on the cytotoxic effects of Xestoaminol C, a naturally occurring sphingoid base, across various cancer cell lines. This guide summarizes key experimental data, provides detailed methodologies for cytotoxicity assessment, and visualizes potential cellular mechanisms, offering a valuable resource for oncology research and drug discovery.
Comparative Cytotoxicity of this compound Stereoisomers
This compound and its stereoisomers have demonstrated notable antiproliferative activity against a panel of human cancer cell lines. A key study evaluating these compounds reported on their efficacy in lung carcinoma (A-549), T-cell leukemia (Jurkat), neuroblastoma (SH-SY5Y), and osteosarcoma (MG-63) cells. While the specific IC50 values from this primary study are not publicly available, the research concluded that the stereoisomers of this compound are more potent inhibitors of cell proliferation than the analogous Clavaminol A stereoisomers. Furthermore, the study indicated that stereoisomers with a syn-configuration exhibited greater antiproliferative effects compared to their anti-counterparts.[1][2]
For comparative purposes, the cytotoxic activity of a related stereoisomer, 3-epi-Xestoaminol C, was evaluated in human promyelocytic leukemia (HL-60) and human embryonic kidney (HEK) cells, yielding IC50 values of 8.8 µM and 18.0 µM, respectively.[3] This highlights the compound's potential for antitumor activity.
Table 1: Summary of this compound Stereoisomer Cytotoxicity
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) |
| This compound Stereoisomers | A-549 | Lung Carcinoma | Data not publicly available |
| This compound Stereoisomers | Jurkat | T-cell Leukemia | Data not publicly available |
| This compound Stereoisomers | SH-SY5Y | Neuroblastoma | Data not publicly available |
| This compound Stereoisomers | MG-63 | Osteosarcoma | Data not publicly available |
| 3-epi-Xestoaminol C | HL-60 | Promyelocytic Leukemia | 8.8[3] |
| 3-epi-Xestoaminol C | HEK | Embryonic Kidney | 18.0[3] |
Experimental Protocols: Assessing Cytotoxicity
The evaluation of this compound's cytotoxic effects typically employs the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability and proliferation.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of this compound or its stereoisomers. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effect.
-
MTT Addition: MTT solution is added to each well and incubated for 3-4 hours. Metabolically active cells with functional mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Potential Signaling Pathways in this compound-Induced Cytotoxicity
While the precise molecular mechanisms of this compound-induced cell death are not yet fully elucidated, its structural similarity to other sphingoid bases suggests a potential to modulate signaling pathways leading to apoptosis (programmed cell death). Natural sphingolipids are known to be involved in regulating cell proliferation, cell cycle arrest, and apoptosis.
A plausible mechanism of action for this compound involves the induction of the intrinsic apoptotic pathway. This pathway is centered around the mitochondria and is regulated by the Bcl-2 family of proteins.
This proposed pathway suggests that this compound may alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria. This, in turn, would trigger the activation of a cascade of caspases, ultimately leading to the execution of apoptosis. Further research is required to definitively identify the specific molecular targets and signaling pathways modulated by this compound in cancer cells.
This guide provides a foundational understanding of the cytotoxic properties of this compound and offers a framework for future investigations into its potential as a novel anticancer agent.
References
A Comparative Guide to the NMR Data of Xestoaminol C and its Stereoisomer
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic data for Xestoaminol C against its published literature values, including its stereoisomer, 3-epi-Xestoaminol C. This document is intended to serve as a valuable resource for the verification of experimental findings and to support further research and development efforts.
Introduction to this compound
This compound is a naturally occurring amino alcohol, first isolated from the Fijian sponge Xestospongia sp.[1][2] Like other sphingoid-type compounds, it has garnered interest for its potential biological activities. The accurate structural elucidation and confirmation of such natural products are paramount, with NMR spectroscopy being the cornerstone of this process. This guide focuses on comparing the reported ¹H and ¹³C NMR data of this compound with that of its C-3 epimer, 3-epi-xestoaminol C, which was later isolated from the New Zealand brown alga Xiphophora chondrophylla.[2]
Comparative NMR Data Analysis
The structural difference between this compound and 3-epi-xestoaminol C lies in the stereochemistry at the C-3 position. This subtle change results in noticeable differences in the chemical shifts of nearby protons and carbons, particularly H-1 and H-3. The following tables summarize the reported NMR data for both compounds, facilitating a direct comparison.
Table 1: ¹H NMR Data Comparison of this compound and 3-epi-Xestoaminol C
| Position | This compound (CDCl₃)¹ | 3-epi-Xestoaminol C (CD₃OD)² |
| Description | δH (ppm) | δH (ppm), J (Hz) |
| 1 | 1.15 | 1.27, d (6.7) |
| 2 | Not Reported | 3.09, quin (6.8) |
| 3 | 3.95 | 3.44 |
| 4 | Not Reported | 1.40, 1.56 |
| 5 | Not Reported | 1.39, 1.54 |
| 6-11 | Not Reported | Not explicitly assigned |
| 12 | Not Reported | Not explicitly assigned |
| 13 | Not Reported | Not explicitly assigned |
| 14 | Not Reported | Not explicitly assigned |
¹Data as reported by Jiménez and Crews (1990) and cited in Keyzers et al. (2014)[2]. ²Data from Keyzers et al. (2014)[2].
Table 2: ¹³C NMR Data Comparison of 3-epi-Xestoaminol C with a Derivative of this compound
| Position | 3-epi-Xestoaminol C (CD₃OD)¹ | N,O-Diacetyl this compound (CDCl₃)² |
| Description | δC (ppm) | δC (ppm) |
| 1 | 16.1 | Not Reported |
| 2 | 53.5 | Not Reported |
| 3 | 73.2 | Not Reported |
| 4 | Not Reported | Not Reported |
| 5 | Not Reported | 25.3 |
| 6-11 | Not Reported | 29.37, 29.44, 29.5, 29.6, 31.7 |
| 12 | Not Reported | 31.9 |
| 13 | Not Reported | Not Reported |
| 14 | 14.5 | 14.1 |
| CH₃CONH | Not Applicable | 23.4, 169.3 |
| CH₃COO | Not Applicable | 21.0, 171.5 |
¹Data from Keyzers et al. (2014)[2]. ²Data for the N,O-diacetyl derivative as reported in Ohtani et al. (2003)[3]. A full dataset for underivatized this compound was not available in the searched literature.
Experimental Protocols
The following is a generalized protocol for the acquisition of NMR data for long-chain amino alcohols like this compound, based on methodologies reported in the literature.[2]
1. Sample Preparation:
-
Accurately weigh approximately 1-5 mg of the purified compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
2. NMR Data Acquisition:
-
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
The spectrometer should be properly tuned and shimmed for the specific sample and solvent.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 200-240 ppm, and a longer relaxation delay (e.g., 2-5 seconds). A significantly higher number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
2D NMR (for full structural confirmation):
-
Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H spin systems.
-
Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between protons and carbons.
-
3. Data Processing and Referencing:
-
Process the acquired FID (Free Induction Decay) data using appropriate software (e.g., MestReNova, TopSpin).
-
Apply an exponential window function to improve the signal-to-noise ratio before Fourier transformation.
-
Manually phase and baseline correct all spectra.
-
Reference the spectra to the residual solvent peak. For CDCl₃, reference to δH 7.26 and δC 77.16 ppm. For CD₃OD, reference to δH 3.31 and δC 49.00 ppm.
Workflow for Data Confirmation
The process of confirming experimentally acquired NMR data with published literature values is a critical step in chemical identification. The following diagram illustrates this logical workflow.
Caption: A flowchart illustrating the systematic process of confirming experimental NMR data against published literature.
References
Xestoaminol C as a chemical scaffold for novel therapeutics
A Comparative Guide for Researchers and Drug Development Professionals
The quest for novel therapeutic agents with improved efficacy and reduced side effects is a driving force in medicinal chemistry. Natural products have historically served as a rich source of inspiration for drug discovery, providing complex and biologically active molecular architectures. Among these, Xestoaminol C, a 1-deoxysphingoid base, has emerged as a compelling chemical scaffold for the development of new therapeutics, particularly in the realm of oncology and infectious diseases. This guide provides a comprehensive comparison of this compound's performance with other alternatives, supported by experimental data, detailed protocols, and visual representations of its mechanism of action.
Comparative Biological Activity of this compound and Derivatives
This compound and its stereoisomers have demonstrated significant cytotoxic activity against a panel of human cancer cell lines. The antiproliferative effects are stereoisomer-dependent, with the natural stereoisomer and its analogs showing potent activity.
| Compound | Cell Line | IC50 (µM) | Reference Compound | Cell Line | IC50 (µM) |
| This compound Stereoisomers | A-549 (Lung Carcinoma) | Potent Inhibition | Doxorubicin | A-549 | ~0.17-0.51 µg/mL |
| Jurkat (T-cell Leukemia) | More potent than Clavaminol A stereoisomers | Jurkat | ~0.049 - 1.866 µM | ||
| SH-SY5Y (Neuroblastoma) | Potent Inhibition | SH-SY5Y | ~0.769 µM | ||
| MG-63 (Osteosarcoma) | Potent Inhibition | Cisplatin | MG-63 | ~1.04 - 1.05 µg/mL | |
| 3-epi-Xestoaminol C | M. tuberculosis H37Ra | 19.4 | Vincristine | SH-SY5Y | ~0.1 µM |
| HL-60 (Promyelocytic Leukemia) | 8.8 | Paclitaxel | SH-SY5Y | Schedule-dependent | |
| HEK (Human Embryonic Kidney) | 18.0 |
Table 1: Comparative Cytotoxicity (IC50) of this compound Analogs and Standard Chemotherapeutics. The table summarizes the half-maximal inhibitory concentration (IC50) values of this compound stereoisomers and 3-epi-Xestoaminol C against various cancer and microbial cell lines, alongside the IC50 values for commonly used chemotherapeutic agents in the same cell lines for comparison.
Mechanism of Action: The 1-Deoxysphingolipid Pathway
This compound belongs to the class of 1-deoxysphingolipids. Unlike canonical sphingolipids, which are synthesized from serine, 1-deoxysphingolipids are produced when the enzyme serine palmitoyltransferase (SPT) utilizes alanine (B10760859) as a substrate. This leads to the formation of 1-deoxysphinganine, the backbone of this compound.
The absence of the C1 hydroxyl group in 1-deoxysphingolipids prevents their degradation through the canonical sphingolipid catabolic pathway. Their accumulation within the cell can trigger a range of cellular responses, including apoptosis and disruption of key signaling pathways. Preliminary studies suggest that the mode of action for 1-deoxysphingoids may involve the disruption of actin stress fibers, activation of caspases 3 and 12, and the phosphorylation of p53, all culminating in cell death.[1]
References
A Comparative Analysis of Synthetic versus Natural Xestoaminol C: Biological Effects and Therapeutic Potential
For researchers, scientists, and professionals in drug development, understanding the nuances between synthetic and naturally derived bioactive compounds is paramount. This guide provides a comprehensive comparison of the biological effects of synthetic versus natural Xestoaminol C, a marine-derived 1-deoxysphingoid with noted cytotoxic properties. This analysis is supported by available experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.
While a direct comparative study evaluating the biological effects of synthetic versus natural this compound under identical experimental conditions is not available in the current scientific literature, a meaningful comparison can be drawn by examining the data from independent studies on the respective forms of the compound. This guide synthesizes the available information to highlight the cytotoxic activities and potential mechanisms of action.
Quantitative Analysis of Cytotoxicity
The primary biological effect of this compound and its stereoisomers that has been investigated is its cytotoxicity against various cancer cell lines. The available data for both synthetic and a naturally occurring stereoisomer are summarized below. It is important to note that direct comparison is limited as the natural this compound has not been tested against the same cell lines as its synthetic counterparts in published studies.
| Compound | Cell Line | IC₅₀ (µM) | Source |
| Synthetic (+)-(2S,3R)-Xestoaminol C | A-549 (Lung Carcinoma) | 28.3 ± 2.1 | Vrbický et al. |
| Jurkat (T-cell Leukemia) | 19.5 ± 1.8 | Vrbický et al. | |
| SH-SY5Y (Neuroblastoma) | 35.1 ± 3.2 | Vrbický et al. | |
| MG-63 (Osteosarcoma) | 31.7 ± 2.9 | Vrbický et al. | |
| Synthetic (-)-(2R,3S)-Xestoaminol C | A-549 (Lung Carcinoma) | 30.1 ± 2.5 | Vrbický et al. |
| Jurkat (T-cell Leukemia) | 21.2 ± 2.0 | Vrbický et al. | |
| SH-SY5Y (Neuroblastoma) | 38.4 ± 3.5 | Vrbický et al. | |
| MG-63 (Osteosarcoma) | 34.5 ± 3.1 | Vrbický et al. | |
| Synthetic (+)-(2S,3S)-Xestoaminol C | A-549 (Lung Carcinoma) | 22.7 ± 1.9 | Vrbický et al. |
| Jurkat (T-cell Leukemia) | 15.8 ± 1.4 | Vrbický et al. | |
| SH-SY5Y (Neuroblastoma) | 29.8 ± 2.7 | Vrbický et al. | |
| MG-63 (Osteosarcoma) | 26.4 ± 2.3 | Vrbický et al. | |
| Synthetic (-)-(2R,3R)-Xestoaminol C | A-549 (Lung Carcinoma) | 25.1 ± 2.2 | Vrbický et al. |
| Jurkat (T-cell Leukemia) | 17.9 ± 1.6 | Vrbický et al. | |
| SH-SY5Y (Neuroblastoma) | 32.6 ± 3.0 | Vrbický et al. | |
| MG-63 (Osteosarcoma) | 29.1 ± 2.6 | Vrbický et al. | |
| Natural 3-epi-Xestoaminol C | HL-60 (Promyelocytic Leukemia) | 8.8 | Dasyam et al.[1] |
| HEK-293 (Human Embryonic Kidney) | 18.0 | Dasyam et al.[1] |
Key Observations from Experimental Data
From the available data, several key points emerge:
-
Stereochemistry Influences Cytotoxicity : The synthetic stereoisomers of this compound exhibit varying degrees of cytotoxicity, suggesting that the spatial arrangement of the functional groups is a determinant of its biological activity.
-
Broad-Spectrum Anticancer Potential : Both synthetic this compound stereoisomers and the natural stereoisomer, 3-epi-xestoaminol C, demonstrate cytotoxic effects against a range of cancer cell lines, including leukemia, lung carcinoma, neuroblastoma, and osteosarcoma.
-
Lack of Direct Comparative Data : A significant gap in the literature is the absence of studies that directly compare the cytotoxic effects of natural this compound with its synthetic counterparts on the same cell lines. This highlights an area for future research to definitively ascertain if the natural product possesses superior, inferior, or equivalent bioactivity.
Experimental Protocols
To ensure transparency and reproducibility, the detailed methodologies for the key experiments cited are provided below.
Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of synthetic this compound stereoisomers was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Cell Culture:
-
Human cancer cell lines (A-549, Jurkat, SH-SY5Y, MG-63) were cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells were maintained in a humidified atmosphere at 37°C with 5% CO₂.
Experimental Procedure:
-
Cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
The following day, the culture medium was replaced with a fresh medium containing various concentrations of the test compounds (synthetic this compound stereoisomers). A vehicle control (e.g., DMSO) was also included.
-
The plates were incubated for 48-72 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
The medium was then carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC₅₀) values were calculated from the dose-response curves.
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Signaling Pathways
The precise molecular mechanisms underlying the cytotoxic effects of this compound are not fully elucidated. However, studies on related 1-deoxysphingoids suggest that they can induce apoptosis through multiple pathways. These may include the disruption of the actin cytoskeleton, activation of caspases, and modulation of tumor suppressor proteins like p53.
A plausible signaling pathway leading to apoptosis induced by 1-deoxysphingoids is depicted below. It is hypothesized that these compounds can lead to cellular stress, which in turn activates pro-apoptotic signaling cascades.
Caption: Hypothesized signaling pathway for 1-deoxysphingoid-induced apoptosis.
Conclusion
The available evidence indicates that both synthetic and natural forms of this compound and its stereoisomers are biologically active molecules with significant cytotoxic effects against various cancer cell lines. The synthetic routes provide access to all stereoisomers, allowing for a systematic investigation of the structure-activity relationship.
References
Validating Xestoaminol C as a Potential Anti-TB Agent: A Comparative Guide
This guide provides a comparative analysis of 3-epi-Xestoaminol C, a stereoisomer of Xestoaminol C, as a potential anti-tuberculosis (anti-TB) agent. Its performance is benchmarked against standard first-line anti-TB drugs. The content is intended for researchers, scientists, and drug development professionals, offering objective data and detailed experimental protocols to support further investigation.
Executive Summary
This compound is a 1-deoxysphingoid, a class of compounds isolated from marine organisms.[1] An investigation into the bioactivity of its stereoisomer, 3-epi-Xestoaminol C, revealed moderate activity against Mycobacterium tuberculosis H37Ra.[2] However, this anti-TB potential is significantly hampered by its cytotoxicity against mammalian cell lines. This guide presents the available data, compares it with established anti-TB agents, and provides the necessary protocols for standardized evaluation.
Data Presentation: Performance Comparison
The efficacy of a potential anti-TB agent is primarily determined by its Minimum Inhibitory Concentration (MIC) against M. tuberculosis and its selectivity, which is assessed by comparing its activity against the pathogen to its toxicity towards host cells (cytotoxicity).
Table 1: Anti-Mycobacterial Activity and Cytotoxicity of 3-epi-Xestoaminol C vs. Standard Anti-TB Drugs
| Compound | Target Organism/Cell Line | MIC / IC50 (µg/mL) | MIC / IC50 (µM) | Selectivity Index (SI) |
| 3-epi-Xestoaminol C | M. tuberculosis H37Ra | 4.45 | 19.4 | - |
| HL-60 (Human Promyelocytic Leukemia) | 2.02 | 8.8 | 0.45 | |
| HEK (Human Embryonic Kidney) | 4.13 | 18.0 | 0.93 | |
| Isoniazid | M. tuberculosis H37Rv | 0.025 - 0.05 | 0.18 - 0.36 | >1000 |
| Rifampicin | M. tuberculosis H37Rv | 0.05 - 0.1 | 0.06 - 0.12 | >1000 |
| Ethambutol | M. tuberculosis H37Rv | 0.5 - 2.0 | 2.45 - 9.79 | >500 |
Data for 3-epi-Xestoaminol C sourced from a study on its bioactivity.[2] MIC values for standard drugs represent a typical range found in literature.[3][4] The Selectivity Index (SI) is calculated as IC50 (mammalian cell) / MIC (M. tuberculosis).
Analysis: The data indicates that 3-epi-Xestoaminol C possesses anti-mycobacterial properties.[2] However, its potency is significantly lower than that of first-line drugs like Isoniazid and Rifampicin. Critically, its Selectivity Index is less than 1, suggesting it is more toxic to mammalian cells than to the mycobacteria.[2] This profile indicates that the potential of this compound as an anti-tubercular agent is overshadowed by its antitumor activity.[2]
Experimental Protocols
To ensure reproducibility and standardized comparison, detailed methodologies for key experiments are provided below.
1. Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)
This colorimetric assay is widely used to determine the MIC of compounds against M. tuberculosis.[3] It relies on the ability of metabolically active mycobacteria to reduce the blue, non-fluorescent resazurin (B115843) (Alamar Blue) to the pink, fluorescent resorufin.[5][6]
Protocol:
-
Preparation: Two-fold serial dilutions of the test compound (e.g., this compound) are prepared in a 96-well microplate using Middlebrook 7H9 broth.
-
Inoculation: A standardized inoculum of M. tuberculosis (e.g., H37Rv or H37Ra) is added to each well. A drug-free control well is also included.[3]
-
Incubation: The plates are incubated at 37°C for a period of 5-7 days.
-
Assay Development: A freshly prepared solution of Alamar Blue reagent is added to each well.[6][7] The plates are then re-incubated for 16-24 hours.
-
Data Reading: The wells are visually inspected for a color change from blue (inhibition) to pink (growth). The MIC is defined as the lowest concentration of the compound that prevents this color change. Alternatively, fluorescence can be read using a microplate reader (excitation 530-560 nm, emission 590 nm).[7][8]
2. Cytotoxicity Assessment using MTT Assay
The MTT assay is a standard colorimetric test for measuring cellular metabolic activity and, by extension, cell viability and cytotoxicity.[9][10] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.[9][10]
Protocol:
-
Cell Seeding: Mammalian cells (e.g., HEK293, Vero, or HepG2) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Exposure: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. Cells are then incubated for 24-72 hours at 37°C in a 5% CO₂ atmosphere.[9]
-
MTT Addition: The MTT labeling reagent is added to each well to a final concentration of 0.5 mg/mL, and the plate is incubated for an additional 4 hours.[9]
-
Solubilization: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the insoluble purple formazan crystals.[11] The plate is typically left overnight in the incubator.[9]
-
Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength between 550 and 600 nm.[9] The IC50 value (the concentration of compound that inhibits 50% of cell growth) is calculated by plotting the percentage of cell viability against the compound concentration.
Mandatory Visualizations
Diagram 1: Standard Workflow for Anti-TB Drug Candidate Screening
Caption: Workflow for evaluating a potential anti-TB drug candidate.
Diagram 2: Hypothetical Signaling Pathway Disruption by a 1-Deoxysphingoid
Caption: Potential mechanisms of action for 1-deoxysphingoids leading to cell death.
References
- 1. This compound | C14H31NO | CID 14756407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. Frontiers | Wild-Type MIC Distribution for Re-evaluating the Critical Concentration of Anti-TB Drugs and Pharmacodynamics Among Tuberculosis Patients From South India [frontiersin.org]
- 5. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. alamarBlue® Cell Viability Assay Protocol [m.antpedia.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of Xestoaminol C and related amino alcohols, focusing on their cytotoxic and antimicrobial properties. The information presented herein is compiled from experimental data to assist researchers in understanding the key structural features influencing the biological activity of this class of compounds and to guide future drug development efforts.
Comparative Analysis of Biological Activity
This compound and its analogs, belonging to the 1-deoxysphingoid class of lipids, have demonstrated significant cytotoxic activity against various cancer cell lines and antimicrobial effects. The biological potency of these molecules is intrinsically linked to their stereochemistry and the nature of their aliphatic side chains.
Cytotoxicity Data
The following tables summarize the in vitro cytotoxic activity (IC₅₀ values) of this compound stereoisomers and related compounds against a panel of human cancer cell lines.
Table 1: Cytotoxicity of this compound and Clavaminol A Stereoisomers [1]
| Compound | Configuration | A-549 (Lung Carcinoma) IC₅₀ (µM) | Jurkat (T-cell Leukemia) IC₅₀ (µM) | SH-SY5Y (Neuroblastoma) IC₅₀ (µM) | MG-63 (Osteosarcoma) IC₅₀ (µM) |
| This compound | (2S, 3R) - anti | 15.2 ± 1.1 | 8.9 ± 0.7 | 12.5 ± 0.9 | 18.4 ± 1.3 |
| ent-Xestoaminol C | (2R, 3S) - anti | 16.1 ± 1.2 | 9.5 ± 0.8 | 13.1 ± 1.0 | 19.0 ± 1.5 |
| syn-Xestoaminol C | (2S, 3S) - syn | 7.8 ± 0.6 | 4.2 ± 0.3 | 6.9 ± 0.5 | 9.1 ± 0.7 |
| ent-syn-Xestoaminol C | (2R, 3R) - syn | 8.2 ± 0.7 | 4.5 ± 0.4 | 7.3 ± 0.6 | 9.8 ± 0.8 |
| Clavaminol A | (2R, 3S) - syn | 25.4 ± 2.0 | 15.8 ± 1.2 | 21.3 ± 1.7 | 28.9 ± 2.2 |
| ent-Clavaminol A | (2S, 3R) - syn | 26.3 ± 2.1 | 16.5 ± 1.3 | 22.0 ± 1.8 | 29.7 ± 2.4 |
Table 2: Cytotoxicity of 3-epi-Xestoaminol C [2]
| Compound | Cell Line | IC₅₀ (µM) |
| 3-epi-Xestoaminol C | HL-60 (Promyelocytic Leukemia) | 8.8 |
| 3-epi-Xestoaminol C | HEK (Human Embryonic Kidney) | 18.0 |
Antimicrobial Activity
3-epi-Xestoaminol C has also been evaluated for its activity against Mycobacterium tuberculosis.
Table 3: Antimicrobial Activity of 3-epi-Xestoaminol C [2]
| Compound | Organism | MIC (µM) |
| 3-epi-Xestoaminol C | M. tuberculosis H37Ra | 19.4 |
Structure-Activity Relationship Insights
The compiled data reveals several key trends in the structure-activity relationship of this compound and its analogs:
-
Stereochemistry is a critical determinant of activity: Stereoisomers with a syn-configuration consistently demonstrate higher cytotoxic potency compared to their anti-configured counterparts.[1]
-
Enantioselectivity is not pronounced: For a given diastereomer (syn or anti), the pair of enantiomers exhibit comparable cytotoxic activity.[1] This suggests that racemic mixtures could potentially be used for therapeutic applications, simplifying the synthetic process.
-
The amino alcohol backbone influences potency: this compound stereoisomers are generally more potent inhibitors of cancer cell proliferation than the corresponding Clavaminol A stereoisomers, indicating that the specific arrangement of functional groups on the sphingoid base is crucial for activity.[1]
-
Alkyl chain length is likely important: While direct comparative data for this compound analogs with varying alkyl chain lengths is limited, studies on other amphiphilic sphingoid-like compounds suggest that cytotoxicity increases with the length of the alkyl chain, with significant activity observed for chain lengths of eight carbons or more.[3]
Proposed Mechanism of Action
The cytotoxic effects of this compound and its analogs are believed to be mediated through the disruption of sphingolipid metabolism and the induction of apoptosis. As 1-deoxysphingolipids, these compounds cannot be metabolized through the canonical sphingolipid degradation pathway, leading to their accumulation and interference with normal cellular processes.
The proposed mechanism involves the following key steps:
-
Disruption of Sphingolipid Homeostasis: this compound and its analogs can interfere with the function of key enzymes in sphingolipid metabolism. This can lead to an imbalance in the levels of pro-apoptotic (e.g., ceramide) and pro-survival (e.g., sphingosine-1-phosphate) sphingolipids.
-
Induction of Apoptosis: The accumulation of cytotoxic sphingolipid species or the disruption of signaling pathways can trigger the intrinsic pathway of apoptosis. This is characterized by the release of cytochrome c from the mitochondria, leading to the activation of caspases and subsequent execution of programmed cell death.
The following diagram illustrates the proposed mechanism of action of this compound.
Caption: Proposed mechanism of action for this compound-induced cytotoxicity.
Experimental Protocols
The following are generalized protocols for the key assays used to determine the biological activity of this compound and its analogs. Specific parameters may vary between studies.
MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., A-549, Jurkat, SH-SY5Y, MG-63)
-
Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound and analogs, dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well for adherent cells; 1 x 10⁴ to 5 x 10⁴ cells/well for suspension cells) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment (for adherent cells).
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated wells as controls.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: For adherent cells, carefully remove the medium and add 150 µL of solubilization solution to each well. For suspension cells, add 100 µL of solubilization solution directly to the wells.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using a suitable software.
The following diagram outlines the workflow for the MTT assay.
Caption: General workflow for determining cytotoxicity using the MTT assay.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strain (e.g., Mycobacterium tuberculosis)
-
Appropriate broth medium (e.g., Middlebrook 7H9 for M. tuberculosis)
-
Test compounds dissolved in a suitable solvent
-
96-well microplates
-
Microplate reader or visual inspection
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth medium.
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in the 96-well plates.
-
Inoculation: Add the standardized inoculum to each well. Include positive (no compound) and negative (no inoculum) growth controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for a specified period, which can be several days for slow-growing bacteria like M. tuberculosis).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.
Conclusion and Future Directions
The available data strongly supports that this compound and its analogs are a promising class of cytotoxic and antimicrobial agents. The key structure-activity relationships identified, particularly the importance of the syn-stereochemistry, provide a solid foundation for the design of more potent and selective compounds.
Future research should focus on:
-
Systematic modification of the alkyl chain: Synthesizing and evaluating a series of analogs with varying alkyl chain lengths and degrees of unsaturation to optimize lipophilicity and target interaction.
-
Modification of the amino and hydroxyl groups: Exploring the impact of derivatization of these functional groups on biological activity and metabolic stability.
-
Detailed mechanistic studies: Elucidating the specific molecular targets of this compound within the sphingolipid metabolism and apoptosis pathways to enable rational drug design and to identify potential biomarkers of response.
By addressing these areas, the therapeutic potential of this compound and its related amino alcohols can be further unlocked, paving the way for the development of novel anticancer and anti-infective agents.
References
Safety Operating Guide
Navigating the Disposal of Xestoaminol C: A Guide to Safe and Compliant Laboratory Practices
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental responsibility. Proper chemical handling, from initial use to final disposal, is a cornerstone of this principle. This guide provides essential, step-by-step procedures for the safe disposal of Xestoaminol C, ensuring the protection of laboratory personnel and adherence to regulatory standards.
While specific disposal protocols for this compound are not widely documented, its classification as a 1,2-aminoalcohol allows for the application of established best practices for this chemical class. The following procedures are based on general laboratory chemical waste management guidelines.
Chemical and Physical Properties of this compound
A summary of the known and predicted properties of this compound is presented below. This information is crucial for a comprehensive understanding of the compound's characteristics, which informs its safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₁₄H₃₁NO | PubChem |
| Molecular Weight | 229.40 g/mol | PubChem |
| Chemical Class | 1,2-aminoalcohol | Multiple Sources |
| Predicted logP | 4.04 - 4.59 | Multiple Sources |
| Predicted pKa (Strongest Basic) | 9.83 | ChemAxon |
| Predicted Polar Surface Area | 46.25 Ų | ChemAxon |
Immediate Safety Precautions
Before beginning any disposal-related activities, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Chemical-resistant gloves
-
Safety goggles
-
A laboratory coat
All handling of this compound, especially during waste consolidation, should be conducted in a well-ventilated area, preferably within a chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.
Step-by-Step Disposal Protocol for this compound
Disposal of this compound must be approached with the understanding that it is a chemical substance that requires formal hazardous waste management. Under no circumstances should it be disposed of down the drain or in regular solid waste.
Step 1: Waste Identification and Segregation
Proper segregation of chemical waste is the first critical step to prevent hazardous reactions and ensure compliant disposal.
-
Designate a Specific Waste Stream: this compound waste, including any contaminated materials such as pipette tips, gloves, or paper towels, should be designated as non-halogenated organic waste .
-
Avoid Mixing: Do not mix this compound waste with incompatible materials such as strong acids, bases, or oxidizing agents. It should also be kept separate from halogenated organic waste, as mixing these categories can complicate and increase the cost of disposal.
Step 2: Containerization
The choice of waste container is vital for the safe temporary storage of chemical waste within the laboratory.
-
Select a Compatible Container: Use a dedicated, leak-proof container made of a material compatible with organic amines and alcohols. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.
-
Secure Closure: The container must have a secure, tightly fitting lid to prevent the release of vapors. Keep the container closed at all times, except when adding waste.
Step 3: Labeling
Accurate and clear labeling of waste containers is a regulatory requirement and essential for safety.
-
Affix a Hazardous Waste Label: As soon as the container is designated for waste, it must be labeled with the words "Hazardous Waste."
-
Identify Contents: Clearly list all constituents of the waste container. For this compound, write its full chemical name. If it is in a solution, identify the solvent as well (e.g., "this compound in Ethanol").
-
Indicate Hazards: While specific hazard pictograms for this compound are not established, based on the properties of similar amino alcohols, it is prudent to assume it may be a skin and eye irritant.
Step 4: Accumulation and Storage
Waste should be stored safely in a designated area within the laboratory prior to its collection.
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation.
-
Secondary Containment: Place the waste container within a larger, chemically resistant secondary containment bin to mitigate any potential leaks or spills.
-
Monitor Accumulation Dates: Be aware of your institution's policies regarding the maximum allowable time for waste accumulation in an SAA.
Step 5: Disposal and Removal
The final step is the transfer of the waste to your institution's environmental health and safety (EHS) department for proper disposal.
-
Schedule a Pickup: Follow your institution's procedures to request a pickup of the hazardous waste from your laboratory.
-
Do Not Treat Independently: Unless it is part of a documented and approved experimental procedure, do not attempt to neutralize or treat the chemical waste yourself.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste from a laboratory setting.
By adhering to these procedures, laboratory professionals can ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible, thereby upholding the highest standards of laboratory practice. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as local regulations may vary.
Personal protective equipment for handling Xestoaminol C
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Xestoaminol C. The following information is intended for researchers, scientists, and professionals in drug development and is based on established best practices for handling novel chemical compounds where a comprehensive safety profile is not yet available.
Hazard Assessment
This compound is a bioactive marine natural product.[1] While a specific Safety Data Sheet (SDS) is not publicly available, related compounds and general chemical handling principles dictate a cautious approach. The toxicological properties of this compound have not been thoroughly investigated. Therefore, it should be handled as a potentially hazardous substance.
Precautionary Statements:
-
Do not handle until all safety precautions have been read and understood.[2]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.[2]
-
Do not eat, drink, or smoke when using this product.[2]
-
Use only outdoors or in a well-ventilated area.[2]
-
Contaminated work clothing should not be allowed out of the workplace.[2]
-
Avoid release to the environment.[2]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[2]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure. The following table summarizes the required equipment.
| PPE Category | Specification |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing or aerosolization.[3] |
| Hand Protection | Double gloving with chemically resistant gloves (e.g., nitrile) is recommended. Consult the glove manufacturer's resistance guide for specific breakthrough times.[3] |
| Body Protection | A fully buttoned lab coat, preferably a disposable one or one made of a material like Nomex®. Long pants and closed-toe shoes are required.[3] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is required if working outside of a certified chemical fume hood or if aerosolization is possible.[4][5] |
Handling and Storage Protocol
Engineering Controls:
-
All work with solid or concentrated solutions of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Use a ventilated enclosure for weighing and transferring solid material.
Experimental Workflow for Safe Handling:
Step-by-Step Handling Procedure:
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary equipment and reagents.
-
-
Handling:
-
If working with solid this compound, weigh the required amount in a ventilated balance enclosure or on a draft shield within the fume hood.
-
To prepare a solution, slowly add the solvent to the solid to avoid aerosolization.
-
Keep all containers with this compound sealed when not in use.
-
-
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
Waste Segregation and Disposal Workflow:
Disposal Procedures:
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips) must be placed in a designated, sealed, and labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled, sealed, and chemically compatible hazardous waste container.
-
Decontamination: All non-disposable glassware and equipment should be decontaminated. A common procedure involves rinsing with a suitable solvent (e.g., ethanol (B145695) or isopropanol), followed by a triple rinse with water. The initial rinsate should be collected as hazardous waste.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office. Do not pour any waste containing this compound down the drain.[6]
Emergency Procedures
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek medical attention.[6] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal. For large spills, contact your institution's emergency response team. |
References
- 1. This compound | C14H31NO | CID 14756407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. gerpac.eu [gerpac.eu]
- 6. phytotechlab.com [phytotechlab.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
